molecular formula C16H12O4 B191851 4'-Methoxyflavonol CAS No. 6889-78-7

4'-Methoxyflavonol

Katalognummer: B191851
CAS-Nummer: 6889-78-7
Molekulargewicht: 268.26 g/mol
InChI-Schlüssel: IIBBFGMVMNZMGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-4'-methoxyflavone has been reported in Millettia zechiana with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-hydroxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-8-6-10(7-9-11)16-15(18)14(17)12-4-2-3-5-13(12)20-16/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBBFGMVMNZMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218967
Record name 4'-Methoxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6889-78-7
Record name 4'-Methoxyflavonol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006889787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-4'-methoxyflavone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102030
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Methoxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-4'-methoxyflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4'-Methoxyflavonol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328R9ELU9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4'-Methoxyflavonol: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxyflavonol, also known as kaempferide, is a naturally occurring O-methylated flavonol that has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources and plant distribution of this compound. It summarizes quantitative data on its occurrence, details experimental protocols for its extraction and analysis, and elucidates its known interactions with key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution

This compound is a specialized metabolite found across various plant families. Its distribution is not ubiquitous, with certain genera being particularly rich sources. The primary plant sources identified in the literature are detailed below.

Table 1: Natural Plant Sources of this compound (Kaempferide) and Reported Concentrations

Plant SpeciesFamilyPlant PartConcentrationReference(s)
Hippophae rhamnoides L.ElaeagnaceaeLeaves, Berries4.040 mg/kg in extract[1]
Actinidia kolomiktaActinidiaceaeLeaves-[2]
Chromolaena odorataAsteraceaeLeaves-[2]
Kaempferia galangaZingiberaceaeRoots-[2]
Alpinae oxyphyllaZingiberaceae--[2]
Pluchea wallichiana DCAsteraceaeLeaves7.2% in ethyl acetate (B1210297) fraction (for kaempferol)[3]
Annona muricataAnnonaceaeLeaves1.22% kaempferol (B1673270) in n-hexane residue extract
Cassia fistula L.FabaceaeFlowers-[4][5]
Lindera neesianaLauraceaeLeaves, Twigs-[6]

Note: Quantitative data for this compound is not always available and can vary significantly based on the plant's geographical origin, harvest time, and the extraction method used. The data for Pluchea wallichiana and Annona muricata pertains to the parent compound kaempferol, but the methodologies are relevant.

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices are critical for research and development. The following sections outline detailed methodologies based on established protocols for flavonoids.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound from plant material is presented below.

Extraction_Workflow start Plant Material (e.g., dried, powdered leaves) extraction Solvent Extraction (e.g., Maceration, Sonication, Soxhlet with Methanol (B129727) or Ethanol) start->extraction filtration Filtration to remove solid debris extraction->filtration concentration Concentration under reduced pressure (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Liquid-Liquid Fractionation (e.g., with n-hexane, ethyl acetate) crude_extract->fractionation ethyl_acetate Ethyl Acetate Fraction (Enriched in Flavonoids) fractionation->ethyl_acetate chromatography Column Chromatography (Silica gel or Sephadex LH-20) ethyl_acetate->chromatography fractions Collection of Fractions chromatography->fractions tlc TLC Analysis for pooling fractions fractions->tlc purification Preparative HPLC or Crystallization tlc->purification pure_compound Pure this compound purification->pure_compound

Figure 1: General workflow for the extraction and isolation of this compound.

Detailed Methodology (Example based on literature for similar flavonoids):

  • Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) at room temperature and grind into a fine powder.

  • Extraction:

    • Maceration: Soak the powdered plant material in a solvent (e.g., 95% methanol or ethanol) at a ratio of 1:5 (w/v) for 48 hours to 7 days at room temperature.[4]

    • Sonication: Suspend the plant powder in a solvent (e.g., methanol-water mixture) and subject it to ultrasonic waves for a shorter duration (e.g., 3 hours). This method can improve extraction efficiency.

    • Soxhlet Extraction: For exhaustive extraction, use a Soxhlet apparatus with a suitable solvent (e.g., methanol).[7]

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.[4]

  • Fractionation (Optional): To enrich the flavonoid content, perform liquid-liquid partitioning of the crude extract. For instance, dissolve the extract in a methanol-water mixture and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction is often enriched with flavonoids.

  • Chromatographic Purification:

    • Column Chromatography: Pack a glass column with silica (B1680970) gel (60-120 mesh) or Sephadex LH-20. Apply the enriched fraction onto the column and elute with a gradient of solvents (e.g., n-hexane:ethyl acetate or chloroform:methanol).[6]

    • Thin Layer Chromatography (TLC): Monitor the collected fractions using TLC plates with a suitable mobile phase (e.g., toluene:acetone:formic acid) to identify and pool fractions containing the target compound.[3]

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use a preparative HPLC system with a C18 column and a suitable mobile phase (e.g., methanol:water gradient).[5]

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).[5]

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound in plant extracts.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[8]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) (Solvent B) and water with a small percentage of acid, such as 0.1% formic acid or 1.0% acetic acid (Solvent A).[8][9]

  • Flow Rate: Typically 1.0 mL/min.[9]

  • Detection Wavelength: Flavonols typically show maximum absorbance around 368 nm.[8]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

Protocol:

  • Standard Preparation: Prepare a stock solution of pure this compound (kaempferide) standard in methanol. From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 10 to 200 µg/mL).[9]

  • Sample Preparation: Accurately weigh the dried plant extract and dissolve it in the mobile phase or methanol. Filter the solution through a 0.45 µm syringe filter before injection.[9]

  • Analysis: Inject equal volumes (e.g., 20 µL) of the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[9]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by modulating several key cellular signaling pathways. This section details the known mechanisms of action, providing a foundation for understanding its therapeutic potential.

FoxO1/β-catenin Signaling Pathway in Osteogenesis

This compound has been shown to promote bone formation (osteogenesis) by enhancing the antioxidant capacity of cells through the FoxO1/β-catenin pathway.[10][11]

Osteogenesis_Pathway Kaempferide This compound (Kaempferide) FoxO1 FoxO1 Kaempferide->FoxO1 promotes nuclear translocation beta_catenin β-catenin Kaempferide->beta_catenin promotes nuclear translocation ROS Reactive Oxygen Species (ROS) ROS->FoxO1 inhibits ROS->beta_catenin inhibits Nuclear_Translocation Nuclear Translocation FoxO1->Nuclear_Translocation beta_catenin->Nuclear_Translocation Antioxidant_Genes Antioxidant Gene Expression (e.g., SOD, CAT) Nuclear_Translocation->Antioxidant_Genes activates Osteogenic_Diff Osteogenic Differentiation Nuclear_Translocation->Osteogenic_Diff promotes Antioxidant_Genes->ROS reduces

Figure 2: this compound promotes osteogenesis via the FoxO1/β-catenin pathway.

Experimental Elucidation:

  • Cell Culture: Studies are typically performed using bone marrow-derived mesenchymal stem cells (BMSCs).

  • Western Blotting: To assess the effect of this compound on protein expression and localization, Western blotting is used. Cells are treated with this compound, and nuclear and cytoplasmic protein fractions are isolated. Antibodies specific for FoxO1, β-catenin, and their phosphorylated forms are used to detect changes in their levels and cellular location.

  • Gene Expression Analysis (qRT-PCR): The expression of antioxidant genes (e.g., SOD, CAT) and osteogenic markers (e.g., ALP, RUNX2) is quantified using quantitative real-time PCR.

  • Alkaline Phosphatase (ALP) Staining and Activity Assays: ALP is an early marker of osteogenic differentiation. Its activity is measured to assess the pro-osteogenic effect of the compound.

MAPK/STAT3/NF-κB Signaling Pathway in Cancer Cell Apoptosis

In the context of cancer, this compound has been demonstrated to induce apoptosis (programmed cell death) in lung cancer cells (A549) by modulating the MAPK, STAT3, and NF-κB signaling cascades.[12]

Apoptosis_Pathway Kaempferide This compound (Kaempferide) MAPK MAPK Pathway (p-JNK, p-p38, p-ERK) Kaempferide->MAPK activates IkB I-κB Kaempferide->IkB inhibits degradation STAT3 p-STAT3 MAPK->STAT3 inhibits Caspase3 Caspase-3 Activation MAPK->Caspase3 activates Apoptosis Apoptosis STAT3->Apoptosis promotes survival (inhibited) NFkB NF-κB NFkB->Apoptosis promotes survival (inhibited) IkB->NFkB inhibits Caspase3->Apoptosis

Figure 3: this compound induces apoptosis in A549 cells via MAPK, STAT3, and NF-κB pathways.

Experimental Elucidation:

  • Cell Viability Assays (MTT or CCK-8): To determine the cytotoxic effects of this compound on cancer cell lines.

  • Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry is used to quantify apoptotic cells. Hoechst staining can be used to visualize nuclear condensation, a hallmark of apoptosis.

  • Western Blotting: The expression and phosphorylation status of key proteins in the MAPK (p-JNK, p-p38, p-ERK), STAT3 (p-STAT3), and NF-κB (I-κB, NF-κB p65) pathways, as well as apoptosis-related proteins like Caspase-3 and PARP, are analyzed by Western blotting.[12]

  • Use of Pathway-Specific Inhibitors: To confirm the involvement of a specific pathway, cells are pre-treated with known inhibitors (e.g., SP600125 for JNK, SB203580 for p38) before adding this compound, and the effects on apoptosis are observed.[12]

Neuroprotective Effects via BDNF/TrkB/CREB Signaling

This compound has demonstrated neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's. It is suggested to act by enhancing the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[13]

Neuroprotection_Pathway Kaempferide This compound (Kaempferide) BDNF BDNF Expression Kaempferide->BDNF increases TrkB TrkB Receptor BDNF->TrkB activates CREB p-CREB TrkB->CREB increases phosphorylation CREB->BDNF promotes transcription Synaptic_Plasticity Synaptic Plasticity CREB->Synaptic_Plasticity Cognitive_Function Improved Cognitive Function Synaptic_Plasticity->Cognitive_Function

Figure 4: Neuroprotective mechanism of this compound through the BDNF/TrkB/CREB pathway.

Experimental Elucidation:

  • Animal Models: In vivo studies often use animal models of cognitive decline (e.g., induced by scopolamine (B1681570) or in transgenic models of Alzheimer's disease).

  • Behavioral Tests: Morris water maze and Y-maze tests are used to assess learning and memory.

  • Immunohistochemistry and Western Blotting: Brain tissues are analyzed for the expression levels of BDNF, TrkB, and phosphorylated CREB (p-CREB).

  • ELISA: Enzyme-linked immunosorbent assays can be used to quantify the levels of BDNF in brain homogenates.

Conclusion

This compound (kaempferide) is a promising natural compound with a defined distribution in the plant kingdom and a range of well-documented biological activities. Its roles in promoting osteogenesis, inducing cancer cell apoptosis, and providing neuroprotection are linked to its ability to modulate specific cellular signaling pathways. The experimental protocols outlined in this guide provide a framework for the consistent extraction, quantification, and mechanistic study of this flavonol. Further research, particularly in quantifying its presence in a wider array of plant species and in preclinical and clinical settings, is warranted to fully explore its therapeutic potential.

References

The Multifaceted Biological Activities of 4'-Methoxyflavonol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxyflavonol, a naturally occurring methoxylated flavonoid, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of its demonstrated neuroprotective, anticancer, and anti-inflammatory properties. We delve into the molecular mechanisms underpinning these effects, presenting key signaling pathways and summarizing quantitative data from pivotal studies. Detailed experimental protocols for the cited biological assays are provided to facilitate reproducibility and further investigation. This document aims to serve as an in-depth resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry, fostering a deeper understanding of this compound's therapeutic potential.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are well-documented for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Methoxylation of the flavonoid backbone can enhance metabolic stability and bioavailability, making methoxyflavones like this compound particularly promising candidates for therapeutic development.[2][3] This guide focuses specifically on this compound, presenting a consolidated view of its biological functions, mechanisms of action, and the experimental evidence that substantiates its potential as a lead compound in drug discovery.

Neuroprotective Activities

This compound has demonstrated significant neuroprotective effects, primarily through the inhibition of parthanatos, a form of programmed cell death.

Inhibition of Parthanatos

Studies have identified this compound as a novel inhibitor of parthanatos, a cell death pathway initiated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1). This activity is crucial in the context of neurological and neurodegenerative diseases where PARP-1 overactivation is a key pathological event.[1]

In models of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced parthanatos, this compound protected HeLa and SH-SY5Y cells from cell death. It also reduced the synthesis and accumulation of poly(ADP-ribose) polymer and protected cortical neurons against NMDA-induced cell death.[1]

Quantitative Data: Neuroprotection
Cell LineAssayInducerEndpointResult (EC50)Reference
HeLaCell ViabilityMNNGProtection against cell death10.41 ± 1.31 µM[1]
SH-SY5YCell ViabilityMNNGProtection against cell death11.41 ± 1.04 µM[1]

Signaling Pathway: Inhibition of Parthanatos

G Inhibition of Parthanatos by this compound DNA_damage DNA Damage (e.g., via MNNG) PARP1_activation PARP-1 Activation DNA_damage->PARP1_activation PAR_accumulation Poly(ADP-ribose) Polymer (PAR) Accumulation PARP1_activation->PAR_accumulation AIF_translocation AIF Translocation to Nucleus PAR_accumulation->AIF_translocation Cell_death Parthanatos (Cell Death) AIF_translocation->Cell_death Methoxyflavonol This compound Methoxyflavonol->PARP1_activation Inhibits

Caption: Inhibition of Parthanatos by this compound.

Anticancer Activities

The anticancer potential of methoxyflavones, including compounds structurally related to this compound, has been investigated across various cancer cell lines. The primary mechanisms involve the induction of apoptosis and the modulation of key signaling pathways that regulate cell survival and proliferation. While direct data for this compound is limited in the provided search results, the activities of the closely related acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone) provide valuable insights.

Induction of Apoptosis and Cell Cycle Arrest

Acacetin has been shown to decrease the viability of human prostate cancer cells (DU145) in a dose- and time-dependent manner by inducing apoptosis.[4][5] This is accompanied by chromatin condensation and is mediated through the targeting of the Akt and NF-κB signaling pathways.[4] The inhibition of these pro-survival pathways leads to a reduction in anti-apoptotic proteins like Bcl-2 and XIAP, and the proliferative protein COX-2.[4]

Quantitative Data: Anticancer Activity of Acacetin
Cell LineAssayDurationEndpointResult (IC50)Reference
DU145 (Prostate Cancer)MTT Assay24 hCell Viability~25 µM[6][7]

Signaling Pathway: Akt/NF-κB Inhibition by Acacetin

G Anticancer Mechanism of Acacetin via Akt/NF-κB Inhibition Acacetin Acacetin (5,7-dihydroxy-4'-methoxyflavone) Akt Akt Phosphorylation Acacetin->Akt Inhibits IkappaBalpha IκBα Phosphorylation Acacetin->IkappaBalpha Inhibits NFkappaB NF-κB Activation Akt->NFkappaB IkappaBalpha->NFkappaB Gene_expression Target Gene Expression NFkappaB->Gene_expression Bcl2_XIAP Bcl-2, XIAP (Anti-apoptotic) Gene_expression->Bcl2_XIAP COX2 COX-2 (Proliferation) Gene_expression->COX2 Apoptosis Apoptosis Bcl2_XIAP->Apoptosis

Caption: Anticancer Mechanism of Acacetin.

Anti-inflammatory Activities

Methoxyflavones are recognized for their anti-inflammatory properties, which are attributed to their ability to modulate key inflammatory mediators and pathways.[8]

Modulation of Pro-inflammatory Cytokines and Enzymes

Derivatives of this compound have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes like COX-2 and reducing the production of cytokines such as TNF-α and IL-1β.[8][9] For instance, 7,4'-dimethoxyflavone (B191123) demonstrated a significant reduction in carrageenan-induced paw edema in rats and inhibited both COX-1 and COX-2, with a preference for COX-2.[9]

Quantitative Data: Anti-inflammatory Activity
CompoundModelEndpointMaximum InhibitionReference
7,4'-dimethoxyflavoneCarrageenan-induced paw edema in ratsEdema reduction52.4%[9]

Metabolism of this compound

The metabolic fate of methoxyflavones is a critical determinant of their bioavailability and in vivo activity. This compound is metabolized by cytochrome P450 (CYP) enzymes, primarily through O-demethylation.

Cytochrome P450-Mediated Metabolism

Studies have shown that this compound is a substrate for several CYP isoforms, with CYP1A1, CYP1A2, and CYP3A4 being the most active in its metabolism.[10] The primary metabolic reaction is O-demethylation, converting this compound to its corresponding hydroxylated metabolite, 4'-hydroxyflavone.[11][12] This metabolic instability is a key consideration for its therapeutic application.[10]

Quantitative Data: Metabolism
CompoundEnzymeReactionRate (min⁻¹)Reference
4'-Methoxyflavone (B190367)CYP1B1Conversion to 4'-hydroxyflavone3.2[11]
4'-MethoxyflavoneCYP2A13Conversion to 4'-hydroxyflavone1.1[11]
AcacetinCYP1B1Demethylation to Apigenin0.098[12]
AcacetinCYP2A13Demethylation to Apigenin0.42[12]

Experimental Protocols

Cell Viability Assays (MTT and Alamar Blue)
  • Principle: These colorimetric assays measure cell metabolic activity. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan (B1609692) by mitochondrial reductases in viable cells. Alamar Blue (resazurin) is reduced to the fluorescent resorufin.

  • Protocol:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound and/or an inducing agent (e.g., MNNG) for the desired duration.

    • For MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).

    • For Alamar Blue assay, add the reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance (for MTT) or fluorescence (for Alamar Blue) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

DAPI Staining for Apoptosis
  • Principle: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to more intense and fragmented DAPI staining.

  • Protocol:

    • Culture and treat cells on coverslips or in chamber slides.

    • Wash cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain the cells with a DAPI solution for 5-10 minutes in the dark.

    • Wash the cells with PBS and mount the coverslips onto microscope slides.

    • Visualize the cells under a fluorescence microscope and observe the nuclear morphology.

Western Blotting
  • Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

  • Protocol:

    • Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Model
  • Principle: This model is used to evaluate the in vivo anticancer efficacy of a compound. Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells (e.g., DU145) into the flank of nude mice.

    • Allow the tumors to grow to a palpable size.

    • Randomly assign the mice to treatment and control groups.

    • Administer this compound (or a related compound) or a vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., TUNEL assay for apoptosis).

DPPH Radical Scavenging Assay
  • Principle: This assay measures the free radical scavenging capacity of a compound. The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color, which is reduced to a yellow color in the presence of an antioxidant.

  • Protocol:

    • Prepare a solution of DPPH in methanol.

    • Prepare various concentrations of the test compound.

    • Mix the DPPH solution with the test compound solutions.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

    • Use a standard antioxidant (e.g., ascorbic acid or rutin) as a positive control.

    • Calculate the percentage of radical scavenging activity.[13]

Total Flavonoid Content Assay
  • Principle: This colorimetric assay, often using the aluminum chloride method, quantifies the total flavonoid content in a sample. Aluminum chloride forms a stable complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols, resulting in a colored product.

  • Protocol:

    • Prepare an extract of the sample containing flavonoids.

    • To an aliquot of the extract, add sodium nitrite (B80452) (NaNO2) solution and incubate.

    • Add aluminum chloride (AlCl3) solution and incubate.

    • Add sodium hydroxide (B78521) (NaOH) to stop the reaction and develop the color.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm).

    • Use a standard flavonoid (e.g., quercetin (B1663063) or rutin) to create a calibration curve.

    • Express the total flavonoid content as equivalents of the standard.[13][14]

Conclusion

This compound exhibits a compelling profile of biological activities, with robust evidence supporting its neuroprotective effects through the inhibition of parthanatos. Its structural analogs demonstrate significant anticancer and anti-inflammatory potential, suggesting that this compound itself warrants further investigation in these areas. While its metabolism by CYP enzymes presents a challenge for bioavailability, the potent in vitro activities highlight its value as a lead structure for the development of novel therapeutics. The detailed protocols and summarized data in this guide are intended to provide a solid foundation for future research aimed at unlocking the full therapeutic potential of this promising natural compound.

References

The Role of 4'-Methoxyflavonol in Cell Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyflavonol, a naturally occurring flavonoid, has garnered significant attention in the scientific community for its potential therapeutic applications, particularly in oncology and inflammatory diseases. Its biological activities are intrinsically linked to its ability to modulate key cell signaling pathways that govern cellular processes such as proliferation, survival, apoptosis, and inflammation. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of this compound, with a focus on its interactions with the PI3K/Akt, MAPK, and NF-κB signaling cascades. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways involved to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Signaling Pathways Modulated by this compound

This compound and its derivatives exert their biological effects by targeting critical nodes within intracellular signaling networks. The primary pathways influenced are the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-Activated Protein Kinase (MAPK) cascades, and the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and proliferation.[1] Its dysregulation is a common feature in many cancers.[1] Methoxyflavones, including congeners of this compound, have been shown to inhibit this pathway, leading to decreased cancer cell viability.[2][3] Acacetin (5,7-dihydroxy-4'-methoxyflavone), a structurally related compound, has been demonstrated to suppress the Akt signaling pathway by inhibiting the phosphorylation of Akt.[2][3] This inhibition leads to a downstream reduction in the levels of anti-apoptotic proteins such as Bcl-2 and XIAP, thereby promoting apoptosis in cancer cells.[2][3]

The MAPK Signaling Pathway

The MAPK pathway is a critical signaling cascade that transduces extracellular signals to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and apoptosis.[4][5] This pathway consists of several parallel cascades, including the ERK, JNK, and p38 MAPK pathways.[5] Some methoxyflavones have been shown to modulate MAPK signaling. For instance, 3,5,6,7,3′,4′-hexamethoxyflavone was found to suppress the phosphorylation of ERK in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[6] The inhibition of MAPK pathways can suppress the production of pro-inflammatory mediators.[6][7]

The NF-κB Signaling Pathway

NF-κB is a master transcriptional regulator of inflammatory and immune responses.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Acacetin has been shown to suppress the NF-κB signaling pathway by inhibiting the phosphorylation of IκBα and NF-κB.[2][3] This leads to a reduction in the expression of NF-κB-regulated genes, including those encoding anti-apoptotic proteins and inflammatory mediators like COX-2.[2][3]

Quantitative Data Summary

The following tables summarize the cytotoxic effects of 4'-methoxyflavone (B190367) derivatives on various cancer cell lines, providing key quantitative data for comparative analysis.

Table 1: Cytotoxicity of Methoxyflavones in Breast Cancer Cell Lines

CompoundCell LineTreatment Duration (h)IC50 (µM)Reference
Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF)MCF-7724.9[9]
5,3′-dihydroxy-3,6,7,8,4′-PeMFMCF-7723.71[9]
4′,5′-dihydroxy-5,7,3′-TMFHCC1954Not Specified8.58[9]

Table 2: Cytotoxicity of Methoxyflavones in Other Cancer Cell Lines

CompoundCell LineTreatment Duration (h)IC50 (µM)Reference
Acacetin (5,7-dihydroxy-4′-methoxyflavone)DU145 (Prostate)24~25[9][10]
CalycopterinPC3 (Prostate)48235[9]
CasticinPC3 (Prostate)48IC10: 2.5[9]
5-demethylnobiletin derivativesHepG2 (Liver)24Varies[9]
4-methoxy-derived hydrazonesK-562 (Leukemia)Not Specified0.04 - 0.06[11]
4-methoxy-derived hydrazonesBV-173 (Leukemia)Not SpecifiedComparable to K-562[11]
4-methoxy-derived hydrazonesKE-37 (Leukemia)Not SpecifiedComparable to K-562[11]
4-methoxy-derived hydrazonesSaOS-2 (Osteosarcoma)Not SpecifiedVaries[11]

Detailed Experimental Protocols

Western Blot Analysis for PI3K/Akt and MAPK Pathway Activation

This protocol provides a general framework for assessing the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.

1. Cell Lysis and Protein Extraction:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[12]

2. Protein Quantification:

  • Determine the protein concentration of the lysate using a standard method such as the bicinchoninic acid (BCA) assay.[12]

3. SDS-PAGE and Electrotransfer:

  • Denature equal amounts of protein (e.g., 25 µg) by boiling in Laemmli sample buffer.[12]

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[13]

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.[12][13]

  • Wash the membrane with TBST to remove unbound primary antibodies.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Wash the membrane again with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[13]

  • Capture the image using a gel imaging system.

  • Quantify the band intensities using densitometry software.[12]

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

1. Cell Culture and Transfection:

  • Seed cells (e.g., HEK293) in a 96-well plate.[14]

  • Co-transfect the cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.[14][15]

2. Compound Treatment:

  • After transfection, treat the cells with this compound at various concentrations.

  • Include a positive control (e.g., TNF-α or PMA) to induce NF-κB activation and a vehicle control.[16][17]

3. Cell Lysis and Luciferase Assay:

  • After the desired incubation period (e.g., 6-24 hours), lyse the cells.[18]

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[14][15]

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.[15]

  • Calculate the fold change in NF-κB activity relative to the vehicle control.

Conclusion

This compound and its related compounds have demonstrated significant potential as modulators of key cell signaling pathways implicated in cancer and inflammation. Their ability to inhibit the PI3K/Akt, MAPK, and NF-κB pathways provides a molecular basis for their observed anti-proliferative, pro-apoptotic, and anti-inflammatory effects. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this promising class of flavonoids. Further structure-activity relationship studies and preclinical investigations are warranted to optimize the efficacy and drug-like properties of this compound-based compounds for clinical applications.

References

The Discovery and Isolation of 4'-Methoxyflavonol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, natural sources, and detailed methodologies for the isolation and purification of 4'-Methoxyflavonol from plant extracts. This document outlines experimental protocols, presents quantitative data in a structured format, and includes mandatory visualizations of key experimental workflows and associated signaling pathways.

Introduction: The Significance of this compound

This compound, also known as 4'-Methoxyflavone, is a naturally occurring O-methylated flavonoid found in a variety of plant species, notably in citrus fruits.[1] As a member of the flavonoid class, it has garnered significant scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][2] The presence of a methoxy (B1213986) group at the 4'-position of the flavone (B191248) backbone influences its bioavailability and metabolic stability, making it a compound of interest for pharmaceutical and nutraceutical applications. This guide serves as a comprehensive resource for the scientific community, detailing the processes from natural source identification to the isolation of purified this compound.

Natural Sources and Biosynthesis

This compound is predominantly found in the peels of citrus fruits, where it exists as part of a complex mixture of polymethoxyflavones (PMFs).[3] Plants known to contain this compound and other methoxyflavones include, but are not limited to:

  • Citrus species (e.g., orange, mandarin)[3][4][5][6][7][8][9]

  • Kaempferia parviflora (Black Ginger)[10][11][12][13]

  • Ammopiptanthus mongolicus[14]

  • Cullen corylifolium[14]

The biosynthesis of flavonoids occurs through the phenylpropanoid pathway, with the core flavone structure being subsequently modified by enzymes such as methyltransferases to produce methoxylated derivatives like this compound.

Experimental Protocols: From Extraction to Pure Compound

This section provides detailed methodologies for the extraction, isolation, and purification of this compound from plant materials, primarily focusing on citrus peels as a common source.

Extraction of Crude Polymethoxyflavones

The initial step involves the extraction of a crude mixture of polymethoxyflavones from the dried and powdered plant material. Ultrasound-assisted extraction (UAE) is a commonly employed, efficient method.

Protocol: Ultrasound-Assisted Extraction (UAE) of PMFs from Citrus Peel

  • Sample Preparation: Weigh 10 g of dried and finely powdered citrus peel and place it into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of 80% ethanol (B145695) (ethanol:water, 4:1 v/v) to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature (e.g., 40-50°C).

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at 45°C to remove the ethanol.

  • Storage: The resulting aqueous extract can be freeze-dried to obtain a crude powder, which should be stored at -20°C for further purification.

Isolation and Purification by Column Chromatography

Column chromatography is a crucial step for the separation of individual flavonoids from the crude extract. Silica (B1680970) gel is a commonly used stationary phase for the purification of moderately polar compounds like this compound.

Protocol: Silica Gel Column Chromatography for this compound Isolation

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and carefully pack it into a glass column (e.g., 40 cm length x 3 cm diameter). Allow the silica gel to settle, ensuring a uniform and crack-free bed.

  • Sample Loading: Dissolve the crude PMF extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity using a gradient system. A common eluent system for separating flavonoids is a gradient of n-hexane and ethyl acetate (B1210297).

    • Start with 100% n-hexane to elute highly non-polar compounds.

    • Gradually increase the proportion of ethyl acetate (e.g., from 99:1 to 90:10, n-hexane:ethyl acetate) to elute compounds of increasing polarity.

  • Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 15 mL).

  • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 4:1). Visualize the spots under UV light (254 nm and 365 nm).

  • Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified compound.

experimental_workflow start Dried Citrus Peel Powder extraction Ultrasound-Assisted Extraction (80% Ethanol) start->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude PMF Extract concentration1->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane:ethyl acetate gradient) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Monitoring fraction_collection->tlc pooling Pooling of Pure Fractions tlc->pooling concentration2 Rotary Evaporation pooling->concentration2 pure_compound Purified this compound concentration2->pure_compound

Experimental workflow for the isolation of this compound.

Quantitative Data and Characterization

The identity and purity of the isolated this compound are confirmed through various analytical techniques. The following tables summarize key quantitative and spectroscopic data.

Table 1: Physicochemical and Chromatographic Data
ParameterValueReference
Molecular FormulaC₁₆H₁₂O₃[14]
Molecular Weight252.27 g/mol [15]
AppearanceWhite to light yellow crystalline powder[15]
Melting Point157 - 161 °C[15]
HPLC Retention TimeVaries with conditions[10]
Table 2: Spectroscopic Data for Structural Elucidation

The following ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound.

¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm)
δ 8.13 (dd, J=7.9, 1.6 Hz, 1H, H-5)δ 178.0 (C-4)
δ 7.89 (d, J=8.8 Hz, 2H, H-2', H-6')δ 163.4 (C-4')
δ 7.68 (ddd, J=8.6, 7.2, 1.6 Hz, 1H, H-7)δ 162.8 (C-2)
δ 7.52 (d, J=8.5 Hz, 1H, H-8)δ 156.2 (C-9)
δ 7.40 (t, J=7.6 Hz, 1H, H-6)δ 133.7 (C-7)
δ 7.03 (d, J=8.8 Hz, 2H, H-3', H-5')δ 130.3 (C-2', C-6')
δ 6.75 (s, 1H, H-3)δ 125.7 (C-5)
δ 3.89 (s, 3H, -OCH₃)δ 124.9 (C-6)
δ 123.8 (C-1')
δ 123.7 (C-10)
δ 118.0 (C-8)
δ 114.4 (C-3', C-5')
δ 107.7 (C-3)
δ 55.5 (-OCH₃)

Data adapted from Moon et al. (2005).

Biological Activity and Associated Signaling Pathways

Polymethoxyflavones, including this compound, are known to modulate several key signaling pathways implicated in various diseases. The PI3K/Akt and MAPK pathways are two of the most well-documented targets.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Some polymethoxyflavones have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[1]

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation Promotion Methoxyflavonol This compound Methoxyflavonol->PI3K Inhibition Methoxyflavonol->Akt Inhibition MAPK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Inflammation) TranscriptionFactors->GeneExpression Methoxyflavonol This compound Methoxyflavonol->Raf Inhibition Methoxyflavonol->MEK Inhibition

References

4'-Methoxyflavone: A Technical Guide to its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4'-Methoxyflavone (B190367) is a naturally occurring flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom.[1] It is structurally characterized by a C6-C3-C6 backbone, with a methoxy (B1213986) group substituted at the 4' position of the B ring.[2] This compound has garnered significant scientific interest due to its diverse biological activities, most notably its neuroprotective effects.[1][3] It also exhibits antioxidant, anti-inflammatory, and potential anticancer properties.[1][4][5] This technical guide provides an in-depth overview of the physicochemical properties, spectral characteristics, and key biological activities of 4'-Methoxyflavone, along with detailed experimental protocols relevant to its study. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

The fundamental physicochemical properties of 4'-Methoxyflavone are summarized below. These characteristics are crucial for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profiling in drug discovery processes.

PropertyValueSource
CAS Number 4143-74-2[4]
Molecular Formula C₁₆H₁₂O₃[4]
Molecular Weight 252.26 g/mol [5]
Appearance White to light yellow crystalline powder[4]
Melting Point 157 - 161 °C[4][5][6]
Solubility DMSO: 5 mg/mL (warmed)[5]
LogP (Computed) 3.5 (XLogP3)[7]
Storage Temperature 2 - 8 °C[5]

Spectral Properties

Spectroscopic data is fundamental for the structural elucidation and quantification of 4'-Methoxyflavone.

Spectral Data TypeKey CharacteristicsSource
UV-Visible (UV-Vis) Maximum Absorption (λmax): 319 nm (in Methanol)[6]
Nuclear Magnetic Resonance (NMR) 13C and 17O NMR data are publicly available.[7][8]
Mass Spectrometry (MS) Collision Cross Section (CCS): 152.1 Ų ([M+H]⁺)[7]

Biological Activity and Mechanisms of Action

4'-Methoxyflavone demonstrates a range of biological effects, with its neuroprotective activity being the most extensively studied.

Neuroprotection via Inhibition of Parthanatos

4'-Methoxyflavone acts as a potent neuroprotective agent by inhibiting Parthanatos, a specific pathway of programmed cell death.[3] This pathway is initiated by severe DNA damage, which leads to the overactivation of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1).[3] The resulting accumulation of poly(ADP-ribose) (PAR) polymers and subsequent translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus causes chromatin condensation and large-scale DNA fragmentation, ultimately leading to cell death.[3] 4'-Methoxyflavone has been shown to prevent the accumulation of PAR and protect cortical neurons from cell death induced by DNA-alkylating agents or NMDA receptor-mediated excitotoxicity.[3]

DNA_Damage Severe DNA Damage (e.g., MNNG, NMDA Excitation) PARP1 PARP-1 Overactivation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Polymer Accumulation PARP1->PAR AIF Mitochondrial AIF Translocation to Nucleus PAR->AIF Death Parthanatos (Neuronal Cell Death) AIF->Death Compound 4'-Methoxyflavone Compound->PARP1 Substrate 4'-Methoxyflavone Metabolite 4'-Hydroxyflavone Substrate->Metabolite Enzyme CYP1B1 / CYP2A13 (O-demethylation) Enzyme->Substrate A Prepare Primary Neuronal Cultures (12-14 days in vitro) B Pre-incubate with 4'-Methoxyflavone or Vehicle A->B C Induce Excitotoxicity: Add NMDA + Glycine (5 min) B->C D Wash and Replace with Fresh Culture Medium C->D E Incubate for 24 hours D->E F Assess Cell Viability (e.g., MTT or LDH Assay) E->F

References

4'-Methoxyflavonol: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxyflavonol, a naturally occurring methoxylated flavonoid, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth analysis of its antioxidant and anti-inflammatory properties, focusing on the underlying molecular mechanisms. This document summarizes available quantitative data, details key experimental protocols for its evaluation, and visualizes the critical signaling pathways involved in its anti-inflammatory action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities. Among these, methoxylated flavones have shown enhanced metabolic stability and promising pharmacological effects. This compound, characterized by a methoxy (B1213986) group at the 4' position of the flavone (B191248) backbone, has been investigated for its neuroprotective, anticancer, antioxidant, and anti-inflammatory potential. This guide focuses specifically on its antioxidant and anti-inflammatory activities, providing a technical overview for further research and development.

Antioxidant Properties of this compound

The antioxidant activity of flavonoids is a key contributor to their protective effects against various diseases associated with oxidative stress. While some studies suggest that methoxyflavones may have less potent radical-scavenging activity compared to their hydroxylated counterparts, they still exhibit significant antioxidant effects.

Quantitative Antioxidant Data

Currently, there is limited publicly available quantitative data specifically for the DPPH and ABTS radical scavenging activities of this compound. The following table presents data for a related trihydroxyflavone to provide context for typical IC50 values in these assays.

AssayCompoundIC50 (µM)Reference
Cellular ROS Scavenging6,3',4'-Trihydroxyflavone3.02[1]
Cellular ROS Scavenging7,3',4'-Trihydroxyflavone2.71[1]

Note: Further experimental studies are required to determine the precise IC50 values for this compound in standard antioxidant assays like DPPH and ABTS.

Experimental Protocols for Antioxidant Activity Assessment

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • Assay Procedure:

    • Add a specific volume of the this compound solution at various concentrations to a 96-well plate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control containing the solvent and DPPH solution is also measured.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound.

    • Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a specific volume of the this compound solution at various concentrations to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

Anti-inflammatory Properties of this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and related methoxyflavones.

AssayCell LineCompoundIC50 / InhibitionReference
Nitric Oxide (NO) ProductionRAW 264.74'-bromo-5,6,7-trimethoxyflavoneIC50: 14.22 ± 1.25 µM[1]
PGE2 ProductionRAW 264.74'-bromo-5,6,7-trimethoxyflavoneIC50: 10.98 ± 6.25 µM[1]
TNF-α ReleaseRAW 264.74'-bromo-5,6,7-trimethoxyflavoneConcentration-dependent reduction[1]
IL-6 ReleaseRAW 264.74'-bromo-5,6,7-trimethoxyflavoneConcentration-dependent reduction[1]
IL-1β ReleaseRAW 264.74'-bromo-5,6,7-trimethoxyflavoneConcentration-dependent reduction[1]
NO ProductionRAW 264.7Methoxyflavonoid from Inula britannica12.5 ± 0.1 µM (at 10 µM)[2]
NO ProductionRAW 264.73',4',5,7-tetrahydroxyflavone (Luteolin)IC50: 17.1 µM[3]

Note: The data for 4'-bromo-5,6,7-trimethoxyflavone and the methoxyflavonoid from Inula britannica suggest the potential range of activity for this compound. Direct experimental validation is necessary.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. This compound is proposed to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of NF-κB.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB P IkappaB_NFkB IκBα-NF-κB Complex IKK->IkappaB_NFkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Pro_inflammatory_Genes Transcription Methoxyflavonol This compound Methoxyflavonol->IKK Inhibition IkappaB_NFkB->NFkB_active IκBα degradation

Caption: NF-κB signaling pathway and the inhibitory point of this compound.

The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS activation of TLR4 can trigger the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors like AP-1, leading to the expression of pro-inflammatory genes. This compound is thought to suppress the phosphorylation of key MAPK proteins, thereby downregulating the inflammatory response.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases ERK ERK Upstream_Kinases->ERK P JNK JNK Upstream_Kinases->JNK P p38 p38 Upstream_Kinases->p38 P AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes AP1->Pro_inflammatory_Genes Transcription Methoxyflavonol This compound Methoxyflavonol->Upstream_Kinases Inhibition of Phosphorylation

Caption: MAPK signaling pathway and the inhibitory point of this compound.

Experimental Protocols for Anti-inflammatory Activity Assessment

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with LPS.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate and allow them to adhere.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to quantify the nitrite concentration.

  • Calculation:

    • The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.

    • The IC50 value is determined from the dose-response curve.

This method quantifies the concentration of specific pro-inflammatory cytokines released into the cell culture medium.

Protocol:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as for the NO production assay.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Coat a 96-well plate with the capture antibody.

    • Add the cell culture supernatants and standards to the wells.

    • Add the detection antibody conjugated to an enzyme (e.g., HRP).

    • Add the substrate and measure the color development using a microplate reader.

  • Calculation:

    • The concentration of the cytokine in the samples is determined from the standard curve.

    • The percentage of inhibition is calculated, and the IC50 value can be determined.

This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathways.

Protocol:

  • Cell Culture and Treatment:

    • Culture and treat RAW 264.7 cells with this compound and LPS for appropriate time points (e.g., 30 minutes for phosphorylation events, longer for protein expression).

  • Protein Extraction:

    • Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, etc.).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • The band intensity can be quantified using densitometry software.

Experimental_Workflow Start Start: Assess Antioxidant & Anti-inflammatory Properties Antioxidant_Assays Antioxidant Assays Start->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assays Start->Anti_inflammatory_Assays DPPH DPPH Assay Antioxidant_Assays->DPPH ABTS ABTS Assay Antioxidant_Assays->ABTS NO_Production NO Production Assay (RAW 264.7 cells) Anti_inflammatory_Assays->NO_Production Cytokine_ELISA Cytokine ELISA (TNF-α, IL-6) Anti_inflammatory_Assays->Cytokine_ELISA Western_Blot Western Blot Analysis (NF-κB & MAPK Pathways) Anti_inflammatory_Assays->Western_Blot Data_Analysis Data Analysis (IC50, % Inhibition) DPPH->Data_Analysis ABTS->Data_Analysis NO_Production->Data_Analysis Cytokine_ELISA->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Elucidate Mechanisms of Action Data_Analysis->Conclusion

References

Potential Therapeutic Applications of 4'-Methoxyflavonol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyflavonol, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its potential therapeutic applications, focusing on its anticancer, neuroprotective, anti-inflammatory, and antioxidant properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further research and drug development efforts. While much of the available research focuses on the closely related 4'-Methoxyflavone (B190367), this guide will distinguish between the two where possible and present relevant data for methoxyflavones as a class, providing a valuable resource for investigators in the field.

Chemical Properties and Synthesis

This compound belongs to the flavonol subclass of flavonoids, characterized by a 3-hydroxy-2-phenylchromen-4-one backbone with a methoxy (B1213986) group at the 4' position of the B-ring. This structural feature significantly influences its bioavailability and biological activity.

Synthesis of 4'-Methoxyflavone (as a proxy for this compound synthesis):

A common synthetic route to 4'-methoxyflavone involves the Claisen-Schmidt condensation of 2'-hydroxyacetophenone (B8834) with 4-methoxybenzaldehyde (B44291) to form a chalcone (B49325) intermediate. Subsequent oxidative cyclization of the chalcone yields the flavone (B191248) backbone. One documented method involves the reaction of 4-methoxy acetophenone (B1666503) enamine with heptanedioyl chloride, followed by dehydrogenation. Another approach utilizes the reaction of 2'-hydroxychalcone (B22705) with disulfides.[1]

Therapeutic Applications

Anticancer Activity

Methoxyflavones, including 4'-methoxyflavone, have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Quantitative Data: Anticancer Activity of Methoxyflavones

CompoundCancer Cell LineIC50 Value (µM)Reference
Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF)MCF-7 (Breast)4.9[1]
5,3′-dihydroxy-3,6,7,8,4′-PeMFMCF-7 (Breast)3.71[1]
5,3′-dihydroxy-3,6,7,8,4′-PeMFMDA-MB-231 (Breast)21.27[1]
Tangeritin (5,6,7,8,4′-PeMF)PC3 (Prostate)17.2 (48h)[1]
5-demethyltangeritin (5-hydroxy-6,7,8,4′-TeMF)PC3 (Prostate)11.8 (48h)[1]
4′,5′-dihydroxy-5,7,3′-TMFHCC1954 (Breast)8.58[1]

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Neuroprotective Effects

4'-Methoxyflavone has been identified as a potent inhibitor of parthanatos, a form of programmed cell death mediated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1). This suggests its potential in treating neurodegenerative conditions where PARP-1 hyperactivation is implicated.

Quantitative Data: Neuroprotective Activity of 4'-Methoxyflavone

AssayCell LineInducing AgentEC50 Value (µM)EffectReference
Cell ViabilityHeLaMNNG10.41 ± 1.31Protection against parthanatos[2]
Cell ViabilitySH-SY5YMNNGNot specifiedSignificant protection[2]
Cell ViabilityCortical NeuronsNMDANot specifiedConcentration-dependent neuroprotection[2]

Experimental Protocol: Neuroprotection Assay against MNNG-Induced Parthanatos

  • Cell Culture: Culture HeLa or SH-SY5Y cells in appropriate medium.

  • Compound Pre-treatment: Pre-treat cells with varying concentrations of this compound for a specified duration.

  • Induction of Parthanatos: Expose the cells to N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) to induce DNA damage and PARP-1 overactivation.

  • Cell Viability Assessment: After incubation, assess cell viability using a suitable method, such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo).

  • PAR Polymer Detection: To confirm the mechanism, assess the levels of poly(ADP-ribose) (PAR) polymer accumulation using immunofluorescence or Western blotting.

Anti-inflammatory Activity

Methoxyflavones have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is often achieved through the modulation of signaling pathways such as the NF-κB pathway.

Experimental Protocol: Inhibition of LPS-Induced Pro-inflammatory Mediators in Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Nitric Oxide (NO): Measure the concentration of nitrite (B80452) in the culture supernatant using the Griess reagent as an indicator of NO production.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell supernatant using ELISA kits.

  • Western Blot Analysis: Analyze the expression and phosphorylation status of key proteins in the NF-κB signaling pathway (e.g., IκBα, p65) by Western blotting to elucidate the mechanism of action.[3][4]

Antioxidant Activity

The flavonoid structure inherently possesses antioxidant potential. The ability of this compound to scavenge free radicals contributes to its protective effects in various disease models.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

  • Reaction Mixture: Mix various concentrations of this compound with the DPPH solution. A control containing only methanol and DPPH is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[5][6]

Experimental Protocol: ABTS Radical Scavenging Assay

  • Generation of ABTS Radical Cation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Reaction: Add different concentrations of this compound to the ABTS•+ solution.

  • Absorbance Measurement: Measure the decrease in absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).[7][8]

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting this pathway.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p p-IκB IkB->IkB_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Methoxyflavonol This compound Methoxyflavonol->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PARP-1 Mediated Cell Death (Parthanatos)

Overactivation of PARP-1 leads to the depletion of NAD+ and ATP, culminating in a form of cell death known as parthanatos. 4'-Methoxyflavone has been shown to inhibit this pathway.

Parthanatos_Signaling cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus_death Nucleus DNA_damage DNA Damage (e.g., MNNG) PARP1 PARP-1 DNA_damage->PARP1 Activates PAR PAR Polymer Accumulation PARP1->PAR Synthesizes NAM Nicotinamide PARP1->NAM ATP_depletion ATP Depletion PARP1->ATP_depletion NAD+ Depletion Leads to AIF AIF PAR->AIF Triggers Release NAD NAD+ NAD->PARP1 Substrate Methoxyflavonol 4'-Methoxyflavone Methoxyflavonol->PARP1 Inhibits AIF_cyto AIF AIF->AIF_cyto Translocation Cell_death Parthanatos ATP_depletion->Cell_death AIF_nuc AIF AIF_cyto->AIF_nuc Translocation DNA_frag DNA Fragmentation AIF_nuc->DNA_frag Induces DNA_frag->Cell_death

Caption: Inhibition of PARP-1 mediated cell death by 4'-Methoxyflavone.

Experimental Workflow

The following diagram outlines a general workflow for investigating the therapeutic potential of this compound.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation synthesis Synthesis of This compound characterization Chemical Characterization (NMR, MS) synthesis->characterization anticancer Anticancer Assays (MTT, Apoptosis) characterization->anticancer neuroprotection Neuroprotection Assays (Parthanatos) characterization->neuroprotection anti_inflammatory Anti-inflammatory Assays (LPS, Cytokines) characterization->anti_inflammatory antioxidant Antioxidant Assays (DPPH, ABTS) characterization->antioxidant signaling Signaling Pathway Analysis (Western Blot, qPCR) anticancer->signaling neuroprotection->signaling anti_inflammatory->signaling animal_models Animal Models of Disease signaling->animal_models pharmacokinetics Pharmacokinetics & Toxicology animal_models->pharmacokinetics

Caption: General experimental workflow for this compound research.

Conclusion

This compound and related methoxyflavones represent a promising class of compounds with multifaceted therapeutic potential. Their demonstrated anticancer, neuroprotective, anti-inflammatory, and antioxidant activities warrant further investigation. This technical guide provides a foundational resource for researchers to design and execute studies aimed at elucidating the full therapeutic utility of this compound and advancing its development as a potential therapeutic agent. The provided protocols and pathway diagrams serve as a starting point for exploring its mechanisms of action and evaluating its efficacy in various disease models.

References

A Technical Guide to the Mechanism of Action of 4'-Methoxyflavonol in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Flavonoids, a class of polyphenolic compounds found abundantly in plants, have garnered significant attention for their potential as cancer chemopreventive and therapeutic agents. A particular subclass, methoxyflavones, demonstrates enhanced metabolic stability and oral bioavailability, making them promising candidates for drug development. This technical guide provides an in-depth examination of the molecular mechanisms through which 4'-Methoxyflavonol and its related compounds exert their anticancer effects. We will explore the core signaling pathways modulated by these compounds, present quantitative data on their efficacy, detail key experimental protocols for their study, and provide visual representations of their mechanisms of action.

Core Mechanisms of Action

This compound and its structural analogs employ a multi-pronged approach to inhibit cancer cell growth and induce cell death. The primary mechanisms involve the induction of apoptosis, cell cycle arrest, and the inhibition of critical pro-survival signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Methoxyflavones have been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the Bcl-2 family of proteins. Methoxyflavones disrupt the balance between pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins.[1][2][3] They promote the upregulation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c into the cytoplasm.[1][4] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9, and subsequently, the executioner caspase-3, leading to cell death.[1][4]

  • Extrinsic (Death Receptor) Pathway: Certain methoxyflavones can sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand), a cytokine that induces apoptosis.[5] This pathway involves the activation of caspase-8, which can directly cleave and activate caspase-3, converging with the intrinsic pathway to execute apoptosis.[5]

  • Parthanatos Inhibition: In addition to classical apoptosis, 4'-Methoxyflavone (B190367) has been identified as an inhibitor of parthanatos, a distinct form of cell death mediated by the overactivation of the nuclear enzyme PARP-1.[6] By reducing the synthesis and accumulation of the poly (ADP-ribose) polymer (PAR), 4'-Methoxyflavone protects against this cell death pathway, a mechanism particularly relevant in neuroprotection but also of interest in cancer biology.[6]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TRAIL TRAIL DR4_DR5 Death Receptors (DR4/DR5) TRAIL->DR4_DR5 caspase8 Caspase-8 DR4_DR5->caspase8 caspase3 Caspase-3 caspase8->caspase3 Mito Mitochondrion CytoC Cytochrome c Mito->CytoC Bcl2 Bcl-2 / Bcl-xL Bax Bax / Bak Bax->Mito Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome caspase9 Caspase-9 Apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Methoxyflavonol This compound Methoxyflavonol->caspase8 Sensitizes Methoxyflavonol->Bcl2 Inhibits Methoxyflavonol->Bax Promotes G cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS IKK IKK Receptor->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation & Survival Genes mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation IkBa IκBα IKK->IkBa NFkB NF-κB IkBa->NFkB NFkB->Proliferation Nuclear Translocation Methoxyflavonol This compound Methoxyflavonol->Akt Inhibits Phosphorylation Methoxyflavonol->ERK Inhibits Phosphorylation Methoxyflavonol->IkBa Inhibits Phosphorylation G start Start: Treated Cell Culture step1 1. Cell Lysis Lyse cells in RIPA buffer with protease/phosphatase inhibitors. start->step1 step2 2. Protein Quantification Determine protein concentration (e.g., BCA assay). step1->step2 step3 3. Sample Preparation Mix lysate with Laemmli buffer, heat at 95°C for 5 min. step2->step3 step4 4. SDS-PAGE Separate proteins by size on a polyacrylamide gel. step3->step4 step5 5. Protein Transfer Transfer separated proteins from the gel to a PVDF membrane. step4->step5 step6 6. Blocking Block membrane with 5% non-fat milk or BSA to prevent non-specific binding. step5->step6 step7 7. Primary Antibody Incubation Incubate with primary antibody (specific to target protein) overnight at 4°C. step6->step7 step8 8. Secondary Antibody Incubation Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at RT. step7->step8 step9 9. Detection Add ECL substrate and capture chemiluminescent signal with an imager. step8->step9 end End: Densitometry Analysis step9->end G start Start: Treated Cell Culture step1 1. Cell Harvesting Collect cells (adherent and suspension) and wash with cold PBS. start->step1 step2 2. Fixation Slowly add cells to ice-cold 70% ethanol while vortexing to fix and permeabilize. step1->step2 step3 3. Storage Store fixed cells at -20°C for at least 2 hours (or weeks). step2->step3 step4 4. Rehydration & Staining Wash cells with PBS. Resuspend in staining solution containing Propidium Iodide (PI) and RNase A. step3->step4 step5 5. Incubation Incubate for 15-30 minutes at room temperature, protected from light. step4->step5 step6 6. Flow Cytometry Acquire data on a flow cytometer, measuring fluorescence intensity of PI. step5->step6 end End: Data Analysis (Cell Cycle Profile) step6->end

References

In vitro cytotoxicity of 4'-Methoxyflavonol on tumor cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Cytotoxicity of 4'-Methoxy-Substituted Flavonoids on Tumor Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are recognized for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Within this class, methoxylated flavones have garnered significant attention as they exhibit increased metabolic stability and improved oral bioavailability compared to their hydroxylated counterparts, potentially making them more effective as cancer chemopreventive agents.[2] This guide focuses on the in vitro cytotoxic effects of flavonoids characterized by a methoxy (B1213986) group at the 4'-position of the B-ring, a structural feature common to several potent anticancer compounds.

While the term "4'-Methoxyflavonol" specifically denotes a flavonol (3-hydroxyflavone) structure, the available research predominantly investigates "4'-Methoxyflavones" such as Acacetin (5,7-dihydroxy-4'-methoxyflavone) and 4'-Methoxyflavone itself. This document will synthesize the existing data on these and other structurally related 4'-methoxy-substituted flavonoids, exploring their cytotoxic efficacy against various tumor cell lines, the underlying molecular mechanisms, and the experimental protocols used for their evaluation. The insights provided aim to support further research and development of these promising natural compounds as therapeutic agents.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of 4'-methoxy-substituted flavonoids has been quantified across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of potency, varies depending on the specific compound structure, the cancer cell type, and the duration of exposure. The data from multiple studies are summarized below.

CompoundCell LineCancer TypeIC50 ValueExposure TimeReference
7-Hydroxy-4'-methoxyflavoneHeLaCervical Cancer25.73 µg/mL24 hours[3][4]
7-Hydroxy-4'-methoxyflavoneWiDrColon Cancer83.75 µg/mL24 hours[3][4]
7-Hydroxy-4'-methoxyflavanoneHeLaCervical Cancer40.13 µg/mL24 hours[3][4]
7-Hydroxy-4'-methoxyflavanoneWiDrColon Cancer37.85 µg/mL24 hours[3][4]
5,7,4'-Trimethoxyflavone (TMF)SCC-9Oral Squamous Carcinoma5 µMNot Specified[2]
Apigenin (unmethylated analog)SCC-9Oral Squamous Carcinoma40 µMNot Specified[2]
5,3'-dihydroxy-3,6,7,8,4'-PeMFMCF-7Breast Cancer3.71 µM72 hours[5]
SideritoflavoneMCF-7Breast Cancer4.9 µM72 hours[5]
4',5'-dihydroxy-5,7,3'-TMFHCC1954Breast Cancer (Her-2+)8.58 µMNot Specified[5]
4'-MethoxyflavoneHeLaCervical CancerEC50 of 10.41 µMOvernight[6]
3-O-methylquercetinMDA-MB-231Breast Cancer<100 µM48 hours[7]
3-O-methylquercetinA549Lung Cancer<100 µM48 hours[7]
3-O-methylquercetinA2780cisOvary Cancer (Cisplatin-Resistant)<100 µM48 hours[7]

Mechanisms of Action

4'-Methoxy-substituted flavonoids exert their cytotoxic effects through a multi-pronged approach, primarily by inducing cell cycle arrest and apoptosis, and modulating critical intracellular signaling pathways that govern cell survival and proliferation.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which these compounds eliminate cancer cells.

  • Acacetin (5,7-dihydroxy-4'-methoxyflavone) has been shown to induce apoptosis in DU145 human prostate cancer cells.[8][9] This is accompanied by a reduction in anti-apoptotic proteins such as Bcl-2 and XIAP (X-linked inhibitor of apoptosis protein).[8]

  • Polymethoxyflavones (PMFs) can trigger a Ca(2+)-dependent apoptotic mechanism in MCF-7 breast cancer cells.[10] This involves depleting endoplasmic reticulum Ca(2+) stores, leading to an increase in intracellular calcium that activates apoptotic proteases like µ-calpain and caspase-12.[10]

  • Other Methoxyflavone Derivatives have been found to sensitize TRAIL-resistant human leukemic cells (MOLT-4) to TRAIL-induced apoptosis, a process confirmed by the externalization of phosphatidylserine (B164497).[11] This sensitization involves the activation of caspase-8 and caspase-3.[11]

Cell Cycle Arrest

Disruption of the cell cycle is another hallmark of the anticancer activity of methoxyflavones, preventing cancer cells from replicating.

  • G1 Phase Arrest : Tangeretin, a polymethoxyflavone, can induce G1 cell cycle arrest in human colorectal carcinoma cells by modulating the activity of key G1 regulatory proteins like Cdk2 and Cdk4.[2]

  • G2/M Phase Arrest : 5-Methoxyflavanone causes G2/M phase arrest in HCT116 human colon cancer cells.[12] Prunetrin, a related flavonoid, also arrests the cell cycle in the G2/M phase in Hep3B liver cancer cells by downregulating cyclin B1, CDK1/CDC2, and CDC25c.[13]

  • S Phase Arrest : 6-Methoxyflavone has been shown to induce S-phase arrest in HeLa cervical cancer cells through the CCNA2/CDK2/p21CIP1 signaling pathway.[14]

Modulation of Signaling Pathways

The cytotoxic effects of 4'-methoxyflavonoids are orchestrated by their ability to interfere with key signaling cascades that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway : This is a crucial cell survival pathway that is frequently inhibited by flavonoids.[1][15] Acacetin effectively suppresses Akt and NF-κB signaling in prostate cancer cells.[8][9] Prunetrin also inhibits the mTOR/Akt signaling pathway in liver cancer cells.[13] The inhibition of this pathway prevents the phosphorylation of downstream targets that promote cell survival and proliferation, thereby steering the cell towards apoptosis.[15]

  • NF-κB Pathway : The transcription factor NF-κB controls the expression of genes involved in inflammation, cell survival, and proliferation.[1] Acacetin has been demonstrated to inhibit the NF-κB pathway by preventing the phosphorylation of its inhibitor, IκBα, in prostate cancer cells.[8][9] This blockade leads to reduced levels of NF-κB-regulated anti-apoptotic proteins.[8]

  • MAPK Pathway : The MAPK/ERK pathway is involved in cancer cell growth, invasion, and metastasis.[1] Some flavonoids, like Prunetrin, can induce apoptosis through the activation of the p38-MAPK pathway, which is involved in cellular stress responses.[13]

Experimental Protocols & Workflows

The evaluation of the in vitro cytotoxicity of compounds like this compound involves a series of standardized assays.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, MCF-7, DU145) treatment 2. Treatment (4'-Methoxyflavonoid at various conc.) cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Apoptosis Assays (DAPI Staining, Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot data 4. Data Analysis (IC50 Calculation, Statistical Analysis) mtt->data apoptosis->data cell_cycle->data western_blot->data

Caption: General experimental workflow for assessing in vitro cytotoxicity.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Principle : Viable cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.[11] The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol :

    • Cell Seeding : Seed tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment : Expose the cells to various concentrations of the 4'-methoxyflavonoid compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[4][16]

    • MTT Incubation : Add MTT solution (final concentration typically 100 µg/ml) to each well and incubate for 4 hours at 37°C.[11]

    • Solubilization : Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11]

    • Measurement : Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection
  • DAPI Staining (Nuclear Morphology) : This method uses a fluorescent stain to observe changes in the nucleus characteristic of apoptosis.

    • Protocol : Treat cells grown on coverslips with the compound. Fix the cells (e.g., with 4% paraformaldehyde), permeabilize them, and stain with 4',6-diamidino-2-phenylindole (DAPI).[8][9]

    • Observation : View the cells under a fluorescence microscope. Apoptotic cells will display condensed or fragmented nuclei with brighter fluorescence compared to the diffuse staining of normal nuclei.[6][8]

  • Annexin V/Propidium Iodide (PI) Flow Cytometry : This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Principle : In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).

    • Protocol : After treatment, harvest the cells, wash them with a binding buffer, and incubate them with FITC-conjugated Annexin V and PI.

    • Analysis : Analyze the stained cells using a flow cytometer to quantify the different cell populations.[8][9]

Cell Cycle Analysis
  • Principle : This method uses a fluorescent dye, typically Propidium Iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[13]

  • Protocol :

    • Cell Preparation : Treat cells with the compound for a set time, then harvest and fix them in cold 70% ethanol.

    • Staining : Wash the fixed cells and incubate them with a solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Analysis : Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to determine the percentage of cells in each phase.[13]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by 4'-methoxy-substituted flavonoids.

PI3K_Akt_NFkB_Pathway cluster_pathway Acacetin's Inhibition of Pro-Survival Pathways cluster_proteins Downstream Effectors acacetin 4'-Methoxyflavonoid (e.g., Acacetin) akt Akt (Protein Kinase B) acacetin->akt Inhibits Phosphorylation ikba IκBα acacetin->ikba Inhibits Phosphorylation akt->ikba Activates nfkb NF-κB ikba->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates to bcl2 Bcl-2, XIAP (Anti-Apoptotic) nucleus->bcl2 Promotes Transcription cox2 COX-2 (Proliferative) nucleus->cox2 Promotes Transcription

Caption: Inhibition of the PI3K/Akt and NF-κB pathways by 4'-Methoxyflavonoids.

Intrinsic_Apoptosis_Pathway cluster_apoptosis Induction of Mitochondrial-Mediated Apoptosis cluster_mito Mitochondrion methoxyflavone 4'-Methoxyflavonoid bcl2 Bcl-2 (Anti-Apoptotic) methoxyflavone->bcl2 Inhibits bax Bax (Pro-Apoptotic) methoxyflavone->bax Activates bcl2->bax Inhibits cyto_c Cytochrome c bax->cyto_c Promotes Release casp9 Caspase-9 cyto_c->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis Executes

Caption: The intrinsic apoptosis pathway induced by 4'-Methoxyflavonoids.

References

Topic: 4'-Methoxyflavonol as a Potential Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A growing body of preclinical evidence highlights the therapeutic potential of flavonoids, a class of natural compounds, in combating these conditions.[1] Among these, 4'-Methoxyflavonol and related methoxylated flavones are emerging as promising neuroprotective agents. These compounds exhibit a multi-target mechanism of action, including the inhibition of neuronal death pathways, attenuation of oxidative stress and neuroinflammation, and interference with pathological protein aggregation.[2][3][4] This technical guide synthesizes the current understanding of this compound's neuroprotective mechanisms, presents key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanisms of Neuroprotective Action

The neuroprotective effects of this compound and structurally related flavonoids are multifaceted, stemming from their ability to modulate several key cellular pathways implicated in neuronal survival and death.

Inhibition of Parthanatos

A primary neuroprotective mechanism identified for this compound is the inhibition of parthanatos, a form of programmed cell death distinct from apoptosis.[3] Parthanatos is initiated by the overactivation of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1), often in response to severe DNA damage or excitotoxicity.

Overactivation of PARP-1 leads to the synthesis and accumulation of its product, poly(ADP-ribose) polymer (PAR).[3] This polymer then signals to the mitochondria, inducing the translocation of Apoptosis-Inducing Factor (AIF) to the nucleus. In the nucleus, AIF mediates large-scale DNA fragmentation and chromatin condensation, committing the cell to death.[3] this compound has been shown to interrupt this cascade by reducing the synthesis and accumulation of PAR polymer, thereby preventing AIF translocation and protecting cortical neurons from excitotoxic insults like those induced by N-methyl-D-aspartate (NMDA).[3]

G cluster_pathway Parthanatos Pathway cluster_inhibition Inhibition by this compound DNA_Damage DNA Damage / NMDA Receptor Overactivation PARP1 PARP-1 Overactivation DNA_Damage->PARP1 PAR PAR Polymer Accumulation PARP1->PAR Mito Mitochondria PAR->Mito Signals to AIF_Release AIF Translocation to Nucleus Mito->AIF_Release Death Cell Death (Parthanatos) AIF_Release->Death MF This compound MF->PAR Inhibits

Caption: Inhibition of the Parthanatos cell death pathway by this compound.
Attenuation of Oxidative Stress via Nrf2 Activation

Oxidative stress, arising from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a major contributor to neuronal damage in neurodegenerative diseases.[1] Methoxyflavones have demonstrated significant antioxidant properties, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][5]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6] In the presence of oxidative stress or activators like flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus.[6] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of Phase II antioxidant enzymes (e.g., heme oxygenase-1 or HO-1) and other cytoprotective proteins.[5][6] This response enhances the cell's capacity to neutralize ROS and mitigate oxidative damage.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1 Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_free Keap1 Keap1_Nrf2->Keap1_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Flavonoid This compound Flavonoid->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Promotes Transcription Proteins Cytoprotective Proteins Genes->Proteins Proteins->ROS Neutralizes

Caption: Activation of the Nrf2/ARE antioxidant pathway by this compound.
Suppression of Neuroinflammation

Neuroinflammation, driven by the activation of microglia and the subsequent release of pro-inflammatory cytokines, is a key pathological feature of many neurodegenerative disorders.[1] Related methoxyflavones have been shown to exert potent anti-inflammatory effects by suppressing microglial activation.[7] Studies on compounds like 6-methoxyflavone (B191845) show they can inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][7] This is often achieved by inhibiting key inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways.[7]

Inhibition of Amyloid-Beta (Aβ) Aggregation

The aggregation of the amyloid-beta (Aβ) peptide into toxic oligomers and plaques is a central event in the pathogenesis of Alzheimer's disease.[8][9] Several flavonoids have been identified as potent inhibitors of Aβ aggregation.[8][9] They can interfere with the self-assembly of Aβ monomers, destabilize pre-formed fibrils, and redirect the aggregation process toward non-toxic species.[8] While direct studies on this compound are limited, related methoxyflavones have been shown to significantly reduce Aβ levels in preclinical models, suggesting this is a probable mechanism of action for this class of compounds.[2][4]

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of this compound and related compounds has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Neuroprotective Efficacy of this compound (4MF) and 3',4'-Dimethoxyflavone (B191118) (DMF)

Compound Cell Line Toxic Insult Endpoint Measured Result (EC₅₀) Reference
4MF HeLa MNNG Cell Viability 10.41 ± 1.31 µM [3]
4MF SH-SY5Y MNNG Cell Viability 11.41 ± 1.04 µM [3]
DMF SH-SY5Y MNNG Cell Viability 9.94 ± 1.05 µM [3]
4MF Cortical Neurons NMDA Neuronal Death More potent than DMF [3]
DMF Cortical Neurons NMDA Neuronal Death Less potent than 4MF [3]

MNNG: N-methyl-N'-nitro-N-nitrosoguanidine, an agent that induces parthanatos. NMDA: N-methyl-D-aspartate, an excitotoxic agent. EC₅₀: Half maximal effective concentration.

Table 2: Effects of Methoxyflavones on Neuroinflammation and Aβ Levels in LPS-Induced Memory-Impaired Mice

Compound Dosage Parameter Measured Result Reference
5,7-dimethoxyflavone 10/20/40 mg/kg Hippocampal Aβ Significantly reduced [4][10]
5,7,4'-trimethoxyflavone 10/20/40 mg/kg Hippocampal Aβ Significantly reduced [4][10]
5,7-dimethoxyflavone 10/20/40 mg/kg Hippocampal IL-1β, IL-6, TNF-α Significantly reduced [4][10]
5,7,4'-trimethoxyflavone 10/20/40 mg/kg Hippocampal IL-1β, IL-6, TNF-α Significantly reduced [4][10]

LPS: Lipopolysaccharide, a potent inducer of inflammation.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the neuroprotective properties of this compound.

High-Throughput Screening (HTS) for Inhibitors of Parthanatos

This protocol is adapted from the study that identified this compound as a neuroprotective agent.[3]

  • Cell Culture: Plate HeLa or SH-SY5Y cells in 96-well plates and culture until they reach approximately 80% confluency.

  • Compound Addition: Add test compounds (e.g., from a small molecule library) to the wells at desired final concentrations (e.g., 10 µM, 20 µM).[3]

  • Induction of Parthanatos: After a pre-incubation period with the compounds (e.g., 1 hour), add N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) to induce DNA damage and parthanatos.

  • Incubation: Incubate the plates for a defined period (e.g., 24 hours) under standard cell culture conditions.

  • Viability Assay: Assess cell viability using a standard method, such as the AlamarBlue (resazurin) assay, which measures metabolic activity.

  • Data Analysis: Calculate the percentage of cell viability relative to control (untreated) and MNNG-only treated cells. Identify compounds that significantly prevent the MNNG-induced decrease in viability.

NMDA-Induced Excitotoxicity in Primary Cortical Neurons

This assay assesses the ability of a compound to protect primary neurons from excitotoxic death.[3]

  • Neuron Culture: Prepare primary cortical neuronal cultures from embryonic mice (e.g., gestational day 15-16).[3] Treat cultures with an anti-mitotic agent (e.g., 5-fluoro-2'-deoxyuridine) to inhibit glial proliferation.[3] Use cultures for experiments at 12-14 days in vitro.[3]

  • Compound Pre-treatment: Pre-treat the neuronal cultures with varying concentrations of this compound for a specified duration.

  • NMDA Exposure: Induce excitotoxicity by exposing the neurons to a solution of NMDA (e.g., 300 µM) and a co-agonist like glycine (B1666218) (10 µM) for a short period (e.g., 5 minutes).[3]

  • Wash and Recovery: Wash the cultures to remove NMDA and return them to the original culture medium containing the test compound.

  • Assessment of Neuronal Death: After 24 hours, assess neuronal death using live/dead cell staining (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) and fluorescence microscopy.

  • Quantification: Quantify the percentage of dead neurons in multiple fields for each condition and compare the compound-treated groups to the NMDA-only control.

Western Blotting for Nrf2 Pathway Activation

This protocol is used to detect changes in protein levels indicative of Nrf2 pathway activation.

  • Cell Lysis: Treat neuronal or microglial cells with the test compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[11] Incubate the membrane with primary antibodies specific to target proteins (e.g., Nrf2, Keap1, HO-1, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11] Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

  • Densitometry: Quantify the band intensities using densitometry software to determine the relative changes in protein expression.

G start Cell/Tissue Culture & Treatment lysis Cell Lysis & Protein Quantification start->lysis sds SDS-PAGE (Separation) lysis->sds transfer Western Blot (Transfer to Membrane) sds->transfer probing Antibody Probing (Primary & Secondary) transfer->probing detection ECL Detection probing->detection analysis Data Analysis (Densitometry) detection->analysis

Caption: A generalized workflow for investigating neuroprotective signaling pathways.

Discussion and Future Directions

The available evidence strongly suggests that this compound is a promising neuroprotective agent with multiple mechanisms of action. Its ability to inhibit parthanatos, a key cell death pathway in neurological conditions, is particularly noteworthy.[3] Furthermore, based on data from structurally similar compounds, it likely possesses potent antioxidant and anti-inflammatory properties, and may interfere with the pathological aggregation of amyloid-beta.[1][2][4][7]

Despite these promising preclinical findings, further research is essential. Key future directions should include:

  • Blood-Brain Barrier (BBB) Permeability: A critical factor for any CNS drug is its ability to cross the BBB.[12][13] While methoxylation is known to improve the bioavailability of flavonoids, specific studies quantifying the BBB penetration of this compound are needed.[11]

  • In Vivo Efficacy: The neuroprotective effects observed in vitro must be validated in relevant animal models of neurodegenerative diseases (e.g., transgenic mouse models of Alzheimer's disease).

  • Safety and Toxicity: Comprehensive toxicological studies are required to establish a safe therapeutic window for this compound.[14]

  • Structure-Activity Relationship (SAR) Studies: Further SAR studies could optimize the flavonoid backbone to enhance potency, selectivity, and pharmacokinetic properties, potentially leading to the development of a novel class of neurotherapeutics.[3]

References

4'-Methoxyflavonol: A Technical Guide to its Role in Modulating Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxyflavonol, a naturally occurring methoxylated flavonoid, is emerging as a promising candidate for the modulation of key metabolic pathways implicated in prevalent disorders such as type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its role as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and its subsequent impact on insulin (B600854) signaling and glucose metabolism. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling cascades to facilitate further research and drug development efforts in this area.

Introduction

The global rise in metabolic diseases necessitates the exploration of novel therapeutic agents. Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their diverse biological activities. Among these, methoxylated flavonoids, such as this compound, exhibit enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, making them attractive candidates for pharmacological development.[1][2] This guide focuses on the specific effects of this compound on metabolic regulation, providing a data-centric resource for the scientific community.

Mechanism of Action: Targeting Key Metabolic Regulators

The primary mechanism through which this compound is proposed to exert its metabolic effects is through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[3] By inhibiting PTP1B, this compound can potentiate insulin signaling, leading to improved glucose homeostasis.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Table 1: PTP1B Inhibitory Activity of this compound and Related Flavonoids

CompoundIC50 (μg/mL)IC50 (μM)Source
4'-Methoxypuerarin9.336 ± 0.56~21.7[5]
Amentoflavone-7.3 ± 0.5[6]
Luteolin-13.9 ± 2.1[3]
Kaempferol-19.0 ± 1.8[3]

Note: Data for this compound is not currently available. The table presents data for a related derivative and other common flavonoids for comparative purposes.

Impact on Cellular Signaling Pathways

The inhibition of PTP1B by this compound is expected to have a cascading effect on downstream insulin signaling pathways, ultimately leading to enhanced glucose uptake and utilization.

Insulin Signaling Pathway

Upon insulin binding, the insulin receptor undergoes autophosphorylation, initiating a signaling cascade through the phosphorylation of Insulin Receptor Substrate (IRS) proteins. This leads to the activation of the PI3K/Akt pathway, which is crucial for the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake.[7][8] By inhibiting PTP1B, this compound is hypothesized to prolong the phosphorylated, active state of the insulin receptor and IRS proteins, thereby amplifying the insulin signal.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS (pY) IR->IRS GLUT4_mem GLUT4 PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates Methoxyflavonol This compound Methoxyflavonol->PTP1B inhibits PI3K PI3K IRS->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 converts to PDK1 PDK1 PIP3->PDK1 activates Akt Akt (pT308/pS473) PDK1->Akt phosphorylates (pT308) AS160 AS160 Akt->AS160 phosphorylates Glycogen_Synthase Glycogen Synthase Akt->Glycogen_Synthase activates GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4_mem fuses with Glucose Glucose Glucose->GLUT4_mem transported into cell

Caption: Proposed mechanism of this compound on the insulin signaling pathway.
Glucose Uptake

Enhanced insulin signaling culminates in increased glucose uptake into insulin-sensitive tissues like adipocytes and muscle cells. While direct quantitative data for this compound is pending, studies on other polymethoxyflavonoids demonstrate a significant, concentration-dependent increase in glucose uptake in 3T3-L1 adipocytes.

Table 2: Effect of Methoxyflavonoids on Glucose Uptake in 3T3-L1 Adipocytes

CompoundConcentration (µM)Glucose Uptake (% of control)Source
Tangeretin10~120%[9]
Tangeretin30~150%[9]
Nobiletin10~115%[9]
Nobiletin30~140%[9]
This compound -Data not available -

Note: The data presented is for related polymethoxyflavonoids and serves as an indicator of the potential effects of this compound.

Experimental Protocols

To facilitate further investigation into the metabolic effects of this compound, this section provides detailed protocols for key in vitro assays.

PTP1B Inhibition Assay

This protocol is adapted from a method utilizing p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.[10]

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • This compound (or other test compounds) dissolved in DMSO

  • 1 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of PTP1B enzyme in the assay buffer.

  • In a 96-well plate, add 10 µL of various concentrations of this compound (or control).

  • Add 80 µL of the PTP1B enzyme solution to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of 10 mM pNPP to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

PTP1B_Inhibition_Assay start Start prep_reagents Prepare PTP1B enzyme and this compound solutions start->prep_reagents add_compound Add this compound to 96-well plate prep_reagents->add_compound add_enzyme Add PTP1B enzyme and incubate add_compound->add_enzyme add_substrate Add pNPP substrate to initiate reaction add_enzyme->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Stop reaction with NaOH incubate_reaction->stop_reaction read_absorbance Read absorbance at 405 nm stop_reaction->read_absorbance analyze_data Calculate % inhibition and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the PTP1B inhibition assay.
Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol utilizes the fluorescent glucose analog 2-NBDG.[11]

Materials:

  • Differentiated 3T3-L1 adipocytes in a 96-well plate

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Insulin

  • This compound

  • Fluorescence microplate reader

Procedure:

  • Wash differentiated 3T3-L1 adipocytes with PBS and serum-starve overnight.

  • Wash the cells with KRPH buffer and then incubate in KRPH buffer for 2 hours for glucose starvation.

  • Treat the cells with various concentrations of this compound (with or without insulin) for the desired time.

  • Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes at 37°C.

  • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells and measure the fluorescence (Excitation/Emission ~485/535 nm) using a microplate reader.

  • Normalize the fluorescence to the protein concentration of each well.

Glucose_Uptake_Assay start Start cell_prep Differentiated 3T3-L1 adipocytes start->cell_prep starvation Serum and glucose starvation cell_prep->starvation treatment Treat with this compound (± Insulin) starvation->treatment add_2NBDG Add 2-NBDG and incubate treatment->add_2NBDG stop_and_wash Stop uptake and wash cells add_2NBDG->stop_and_wash measure_fluorescence Lyse cells and measure fluorescence stop_and_wash->measure_fluorescence analyze Normalize to protein concentration measure_fluorescence->analyze end End analyze->end

Caption: Workflow for the 2-NBDG glucose uptake assay.
Western Blot Analysis of Insulin Signaling Proteins

This protocol outlines the general procedure for detecting the phosphorylation status of key insulin signaling proteins.[12][13]

Materials:

  • Differentiated 3T3-L1 adipocytes or other relevant cell lines

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IRS-1, anti-IRS-1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound (with or without insulin stimulation).

  • Lyse the cells and determine the protein concentration.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Future Directions and Conclusion

This compound presents a compelling profile as a modulator of metabolic pathways. Its potential to inhibit PTP1B and subsequently enhance insulin signaling and glucose uptake warrants further rigorous investigation. The immediate research priorities should focus on obtaining direct quantitative data for this compound in the assays described in this guide. Specifically, determining its IC50 for PTP1B inhibition, quantifying its effect on glucose uptake in various cell lines, and performing detailed Western blot analyses to confirm its impact on the phosphorylation status of key insulin signaling proteins are critical next steps. Furthermore, in vivo studies in animal models of metabolic disease are necessary to validate the therapeutic potential of this compound. This technical guide serves as a foundational resource to catalyze these future research endeavors, with the ultimate goal of translating the promising preclinical findings into novel therapeutic strategies for metabolic diseases.

References

Investigating the Anti-Proliferative Activity of 4'-Methoxyflavonol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-proliferative activities of 4'-Methoxyflavonol, a naturally occurring methoxylated flavonoid. Given the available literature, this guide also incorporates data from the closely related compound, acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone), to provide a broader context for the potential mechanisms and effects of 4'-methoxyflavonoids. This document details the cytotoxic and cytostatic effects against various cell lines, outlines the molecular mechanisms of action, including the induction of apoptosis and cell cycle arrest, and provides detailed experimental protocols for key assays in the field.

Quantitative Data on Anti-Proliferative Activity

The anti-proliferative effects of this compound and its analog acacetin have been evaluated across various cell lines. The following tables summarize the available quantitative data, including EC50 and IC50 values, as well as effects on apoptosis and cell cycle distribution.

Table 1: Cytotoxicity and Protective Effects of this compound

CompoundCell LineAssayEffectConcentration (µM)Reference
4'-Methoxyflavone (B190367)HeLaCell Viability (CTG)Protection against MNNG-induced cell death (EC50)11.41 ± 1.04[1]
4'-MethoxyflavoneSH-SY5YCell ViabilityProtection against MNNG-induced cell death10 and 20[1]

Table 2: Anti-Proliferative and Apoptotic Effects of Acacetin (5,7-dihydroxy-4'-methoxyflavone)

Cell LineAssayEffectIC50 (µM)Apoptosis InductionReference
DU145 (Prostate Cancer)MTTGrowth Inhibition~50 (at 48h)Induces apoptosis[2]
Hep G2 (Liver Cancer)MTTProliferation InhibitionNot specifiedInduces apoptosis
A549 (Non-small cell lung cancer)MTTProliferation InhibitionNot specifiedInduces apoptosis
MCF-7 (Breast Cancer)MTTGrowth Inhibition26.4 ± 0.7 (at 24h)Induces apoptosis
Jurkat (T-cell leukemia)MTTProliferation InhibitionNot specifiedInduces apoptosis

Table 3: Effect of Acacetin on Cell Cycle Distribution in Non-Small Cell Lung Cancer Cells (A549 and H460) after 48h Treatment

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M PhaseReference
A549Control (0 µM)Not specifiedNot specifiedNot specified
A549Acacetin (10 µM)Not specifiedNot specifiedIncreased
A549Acacetin (15 µM)Not specifiedNot specifiedSignificantly Increased
H460Control (0 µM)Not specifiedNot specifiedNot specified
H460Acacetin (10 µM)Not specifiedNot specifiedIncreased
H460Acacetin (15 µM)Not specifiedNot specifiedSignificantly Increased

Signaling Pathways in Anti-Proliferative Activity

The anti-proliferative effects of 4'-methoxyflavonoids are mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.

PARP-1 Inhibition Pathway

This compound has been identified as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). Overactivation of PARP-1 in response to DNA damage can lead to a form of programmed cell death called parthanatos. By inhibiting PARP-1, this compound can prevent this cell death pathway, a mechanism that has been particularly noted for its neuroprotective effects.[1][3]

PARP1_Inhibition DNA Damage DNA Damage PARP-1 Activation PARP-1 Activation DNA Damage->PARP-1 Activation PAR Synthesis PAR Synthesis PARP-1 Activation->PAR Synthesis Parthanatos Parthanatos PAR Synthesis->Parthanatos This compound This compound This compound->PARP-1 Activation

Caption: Inhibition of the PARP-1 mediated cell death pathway (parthanatos) by this compound.

NF-κB and Akt Signaling Pathway

Acacetin, a closely related 4'-methoxyflavonoid, has been shown to exert its anti-cancer effects by suppressing the NF-κB and Akt signaling pathways.[2] These pathways are crucial for promoting cell survival and proliferation in cancer cells. Inhibition of Akt phosphorylation and subsequent prevention of NF-κB activation leads to the downregulation of anti-apoptotic proteins (like Bcl-2) and ultimately induces apoptosis.

NFkB_Akt_Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt IκB Kinase (IKK) IκB Kinase (IKK) Akt->IκB Kinase (IKK) NF-κB NF-κB IκB Kinase (IKK)->NF-κB Gene Transcription Gene Transcription NF-κB->Gene Transcription Cell Survival & Proliferation Cell Survival & Proliferation Gene Transcription->Cell Survival & Proliferation Apoptosis Apoptosis Cell Survival & Proliferation->Apoptosis Acacetin Acacetin Acacetin->Akt

Caption: Acacetin-mediated inhibition of the pro-survival NF-κB and Akt signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of the anti-proliferative activity of 4'-methoxyflavonoids.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: A streamlined workflow of the MTT assay for determining cell viability.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound stock solution

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include apoptotic cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and centrifuge again. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells at 2,000 rpm for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Analysis by Western Blot

This protocol is used to detect changes in the expression of key apoptosis-related proteins following treatment with this compound.

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. By probing cell lysates with antibodies specific for proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins, PARP), one can determine whether the compound induces apoptosis and through which pathway (intrinsic or extrinsic).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin) to normalize the data.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Caption: A general workflow for the detection of apoptosis-related proteins via Western blotting.

Conclusion

This compound and its related methoxyflavonoids demonstrate significant anti-proliferative potential through various mechanisms, including the induction of apoptosis and cell cycle arrest. The inhibition of key survival pathways such as PARP-1, NF-κB, and Akt highlights their potential as lead compounds for the development of novel anticancer therapeutics. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the anti-proliferative activities of this compound and other related compounds. Further research is warranted to expand the quantitative dataset for this compound across a wider range of cancer cell lines to fully elucidate its therapeutic potential.

References

The Senolytic Potential of Flavonoid Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a host of age-related pathologies. Senescent cells accumulate in tissues over time, contributing to chronic inflammation and a decline in tissue function, largely through the secretion of a complex mix of pro-inflammatory cytokines, chemokines, and proteases known as the Senescence-Associated Secretory Phenotype (SASP). The selective elimination of these senescent cells by a class of drugs known as senolytics has emerged as a promising therapeutic strategy to mitigate the deleterious effects of aging. Among the diverse range of compounds being investigated, flavonoids, a class of polyphenolic secondary metabolites found in plants, have shown significant promise as potent senolytic agents. This technical guide provides an in-depth exploration of the senolytic potential of key flavonoid compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate their activity.

Core Senolytic Flavonoids and their Mechanisms of Action

Several flavonoids have been identified as having potent senolytic activity. The most extensively studied include quercetin (B1663063), fisetin (B1672732), and luteolin (B72000). Their senolytic effects are primarily attributed to their ability to selectively induce apoptosis in senescent cells by targeting pro-survival signaling pathways that are upregulated in these cells.

Key Signaling Pathways Targeted by Senolytic Flavonoids

Senescent cells rely on a network of pro-survival pathways to evade apoptosis. Flavonoids exert their senolytic effects by disrupting these critical pathways.

  • PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. In senescent cells, this pathway is often hyperactivated, contributing to their resistance to apoptosis. Flavonoids like fisetin and quercetin have been shown to inhibit key components of this pathway, thereby promoting programmed cell death in senescent cells.[1][2]

  • NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and is a key driver of the SASP.[3][4] By inhibiting the NF-κB pathway, flavonoids can both reduce the inflammatory secretome of senescent cells (a senostatic effect) and, in some contexts, contribute to the induction of apoptosis.

  • Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Senescent cells often upregulate anti-apoptotic Bcl-2 family members, such as Bcl-xL and Bcl-2, to maintain their viability.[5][6] Senolytic flavonoids can modulate the expression or activity of these proteins, shifting the balance towards apoptosis.

Quantitative Data on Senolytic Flavonoids

The following tables summarize the quantitative data on the senolytic activity of quercetin, fisetin, and luteolin from various in vitro and in vivo studies.

Table 1: In Vitro Senolytic Activity of Flavonoid Compounds

FlavonoidCell TypeSenescence InducerEffective ConcentrationKey Findings
Quercetin Human pre-adipocytes and adipocytesHydrogen Peroxide20 µMSignificantly decreased SA-β-gal positive cells and suppressed ROS and inflammatory cytokines.[7]
Human Umbilical Vein Endothelial Cells (HUVECs)Radiation6 µMReduced senescent cell numbers, though toxicity to non-senescent cells was observed at 10 µM.[8]
Fisetin Murine and human fibroblastsOxidative and genotoxic stress5 µMDemonstrated the most potent senolytic activity among 10 tested flavonoids.[9]
Luteolin House Ear Institute-Organ of Corti 1 (HEI-OC1) cellsHydrogen Peroxide2 µMReduced SA-β-gal positive cells from 65% to 17%.[10]
Canine and feline vascular endothelial cellsDoxorubicin0.625 µMMarkedly reduced SA-β-Gal activity and suppressed SASP markers.[11]

Table 2: In Vivo Senolytic Activity of Flavonoid Compounds

FlavonoidAnimal ModelDosageKey Findings
Fisetin Aged Wild-Type Mice100 mg/kg/day for 5 days (oral gavage)Reduced senescence markers in multiple tissues, restored tissue homeostasis, and extended median and maximum lifespan.[9][12]
Luteolin Senescence-accelerated mice prone 8 (SAMP8)8-week dietary supplementationAlleviated arterial wall thickening, vascular inflammation, and improved vascular biomechanics.[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of senolytic flavonoids are provided below.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This is a widely used histochemical assay to detect senescent cells, which exhibit increased lysosomal mass and β-galactosidase activity at a suboptimal pH (pH 6.0).

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation Solution: 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS.

  • Staining Solution (prepare fresh):

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside) in dimethylformamide (DMF)

    • 40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl₂

Procedure:

  • Wash cells twice with PBS.

  • Fix cells with Fixation Solution for 3-5 minutes at room temperature.

  • Wash cells three times with PBS.

  • Add the Staining Solution to the cells, ensuring they are completely covered.

  • Incubate the cells at 37°C (without CO₂) for 12-16 hours, protected from light.

  • Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

  • Count the percentage of blue-stained (senescent) cells relative to the total number of cells.

Western Blot for p16INK4a Expression

p16INK4a is a cyclin-dependent kinase inhibitor and a robust biomarker of cellular senescence. Western blotting is used to quantify its protein expression levels.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against p16INK4a

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells in lysis buffer and quantify protein concentration.

  • Denature protein samples by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p16INK4a antibody and a loading control antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize p16INK4a expression to the loading control.

Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic cascade, to quantify the induction of apoptosis by senolytic compounds.

Materials:

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Seed senescent and non-senescent control cells in a white-walled 96-well plate.

  • Treat cells with various concentrations of the flavonoid compound for 24-48 hours.

  • Allow the plate and reagents from the Caspase-Glo® 3/7 Assay kit to equilibrate to room temperature.

  • Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence in each well using a luminometer. An increase in luminescence corresponds to increased caspase-3/7 activity and apoptosis.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by senolytic flavonoids and a typical experimental workflow for their evaluation.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Apoptosis Apoptosis mTORC1->Apoptosis Flavonoids Flavonoids (e.g., Fisetin, Quercetin) Flavonoids->PI3K Flavonoids->Akt

Caption: PI3K/Akt/mTOR signaling pathway and flavonoid inhibition.

NFkB_Pathway Stress Cellular Stress (e.g., DNA damage, ROS) IKK IKK Complex Stress->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus NFkB_IkB->NFkB IκB degradation SASP_Genes SASP Gene Transcription Nucleus->SASP_Genes translocation & activation Flavonoids Flavonoids Flavonoids->IKK

Caption: NF-κB signaling pathway and flavonoid-mediated SASP inhibition.

Bcl2_Pathway SenescentCell Senescent Cell Bcl2 Anti-apoptotic Bcl-2 family (e.g., Bcl-xL, Bcl-2) SenescentCell->Bcl2 Upregulates BaxBak Pro-apoptotic Bax/Bak Bcl2->BaxBak Mitochondrion Mitochondrion BaxBak->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Flavonoids Flavonoids Flavonoids->Bcl2

Caption: Bcl-2 family-mediated apoptosis and flavonoid intervention.

Experimental_Workflow CellCulture 1. Cell Culture (e.g., Fibroblasts, Endothelial cells) InduceSenescence 2. Induce Senescence (e.g., Radiation, Doxorubicin) CellCulture->InduceSenescence TreatFlavonoid 3. Treat with Flavonoid InduceSenescence->TreatFlavonoid AssessSenescence 4. Assess Senescence Markers TreatFlavonoid->AssessSenescence AssessApoptosis 5. Assess Apoptosis TreatFlavonoid->AssessApoptosis SA_Beta_Gal SA-β-Gal Staining AssessSenescence->SA_Beta_Gal p16_Expression p16INK4a Expression (Western Blot) AssessSenescence->p16_Expression DataAnalysis 6. Data Analysis & Conclusion AssessSenescence->DataAnalysis CaspaseAssay Caspase-3/7 Assay AssessApoptosis->CaspaseAssay AssessApoptosis->DataAnalysis

Caption: Experimental workflow for evaluating flavonoid senolytic activity.

Conclusion

Flavonoid compounds, particularly quercetin, fisetin, and luteolin, represent a highly promising class of naturally derived senolytic agents. Their ability to selectively induce apoptosis in senescent cells by targeting key pro-survival signaling pathways underscores their therapeutic potential for mitigating age-related diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the senolytic properties of flavonoids and translate these findings into novel clinical interventions. Continued research in this area is crucial for optimizing the efficacy and safety of flavonoid-based senolytic therapies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4'-Methoxyflavonol from 2'-Hydroxy-4-methoxychalcone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavonols, a class of flavonoids characterized by a 3-hydroxy-2-phenylchromen-4-one backbone, are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities. 4'-Methoxyflavonol, in particular, has demonstrated neuroprotective properties. A reliable and efficient method for its synthesis is crucial for further investigation and development.

The Algar-Flynn-Oyamada (AFO) reaction is a classical and effective method for synthesizing flavonols from 2'-hydroxychalcones.[1] This reaction involves the oxidative cyclization of a chalcone (B49325) precursor in the presence of alkaline hydrogen peroxide.[2] This document provides a detailed protocol for the synthesis of this compound from 2'-Hydroxy-4-methoxychalcone via the AFO reaction, intended for use in a research and development setting.

Reaction Mechanism

The Algar-Flynn-Oyamada reaction proceeds via the oxidative cyclization of a 2'-hydroxychalcone. While several mechanisms have been proposed, it is widely accepted that the reaction involves two main stages: the initial formation of a dihydroflavonol intermediate, which is then oxidized to the final flavonol product.[1] The reaction is initiated by the deprotonation of the 2'-hydroxyl group under basic conditions, followed by a nucleophilic attack and cyclization in the presence of hydrogen peroxide.[3]

Figure 1: General scheme of the Algar-Flynn-Oyamada reaction.


Experimental Protocol

This protocol details the synthesis of this compound starting from 2'-Hydroxy-4-methoxychalcone.

3.1. Materials and Reagents

Quantitative data for the required materials and reagents are summarized in Table 1.

Table 1: Materials and Reagents

Reagent IUPAC Name Formula Molar Mass ( g/mol ) Amount Moles (mmol)
Starting Material (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one C₁₆H₁₄O₃ 254.28[4] 2.54 g 10.0
Solvent Ethanol C₂H₅OH 46.07 85 mL -
Base Sodium Hydroxide (B78521) NaOH 40.00 2.0 g 50.0
Oxidizing Agent Hydrogen Peroxide H₂O₂ 34.01 18 mL (30% aq. sol.) ~176

| Acid (for work-up) | Hydrochloric Acid | HCl | 36.46 | As needed (5 N aq. sol.) | - |

3.2. Procedure

  • Dissolution: In a 250 mL round-bottom flask, suspend 2.54 g (10.0 mmol) of 2'-Hydroxy-4-methoxychalcone in 85 mL of ethanol.

  • Basification: While stirring the suspension at room temperature, add 10 mL of a freshly prepared 20% aqueous sodium hydroxide solution (2.0 g NaOH in 8 mL water).

  • Oxidation: Carefully add 18 mL of 30% hydrogen peroxide dropwise over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature around 30°C using a water bath if necessary.

  • Reaction: Stir the reaction mixture vigorously for 3.5 to 4 hours at 30°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (~200 g).

  • Acidification: Acidify the mixture by slowly adding 5 N hydrochloric acid until the pH is acidic, resulting in the precipitation of the crude product.

  • Isolation: Filter the precipitate using a Büchner funnel, and wash the solid thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the collected solid in a desiccator or a vacuum oven at a low temperature.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethyl acetate (B1210297) or ethanol, to obtain pure this compound.

References

Protocol for the Extraction of Methoxyflavones from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy (B1213986) groups, have garnered significant attention in the scientific community due to their diverse pharmacological activities. Found in various medicinal plants, these compounds exhibit potential as therapeutic agents. This document provides a comprehensive overview of established protocols for the extraction and purification of methoxyflavones from plant materials, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.

The choice of extraction methodology is critical and significantly influences the yield and purity of the extracted methoxyflavones. Traditional methods such as maceration and Soxhlet extraction, while effective, are often time-consuming and require large volumes of organic solvents.[1][2] Modern techniques, including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), offer "green" alternatives with reduced extraction times, lower solvent consumption, and improved efficiency.[3]

This protocol outlines detailed procedures for various extraction and purification techniques, supported by quantitative data from scientific literature to aid in method selection and optimization.

Data Presentation: Comparison of Extraction Methods for Methoxyflavones

The following table summarizes quantitative data from various studies on the extraction of methoxyflavones, providing a comparative overview of different methods and their efficiencies.

Plant MaterialMethoxyflavone(s)Extraction MethodSolventKey ParametersYieldReference
Kaempferia parviflora rhizomesTotal Methoxyflavones (PMF, DMF, TMF)Ultrasound-Assisted Extraction (UAE)95.00% v/v ethanol (B145695)Time: 15.99 min, Solvent-to-solid ratio: 50 mL/g327.25 mg/g[4]
Kaempferia parviflora rhizomes5,7-dimethoxyflavoneMaceration95% v/v ethanol7 days, Solid-to-solvent ratio: 1:10 (w/v)48.10 g/100 mL concentrated extract[5]
Sedum aizoon leavesFlavonoidsMicrowave-Assisted Extraction (MAE)80.6% ethanolTime: 20 min, Temperature: 57°C, Solvent-to-solid ratio: 20 mL/g24.87 ± 0.26 mg/g[6]
Phyllostachys heterocycla leavesFlavonoidsMicrowave-Assisted Extraction (MAE)78.1% ethanolTime: 24.9 min, Microwave power: 559 W4.67%[7]
Hops (Humulus lupulus L.)FlavonoidsSupercritical Fluid Extraction (SFE)CO₂ with ethanol as modifierTemperature: 50°C, Pressure: 25 MPa, Modifier: 50% (80% ethanol)7.8 mg/g[8]
Green TeaFlavonoidsSoxhlet ExtractionEthanolTime: 6 hours, Temperature: 60°CHighest yield compared to methanol (B129727) and water[9]

PMF: 3,5,7,3′,4′-pentamethoxyflavone; DMF: 5,7-dimethoxyflavone; TMF: 5,7,4′-trimethoxyflavone

Experimental Protocols

Preparation of Plant Material

Regardless of the chosen extraction method, proper preparation of the plant material is a crucial first step.

  • Collection and Drying: Collect the desired plant parts (e.g., leaves, rhizomes, flowers).

  • Drying: Air-dry the plant material at room temperature or in an oven at a controlled temperature (typically 40-60°C) to a constant weight to prevent enzymatic degradation of flavonoids.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for solvent interaction, enhancing extraction efficiency.[10]

Extraction Protocols

This protocol is based on optimized conditions for extracting methoxyflavones from Kaempferia parviflora rhizomes.[4][11]

  • Sample Preparation: Weigh a specific amount of powdered plant material (e.g., 1 gram).

  • Solvent Addition: Add the extraction solvent, 95% (v/v) ethanol, at a solvent-to-solid ratio of 50 mL/g.[4]

  • Sonication: Place the flask containing the mixture in an ultrasonic bath.

  • Extraction Parameters:

    • Extraction Time: 16 minutes.[4][11]

    • Ultrasonic Frequency: 20-40 kHz.[11]

    • Temperature: Controlled room temperature.

  • Filtration: After sonication, filter the mixture through filter paper to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

MAE is a rapid and efficient method for extracting flavonoids.[6][12]

  • Sample and Solvent: Place a known amount of powdered plant material into a suitable extraction vessel. Add the appropriate solvent (e.g., 80.6% ethanol for Sedum aizoon leaves).[6]

  • Extraction Parameters:

    • Solvent-to-Solid Ratio: 20 mL/g.[6]

    • Microwave Power: Set to achieve the desired temperature (e.g., 57°C).[6]

    • Extraction Time: 20 minutes.[6]

  • Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the extract to remove solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator.

A classic and exhaustive extraction method.[1]

  • Sample Placement: Place a known quantity of the powdered plant material in a thimble made of porous material (e.g., cellulose).

  • Apparatus Setup: Place the thimble in the main chamber of the Soxhlet extractor. The extractor is then attached to a flask containing the extraction solvent (e.g., ethanol) and a condenser.[9]

  • Extraction Process: Heat the solvent to reflux. The solvent vapor travels up a distillation arm, and condenses in the condenser. The condensed solvent drips into the thimble containing the plant material. Once the level of solvent in the thimble chamber rises to the top of the siphon tube, the solvent and extracted compounds are siphoned back into the flask. This process is repeated for several hours (e.g., 6 hours).[1][9]

  • Concentration: After extraction, the solvent is removed using a rotary evaporator to yield the crude extract.

A green technology that uses a supercritical fluid, typically CO₂, as the extraction solvent.[8][13]

  • Sample Loading: Pack the powdered plant material into the extraction vessel.

  • Parameter Setting:

    • Temperature: Set the desired temperature (e.g., 50°C).[8]

    • Pressure: Pressurize the system with CO₂ to the desired pressure (e.g., 25 MPa).[8]

    • Modifier: If necessary, add a modifier like ethanol to the CO₂ to increase its solvating power for more polar compounds like flavonoids.[8]

  • Extraction: The supercritical fluid is passed through the extraction vessel, dissolving the methoxyflavones.

  • Separation: The pressure is then reduced in a separator, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

  • Collection: The collected extract can then be further processed.

Purification Protocols

Crude extracts contain a complex mixture of compounds. Chromatographic techniques are essential for the isolation and purification of specific methoxyflavones.[11]

This method is effective for the initial purification and enrichment of total flavonoids.[14][15]

  • Resin Selection and Preparation: Select a suitable macroporous resin (e.g., AB-8). Pre-treat the resin by washing with ethanol and then water to remove any impurities.

  • Column Packing: Pack a glass column with the prepared resin.

  • Sample Loading: Dissolve the crude extract in an appropriate solvent and adjust the pH if necessary. Load the sample solution onto the column.

  • Washing: Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.

  • Elution: Elute the adsorbed flavonoids with a stepwise or gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions.

  • Analysis and Pooling: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Pool the fractions containing the desired methoxyflavones.

  • Concentration: Concentrate the pooled fractions to obtain the purified flavonoid extract.

A standard technique for the separation of compounds based on polarity.[10][16]

  • Column Preparation: Pack a glass column with silica (B1680970) gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude or partially purified extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common mobile phase is a gradient of hexane (B92381) and ethyl acetate.[11]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC.

  • Pooling and Concentration: Combine fractions containing the target methoxyflavone(s) and concentrate to dryness.

For final purification to achieve high-purity methoxyflavones.[17]

  • Column and Mobile Phase Selection: Choose a suitable preparative column (e.g., C18) and optimize the mobile phase (e.g., a gradient of methanol and water with 0.1% acetic acid) using an analytical HPLC system.[18]

  • Sample Preparation: Dissolve the enriched fraction in the mobile phase and filter it through a 0.45 µm filter.

  • Injection and Fractionation: Inject the sample onto the preparative HPLC system. Collect the peaks corresponding to the desired methoxyflavones.

  • Solvent Removal: Remove the solvent from the collected fractions, typically by rotary evaporation or lyophilization, to obtain the pure compound.

Mandatory Visualization

Methoxyflavone_Extraction_Workflow PlantMaterial Plant Material (e.g., Leaves, Rhizomes) Drying Drying (40-60°C) PlantMaterial->Drying Grinding Grinding (Fine Powder) Drying->Grinding Extraction Extraction UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE Filtration Filtration UAE->Filtration MAE Microwave-Assisted Extraction (MAE) MAE->Filtration Soxhlet Soxhlet Extraction Soxhlet->Filtration SFE Supercritical Fluid Extraction (SFE) SFE->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Methoxyflavone Extract Concentration->CrudeExtract Purification Purification CrudeExtract->Purification ColumnChromatography Column Chromatography (Macroporous Resin / Silica Gel) Purification->ColumnChromatography PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC PureMethoxyflavones Pure Methoxyflavones PrepHPLC->PureMethoxyflavones

Caption: General workflow for the extraction and purification of methoxyflavones.

References

Application Notes: 4'-Methoxyflavonol in In Vitro Anticancer Research

References

Application Notes and Protocols for the High-Yield Synthesis of 4'-Methoxyflavonol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the high-yield synthesis of 4'-methoxyflavonol and its derivatives. The protocols detailed below are based on established synthetic strategies, primarily the Claisen-Schmidt condensation followed by the Algar-Flynn-Oyamada (AFO) reaction. Additionally, this document outlines the known biological activities and metabolic pathways of these compounds, offering valuable context for their application in drug discovery and development.

Introduction

Flavonols are a class of flavonoids that exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The methoxy-substituted derivatives, in particular, have garnered significant interest due to their potential for improved metabolic stability and specific biological activities. This compound and its analogues have been identified as potent neuroprotective agents through the inhibition of parthanatos, a form of programmed cell death. This document provides detailed methodologies for the synthesis of these valuable compounds, presents quantitative data for key reactions, and illustrates their mechanism of action and metabolic fate.

Data Presentation

Table 1: Synthesis of 2'-Hydroxy-4-methoxychalcone (B191450) via Claisen-Schmidt Condensation
EntryAldehydeKetoneBaseSolventReaction Time (h)Yield (%)Reference
14-Methoxybenzaldehyde (B44291)2'-Hydroxyacetophenone (B8834)NaOH (40%)Ethanol (B145695)3Not Specified[1]
24-Methoxybenzaldehyde2'-HydroxyacetophenoneKOHEthanol24-4811.52 - 60.74[2]
3Substituted Benzaldehydes2'-HydroxyacetophenoneNaOH (40%)Not SpecifiedNot SpecifiedHigh[3]
Table 2: Synthesis of this compound Derivatives via Algar-Flynn-Oyamada Reaction
EntryChalcone (B49325)ReagentsSolventReaction TimeYield (%)Reference
12'-Hydroxy-4-methoxychalconeH₂O₂ / NaOHMethanol (B129727)Not SpecifiedHigh[4][5][6]
22',4'-Dihydroxy-4-methoxychalconeI₂DMSO3h (reflux)88.31[2]

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-4-methoxychalcone

This protocol details the Claisen-Schmidt condensation of 2'-hydroxyacetophenone with 4-methoxybenzaldehyde to yield the chalcone intermediate.

Materials:

  • 2'-Hydroxyacetophenone

  • 4-Methoxybenzaldehyde (p-Anisaldehyde)

  • Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl), dilute solution

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Beakers

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) in ethanol.

  • Slowly add a 40% aqueous solution of NaOH or KOH (e.g., 10 mL for a 3g scale reaction of the acetophenone) to the stirred solution at room temperature.[1]

  • To this mixture, add 4-methoxybenzaldehyde (1 equivalent) dissolved in a minimal amount of ethanol.

  • Continue stirring the reaction mixture at room temperature for 3 to 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2]

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture by slowly adding dilute HCl until the pH is acidic, which will cause the chalcone to precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol or methanol to obtain pure 2'-hydroxy-4-methoxychalcone as a crystalline solid.

Protocol 2: Synthesis of this compound

This protocol describes the oxidative cyclization of 2'-hydroxy-4-methoxychalcone to this compound using the Algar-Flynn-Oyamada reaction.[4][5][6]

Materials:

  • 2'-Hydroxy-4-methoxychalcone

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Methanol or Ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve 2'-hydroxy-4-methoxychalcone (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • To this solution, add an aqueous solution of sodium hydroxide (e.g., 2N).

  • Slowly add hydrogen peroxide (30% solution) dropwise to the stirred alkaline solution. The reaction is exothermic and should be controlled.

  • After the addition is complete, heat the reaction mixture to reflux for a specified period (typically 1-4 hours), monitoring the reaction by TLC.

  • After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the flavonol.

  • Collect the solid product by vacuum filtration.

  • Wash the product with water and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Visualizations

Signaling Pathway Diagram

parthanatos_inhibition cluster_stress Cellular Stress cluster_parp PARP-1 Activation cluster_mitochondria Mitochondrial Events cluster_nucleus Nuclear Events DNA_damage DNA Damage (e.g., MNNG, Peroxynitrite) PARP1 PARP-1 DNA_damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR catalyzes AIF_release AIF Release PAR->AIF_release triggers AIF_translocation AIF/MIF Nuclear Translocation AIF_release->AIF_translocation leads to DNA_fragmentation Large-Scale DNA Fragmentation AIF_translocation->DNA_fragmentation causes Cell_Death Parthanatos (Cell Death) DNA_fragmentation->Cell_Death results in Methoxyflavonol This compound Derivatives Methoxyflavonol->PAR inhibits

Caption: Inhibition of the Parthanatos pathway by this compound derivatives.

Experimental Workflow Diagram

synthesis_workflow start Starting Materials (2'-Hydroxyacetophenone & 4-Methoxybenzaldehyde) claisen_schmidt Claisen-Schmidt Condensation (Base-catalyzed) start->claisen_schmidt chalcone 2'-Hydroxy-4-methoxychalcone (Intermediate) claisen_schmidt->chalcone purification1 Purification (Precipitation & Recrystallization) chalcone->purification1 afo_reaction Algar-Flynn-Oyamada Reaction (Oxidative Cyclization) purification1->afo_reaction flavonol This compound (Final Product) afo_reaction->flavonol purification2 Purification (Precipitation & Recrystallization) flavonol->purification2 analysis Characterization (NMR, MS, etc.) purification2->analysis metabolic_pathway Methoxyflavonol This compound Demethylation O-Demethylation Methoxyflavonol->Demethylation Metabolized by CYP_enzymes Cytochrome P450 (CYP1A1, CYP1A2) Hydroxyflavonol 4'-Hydroxyflavonol (Metabolite) Demethylation->Hydroxyflavonol Conjugation Phase II Metabolism (Glucuronidation, Sulfation) Hydroxyflavonol->Conjugation Excretion Excretion Conjugation->Excretion

References

Application Note: Quantification of 4'-Methoxyflavonol in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyflavonol is a naturally occurring flavonoid derivative that has garnered interest in the scientific community due to its potential biological activities. As a member of the flavonol subclass of flavonoids, it shares a core structure known to exhibit a wide range of pharmacological effects. Accurate quantification of this compound in plant extracts is essential for the standardization of herbal products, pharmacokinetic studies, and elucidation of its therapeutic potential. This application note provides a detailed protocol for the quantification of this compound in plant extracts using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection. The method is suitable for routine analysis in research and quality control laboratories.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol). The quantification is performed by detecting the analyte using a UV-Vis detector at its maximum absorption wavelength, which for many flavonoids falls within the 240-280 nm (Band II) and 300-380 nm (Band I) ranges.[1][2] The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • HPLC grade water

  • Formic acid or acetic acid (analytical grade)

  • Plant material (dried and powdered)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Ultrasonic bath

  • Rotary evaporator

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Sample Preparation
  • Extraction:

    • Accurately weigh approximately 1.0 g of the dried, powdered plant material.

    • Transfer the powder to a suitable flask and add 50 mL of methanol.

    • Perform extraction using ultrasonication for 30-60 minutes at room temperature.[3] Alternatively, other extraction methods like maceration or Soxhlet extraction can be employed.[3][4]

    • Filter the extract through Whatman No. 1 filter paper or a similar grade filter.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Sample Solution Preparation:

    • Accurately weigh a portion of the dried crude extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Standard Solution Preparation
  • Stock Standard Solution:

    • Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). These solutions will be used to construct the calibration curve.

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization for specific matrices.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-40 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength Approx. 255 nm and/or 350 nm (based on UV spectrum of this compound)

Note on Detection Wavelength: Flavonols typically exhibit two main absorption bands. Band II is generally in the 240-280 nm region, and Band I is in the 300-380 nm region.[1][2] For 4'-Methoxyflavone, an absorption maximum has been reported at 255 nm.[5] It is recommended to determine the optimal detection wavelength by acquiring the UV spectrum of the this compound standard using a PDA detector.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below.

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) Intraday: ≤ 2%Interday: ≤ 3%
Specificity The peak of the analyte should be well-resolved from other components in the chromatogram. Peak purity can be assessed with a PDA detector.

Quantitative Data Summary

The following table presents typical validation parameters that should be established for the quantification of this compound. The exact values will need to be determined experimentally.

ParameterExpected Range/Value
Retention Time Dependent on specific chromatographic conditions, but should be consistent.
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
LOD 0.1 - 0.5 µg/mL
LOQ 0.3 - 1.5 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%
Intraday Precision (% RSD) < 2.0%
Interday Precision (% RSD) < 3.0%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plant_material Dried Plant Material grinding Grinding plant_material->grinding extraction Ultrasonic Extraction (Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration reconstitution Reconstitution (Methanol) concentration->reconstitution sample_injection Filtered Sample for HPLC reconstitution->sample_injection hplc_system HPLC System (C18 Column) sample_injection->hplc_system data_acquisition Data Acquisition (UV Detection) hplc_system->data_acquisition chromatogram Chromatogram data_acquisition->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification of This compound peak_integration->quantification calibration_curve Calibration Curve (from Standards) calibration_curve->quantification end End quantification->end start Start start->plant_material

Caption: Experimental workflow for the quantification of this compound.

Relevant Signaling Pathway: Inhibition of Parthanatos

4'-Methoxyflavone, a closely related compound, has been identified as an inhibitor of parthanatos, a form of programmed cell death.[6][7] This pathway is implicated in various neurodegenerative diseases. The quantification of this compound is therefore relevant for research into its potential neuroprotective effects.

parthanatos_pathway cluster_trigger Cellular Stress cluster_execution Parthanatos Execution cluster_inhibition Point of Inhibition dna_damage DNA Damage (e.g., Oxidative Stress) parp1 PARP-1 Activation dna_damage->parp1 par PAR Polymer Synthesis parp1->par aif_release AIF Release from Mitochondria par->aif_release aif_translocation AIF Translocation to Nucleus aif_release->aif_translocation dna_fragmentation Large-Scale DNA Fragmentation aif_translocation->dna_fragmentation cell_death Cell Death (Parthanatos) dna_fragmentation->cell_death methoxyflavonol This compound (Potential Inhibitor) methoxyflavonol->parp1 Inhibits

Caption: Simplified diagram of the Parthanatos signaling pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plant extracts using HPLC-UV. The described method, after proper validation, is accurate, precise, and suitable for routine analysis. The inclusion of a relevant signaling pathway highlights the potential application of this method in drug discovery and development, particularly in the context of neuroprotective agents. This protocol serves as a valuable resource for researchers and scientists working on the analysis and biological evaluation of flavonoids.

References

Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavones are a significant class of naturally occurring polyphenolic compounds ubiquitously found in plants. Their core chemical structure, 2-phenyl-1-benzopyran-4-one, is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities including antioxidant, anti-inflammatory, anticancer, and antiviral properties.[1][2] The synthesis of flavones is, therefore, of great interest to researchers in drug discovery and development. One of the most prominent and versatile methods for flavone (B191248) synthesis is the oxidative cyclization of 2'-hydroxychalcones.[1][3]

These application notes provide detailed protocols and comparative data for the synthesis of flavones from 2'-hydroxychalcones, focusing on practical and efficient methodologies amenable to laboratory settings.

General Reaction Scheme

The synthesis of flavones via oxidative cyclization begins with the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025) to form a 2'-hydroxychalcone (B22705) intermediate.[4] This intermediate then undergoes an intramolecular cyclization followed by oxidation to yield the final flavone product.[4][5] The overall transformation is depicted below.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Oxidative Cyclization 2-Hydroxyacetophenone 2-Hydroxychalcone 2-Hydroxyacetophenone->2-Hydroxychalcone + Benzaldehyde (Base catalyst) Benzaldehyde 2-Hydroxychalcone_2 Flavone 2-Hydroxychalcone_2->Flavone Oxidizing Agent

Caption: General two-step synthesis of flavones from 2'-hydroxyacetophenone and benzaldehyde.

Reaction Mechanisms

The oxidative cyclization of 2'-hydroxychalcones to flavones can proceed through different mechanistic pathways depending on the reagents and conditions employed. Two commonly proposed mechanisms are:

  • Intramolecular Oxo-Michael Addition: The reaction can initiate with an intramolecular Michael addition of the hydroxyl group to the α,β-unsaturated ketone, forming a flavanone (B1672756) intermediate. Subsequent oxidation of the flavanone yields the flavone.[3]

  • Direct Oxidative Cyclization: Alternatively, some reagents can facilitate a direct oxidative cyclization without the isolation of a flavanone intermediate.[3][5]

G Chalcone 2'-Hydroxychalcone Flavanone Flavanone Intermediate Chalcone->Flavanone Intramolecular Oxa-Michael Addition Flavone Flavone Chalcone->Flavone Direct Oxidative Cyclization Flavanone->Flavone Oxidation

Caption: Proposed mechanistic pathways for flavone synthesis from 2'-hydroxychalcones.

Experimental Protocols

Protocol 1: Classical Oxidative Cyclization using Iodine in DMSO

This is a widely adopted and effective method for the synthesis of flavones.[4]

Materials:

Procedure:

  • Dissolve the 2'-hydroxychalcone (1 mmol) in DMSO (20 mL).[6]

  • Add a catalytic amount of iodine (0.1 mmol).[6]

  • Reflux the reaction mixture for 20-40 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A solid precipitate will form. Filter the precipitate and wash it thoroughly with a 20% sodium thiosulfate or sodium sulfite solution to remove any excess iodine.[4]

  • Wash the precipitate with cold water until the washings are neutral.[4]

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Synthesis using Iodine in DMSO

Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating.[4][6]

Materials:

  • 2'-Hydroxychalcone

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Sodium thiosulfate (Na₂S₂O₃) solution (20%) or Sodium sulfite (Na₂SO₃) solution (20%)

  • Ethanol

  • Water

Procedure:

  • In a microwave-safe vessel, dissolve the 2'-hydroxychalcone (1 mmol) in DMSO (2 mL).[6]

  • Add a catalytic amount of iodine (0.2 eq).[6]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 2-3 minutes at an appropriate power level to maintain a steady temperature (e.g., 900 W).[6]

  • After irradiation, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and collect the precipitate by filtration.

  • Wash the solid with 20% sodium thiosulfate or sodium sulfite solution, followed by cold water.[4]

  • Dry the product and purify as described in Protocol 1.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve 2'-Hydroxychalcone in DMSO B Add Catalytic Iodine A->B C Conventional Heating (Reflux) or Microwave Irradiation B->C D Quench with Water C->D E Filter Precipitate D->E F Wash with Na₂S₂O₃/Na₂SO₃ and Water E->F G Dry and Purify F->G

Caption: Experimental workflow for the iodine-mediated synthesis of flavones.

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method can significantly impact reaction time and yield. The following tables summarize quantitative data for different oxidative cyclization methods.

Table 1: Conventional Heating vs. Microwave Irradiation (I₂/DMSO)

Chalcone SubstrateMethodReaction TimeYield (%)Reference
2'-HydroxychalconeConventional20-40 min60-70[6]
2'-HydroxychalconeMicrowave2-3 min80-92[6]
1-(2'-hydroxyphenyl)-3-(4-chlorophenyl)-2-propen-1-oneConventional3 hours65[4]
1-(2'-hydroxyphenyl)-3-(4-chlorophenyl)-2-propen-1-oneMicrowave7 min85[4]
1-(2'-hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-oneConventional3 hours60[4]
1-(2'-hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-oneMicrowave6 min82[4]

Table 2: Various Reagents for Oxidative Cyclization

Reagent SystemSolventConditionsYield (%)Reference
I₂ (catalytic)DMSOReflux60-70[6]
I₂/SiO₂Solvent-freeHeat68-92[3]
CuI (catalytic)[bmim][NTf₂]Heat, 48hup to 92[3]
Pd(TFA)₂/O₂DMSO100 °C12 (flavone), 31 (flavanone)[5][7]
H₂O₂/NaOHEthanolRoom Temp~65[3]
Diphenyl disulfide (PhSSPh)-High Tempup to 80[3]
Oxalic acid (catalytic)EthanolRefluxup to 95[3]

Conclusion

The oxidative cyclization of 2'-hydroxychalcones is a robust and versatile strategy for the synthesis of flavones. The classical I₂/DMSO method is reliable, while microwave-assisted protocols offer significant advantages in terms of reduced reaction times and improved yields.[6] A variety of other reagents can also be employed, each with its own advantages, providing researchers with a toolkit to optimize the synthesis of specific flavone derivatives for applications in drug discovery and materials science. Careful consideration of the substrate, desired yield, and available equipment will guide the selection of the most appropriate synthetic protocol.

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with 4'-Methoxyflavonol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyflavonol is a naturally occurring flavonoid derivative that has garnered significant interest in oncology research for its potential anticancer properties. Flavonoids, as a class of compounds, are known to exert a variety of biological effects, including the induction of cell cycle arrest and apoptosis in cancer cells.[1] This document provides detailed application notes and experimental protocols for the analysis of cell cycle progression in cancer cells following treatment with this compound. The provided methodologies and data will aid researchers in investigating the therapeutic potential of this compound.

Data Presentation

The cytotoxic and anti-proliferative effects of this compound and related methoxyflavones are cell-line dependent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various methoxyflavones in different cancer cell lines, providing a reference for determining appropriate treatment concentrations.

CompoundCancer Cell LineIC50 Value (µM)Treatment Duration (hours)Reference
5,7-dihydroxy-4'-MF (Acacetin)MOLM-139.172[2]
5,7-dihydroxy-4'-MF (Acacetin)MV4-116.872[2]
5,4'-dihydroxy-6,7-DMFMOLM-132.672[2]
5,4'-dihydroxy-6,7-DMFMV4-112.672[2]
SideritoflavoneMCF-74.972[2]
4',5'-dihydroxy-5,7,3'-TMFHCC19548.58Not Specified[2]
4'-Methoxyflavone (B190367) (4MF)HeLa11.41 ± 1.04Not Specified[3]
4'-Methoxyflavone (4MF)SH-SY5Y11.41 ± 1.04Not Specified[3]
3',4'-dimethoxyflavone (B191118) (DMF)HeLa9.94 ± 1.05Not Specified[3]
3',4'-dimethoxyflavone (DMF)SH-SY5Y9.94 ± 1.05Not Specified[3]

Mechanism of Action: Cell Cycle Arrest

Several studies have demonstrated that methoxyflavones can induce cell cycle arrest at different phases, primarily G0/G1 and G2/M, in various cancer cell lines.[2][4][5] This arrest is often mediated by the modulation of key cell cycle regulatory proteins. For instance, some flavone (B191248) derivatives activate the tumor suppressor protein p53 and its transcriptional target, p21Waf1/CIP1, which in turn inhibits cyclin-dependent kinases (CDKs) and leads to cell cycle arrest.[2] Specifically, G0/G1 arrest can be associated with the suppression of Cyclin D and CDK4 expression, while G2/M arrest may involve the inhibition of Cdc2 and Cyclin B1.[2][5]

Signaling Pathways

The anticancer effects of methoxyflavonoids, including cell cycle regulation, are often attributed to their influence on critical signaling pathways. The Akt/NF-κB pathway is a key regulator of cell survival and proliferation, and its inhibition by compounds like acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone) has been shown to induce apoptosis in prostate cancer cells.[6][7] This inhibition leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and XIAP.[6] Furthermore, flavonoids have been observed to induce cell cycle arrest and apoptosis by downregulating the PI3K/AKT/mTOR signaling pathway.[5]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound and to establish the IC50 value.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium (B1200493) iodide (PI) staining.[5][8]

Materials:

  • Cancer cells treated with this compound

  • Control (untreated) cancer cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest both treated and control cells by trypsinization.

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[8]

  • Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate for 15-30 minutes in the dark at room temperature.[5]

  • Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.

  • Gate the cell population to exclude debris and aggregates.

  • Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is for examining the expression levels of key proteins involved in cell cycle regulation.

Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-Cyclin B1, anti-Cdc2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and determine the protein concentration.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cell_culture Cancer Cell Culture treatment Treat with this compound (various concentrations and time points) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability flow_cytometry Cell Cycle Analysis (Flow Cytometry) treatment->flow_cytometry western_blot Western Blot Analysis treatment->western_blot ic50 Determine IC50 viability->ic50 cell_cycle_dist Analyze Cell Cycle Distribution flow_cytometry->cell_cycle_dist protein_exp Quantify Protein Expression western_blot->protein_exp

Caption: Experimental workflow for analyzing the effects of this compound on cancer cells.

signaling_pathway cluster_pathway Potential Signaling Pathway of this compound cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_p53 p53 Pathway cluster_cdk CDK/Cyclin Complex cluster_outcome Cellular Outcome flavonol This compound pi3k PI3K flavonol->pi3k nfkb NF-κB flavonol->nfkb p53 p53 flavonol->p53 akt Akt pi3k->akt akt->nfkb bcl2 Bcl-2 nfkb->bcl2 arrest Cell Cycle Arrest bcl2->arrest p21 p21 p53->p21 cdk CDK/Cyclin p21->cdk cdk->arrest

References

Revolutionizing Flavone Synthesis: Microwave-Assisted Methods for Enhanced Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of flavones, a class of compounds with significant therapeutic potential, is a critical endeavor. Traditional synthetic routes often suffer from long reaction times and modest yields. This application note details the use of microwave-assisted organic synthesis (MAOS) as a superior alternative, offering dramatically reduced reaction times and significantly improved yields of flavones. The protocols and data presented herein provide a comprehensive guide to implementing this green and efficient technology in the laboratory.

Flavones and their derivatives are a prominent class of flavonoids widely recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties.[1] The core structure of flavones makes them attractive scaffolds for medicinal chemistry and drug discovery. The most common method for synthesizing flavones involves the oxidative cyclization of 2'-hydroxychalcones.[1] However, conventional heating methods for this transformation are often slow and result in lower product yields.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, utilizing microwave energy to rapidly and efficiently heat reaction mixtures.[2] This technique leads to a significant reduction in reaction times, often from hours to minutes, and a notable increase in product yields compared to conventional heating methods.[3][4] The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2]

Comparative Analysis: Microwave-Assisted vs. Conventional Synthesis of Flavones

The advantages of microwave-assisted synthesis in terms of reaction time and yield are clearly demonstrated in the following table, which summarizes data for the synthesis of various flavone (B191248) derivatives from their corresponding 2'-hydroxychalcones.

Flavone DerivativeConventional MethodMicrowave-Assisted MethodReference
Flavone Time: 20-40 minYield: 68%Time: 2-3 minYield: 87%[5]
6-Chloroflavone Time: 20-40 minYield: 67%Time: 2-3 minYield: 85%[5]
6-Methylflavone Time: 20-40 minYield: 65%Time: 2-3 minYield: 82%[5]
6-Methoxyflavone Time: 20-40 minYield: 70%Time: 2-3 minYield: 92%[5]
7-Methoxyflavone Time: 20-40 minYield: 68%Time: 2-3 minYield: 90%[5]
3',4'-Dimethoxyflavone Time: 20-40 minYield: 65%Time: 2-3 minYield: 88%[5]
3-Hydroxyflavone Time: 3 hoursYield: 65-75%Time: 3-7 minYield: 80-90%[6]
3-Hydroxy-4'-chloroflavone Time: 3 hoursYield: 60-70%Time: 3-7 minYield: 75-85%[6]
3-Hydroxy-4'-methoxyflavone Time: 3 hoursYield: 70-80%Time: 3-7 minYield: 85-95%[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of flavones using both conventional and microwave-assisted techniques.

Protocol 1: Microwave-Assisted Synthesis of Flavones using Iodine in DMSO

This protocol is adapted from the work of Menezes et al. and describes a rapid and high-yield synthesis of flavones from 2'-hydroxychalcones.[5]

Materials:

Procedure:

  • In a microwave reaction vial, combine the 2'-hydroxychalcone (1 mmol) and DMSO (2 mL).

  • Add iodine (0.2 mmol) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture for 2-3 minutes at a power level sufficient to maintain a steady temperature (e.g., 120-140 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure flavone.

Protocol 2: Microwave-Assisted Synthesis of 3-Hydroxyflavones

This protocol is based on the method described by Palkar and Master for the synthesis of 3-hydroxyflavones.[6]

Materials:

Procedure:

  • Dissolve the chalcone (B49325) (0.01 mol) in ethanol (20 mL) in a microwave-safe reaction vessel.

  • Add 20% sodium hydroxide solution (10 mL) and 20% hydrogen peroxide solution (18 mL) to the mixture.

  • Place the vessel in the microwave reactor and irradiate at a suitable power level (e.g., Power 5, ~400W) at 80°C for 3-7 minutes. Monitor the reaction by TLC.[6]

  • Upon completion, pour the reaction mixture into crushed ice containing 5N hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a mixture of chloroform and methanol (9:1) to obtain the pure 3-hydroxyflavone.

Visualizing the Workflow and Biological Context

To further aid researchers, the following diagrams illustrate the experimental workflow and a key signaling pathway influenced by flavones.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification Chalcone 2'-Hydroxychalcone MW_Reactor Microwave Reactor (2-7 min, 80-140°C) Chalcone->MW_Reactor Reagents Reagents (e.g., I₂, DMSO) Reagents->MW_Reactor Extraction Extraction MW_Reactor->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Column Chromatography Drying->Purification Product Pure Flavone Purification->Product

Microwave-Assisted Flavone Synthesis Workflow

Many flavones exert their biological effects by modulating intracellular signaling pathways. A prominent example is the PI3K/Akt pathway, which is crucial in regulating cell proliferation, survival, and apoptosis, and is often dysregulated in cancer.[7] Flavonoids can inhibit this pathway at various points, contributing to their anticancer properties.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Flavones Flavones Flavones->PI3K Inhibition Flavones->Akt Inhibition Flavones->mTORC1 Inhibition

Inhibition of PI3K/Akt Pathway by Flavones

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of flavones, offering a green, efficient, and high-yield alternative to conventional methods. The protocols and comparative data provided in this application note serve as a valuable resource for researchers aiming to streamline the synthesis of these biologically important molecules. The ability to rapidly generate diverse flavone libraries will undoubtedly accelerate drug discovery and development efforts in this promising area of medicinal chemistry.

References

Application Notes and Protocols: In Silico Docking Study of 4'-Methoxyflavone with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in silico docking analysis of 4'-methoxyflavone (B190367), a naturally occurring flavonoid with significant therapeutic potential, particularly in the realm of neuroprotection. This document outlines the key target protein, the associated signaling pathway, and detailed protocols for computational studies.

Introduction

4'-Methoxyflavone is a methoxylated flavone (B191248) that has garnered considerable interest for its biological activities, including its role as a neuroprotective agent.[1] It is structurally distinct from 4'-methoxyflavonol, which possesses an additional hydroxyl group at the 3-position.[2][3] The primary mechanism of its neuroprotective effect has been identified as the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in a form of programmed cell death known as parthanatos. In silico molecular docking studies are crucial computational techniques used to predict the binding affinity and interaction patterns between a ligand, such as 4'-methoxyflavone, and its protein target.[4]

Target Protein: PARP-1

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair and cell death signaling.[5] While its normal function is essential for maintaining genomic stability, hyperactivation of PARP-1 in response to severe DNA damage can lead to parthanatos.[6] This cell death pathway is implicated in various pathological conditions, including neurodegenerative diseases.[1] Therefore, the inhibition of PARP-1 by small molecules like 4'-methoxyflavone presents a promising therapeutic strategy.

Signaling Pathway: Parthanatos

Parthanatos is a caspase-independent cell death pathway initiated by the overactivation of PARP-1.[7] Severe DNA damage triggers PARP-1 to synthesize large amounts of poly(ADP-ribose) (PAR) polymers.[5] These PAR polymers then translocate from the nucleus to the mitochondria, where they induce the release of Apoptosis-Inducing Factor (AIF).[1][6] AIF subsequently moves to the nucleus, where it mediates large-scale DNA fragmentation and chromatin condensation, ultimately leading to cell death.[7][8] By inhibiting PARP-1, 4'-methoxyflavone can block the initiation of this cascade, thereby protecting cells from parthanatos-induced death.

Parthanatos_Pathway cluster_stimulus Cellular Stress cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion DNA_Damage Severe DNA Damage (e.g., Oxidative Stress, Alkylating Agents) PARP1 PARP-1 DNA_Damage->PARP1 Activation PAR PAR Polymer Synthesis PARP1->PAR Catalysis AIF_Release AIF Release PAR->AIF_Release Translocation & Induction DNA_Fragmentation Large-Scale DNA Fragmentation & Chromatin Condensation Cell_Death Cell Death (Parthanatos) DNA_Fragmentation->Cell_Death AIF_Release->DNA_Fragmentation Translocation to Nucleus 4MF_Inhibition 4'-Methoxyflavone (Inhibition) 4MF_Inhibition->PARP1

Caption: Parthanatos signaling pathway and the inhibitory action of 4'-Methoxyflavone.

Quantitative Data

While specific in silico docking studies detailing the binding energy of 4'-methoxyflavone with PARP-1 are not extensively available in the public literature, data from high-throughput screening and related flavonoid-protein interactions provide valuable insights. The following tables summarize relevant quantitative data.

Table 1: Experimentally Determined Activity of 4'-Methoxyflavone

CompoundAssayTargetValueReference
4'-MethoxyflavoneCell Viability AssayPARP-1 mediated parthanatosEC50 = 10.41 ± 1.31 µM[9]

Table 2: Representative Binding Energies of Flavonoids with Various Target Proteins from In Silico Docking Studies

FlavonoidTarget ProteinDocking SoftwareBinding Energy (kcal/mol)
Hydroxy chalcone (B49325) and flavone derivativesEGFRAutodock Tools 1.5.6-6.50 to -7.67
CurcuminERBB2 (4HRL)Hex 8.0-250.04 (E total)
Epicatechin gallateAcetylcholinesterase (AChE)Autodock 1.5.6-10.42
Biochanin-ABeta-secretase 1 (BACE-1)Autodock 1.5.6-9.81

Note: The binding energies presented in Table 2 are for illustrative purposes to show typical values obtained for flavonoids in docking studies. A lower binding energy generally indicates a more stable and favorable interaction.[4]

Experimental Protocols

In Silico Molecular Docking Protocol (General)

This protocol outlines the general steps for performing a molecular docking study of a flavonoid, such as 4'-methoxyflavone, with a target protein.

1. Preparation of the Target Protein

  • Retrieval: Obtain the 3D crystal structure of the target protein (e.g., PARP-1) from a protein database like the Protein Data Bank (PDB).

  • Preparation: Using molecular modeling software (e.g., AutoDockTools, Maestro, Chimera), prepare the protein by:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning atomic charges (e.g., Kollman charges).

    • Defining the binding site or "grid box" around the active site of the protein.

2. Preparation of the Ligand

  • Retrieval: Obtain the 2D or 3D structure of the ligand (4'-methoxyflavone) from a chemical database such as PubChem.[9]

  • Optimization: Convert the 2D structure to a 3D structure and perform energy minimization using software like Avogadro or the tools within the docking suite.

  • Format Conversion: Convert the ligand file to the appropriate format required by the docking software (e.g., PDBQT for AutoDock).

3. Molecular Docking Simulation

  • Software: Utilize molecular docking software such as AutoDock Vina, GOLD, or Glide.

  • Algorithm: Select a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

  • Execution: Run the docking simulation, allowing for flexible ligand conformations within the defined rigid receptor binding site. The program will generate multiple binding poses and calculate their corresponding binding affinities (binding energies).

4. Analysis of Results

  • Binding Energy: Identify the pose with the lowest binding energy, which represents the most probable binding mode.

  • Interactions: Visualize the docked complex using software like PyMOL or Discovery Studio to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.

Docking_Workflow Start Start Protein_Prep Protein Preparation (PDB, remove water, add H) Start->Protein_Prep Ligand_Prep Ligand Preparation (PubChem, energy minimization) Start->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Analysis Result Analysis (Binding Energy, Interactions) Docking->Analysis End End Analysis->End

Caption: General workflow for an in silico molecular docking study.
High-Throughput Screening (HTS) for PARP-1 Inhibitors (Experimental Protocol)

This protocol provides a general framework for an in vitro assay to screen for PARP-1 inhibitors.

1. Assay Principle

This is an ELISA-based assay that quantifies the amount of poly(ADP-ribose) (PAR) produced by PARP-1.[10] Inhibition of PARP-1 results in a reduced PAR signal.

2. Materials and Reagents

  • 96-well or 384-well plates

  • Recombinant human PARP-1 enzyme

  • Histone H4 (as a PARP-1 activator)

  • NAD+ (substrate)

  • Anti-PAR primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1N HCl)

  • Wash buffer (e.g., PBST)

  • Test compounds (e.g., 4'-methoxyflavone) dissolved in DMSO

3. Procedure

  • Coating: Coat the wells of the microplate with Histone H4 and incubate overnight.

  • Washing: Wash the plate to remove unbound histone.

  • Reaction Setup: Add the PARP-1 enzyme, NAD+, and the test compound at various concentrations to the wells. Include positive (known PARP-1 inhibitor) and negative (DMSO) controls.

  • Incubation: Incubate the plate to allow the enzymatic reaction to proceed.

  • Detection:

    • Wash the plate to remove reaction components.

    • Add the anti-PAR primary antibody and incubate.

    • Wash and add the HRP-conjugated secondary antibody, followed by incubation.

    • Wash and add the TMB substrate. A color change will occur.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

4. Data Analysis

  • Calculate the percentage of PARP-1 inhibition for each concentration of the test compound relative to the controls.

  • Plot the percentage inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

HTS_Workflow Start Start Plate_Coating Coat Plate with Histone H4 Start->Plate_Coating Reaction Add PARP-1, NAD+, & Test Compound Plate_Coating->Reaction Incubation Incubate for Enzymatic Reaction Reaction->Incubation Detection Antibody-based Detection of PAR Incubation->Detection Measurement Measure Absorbance Detection->Measurement Analysis Calculate % Inhibition & IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for a high-throughput screening assay for PARP-1 inhibitors.

References

Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chalcones

Chalcones are a class of open-chain flavonoids distinguished by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1][2] This structural motif is a key precursor in the biosynthesis of various flavonoids and isoflavonoids in plants.[2] Both natural and synthetic chalcones have attracted considerable attention in medicinal chemistry and drug development due to their wide spectrum of pharmacological activities. These include anticancer, anti-inflammatory, antioxidant, antimalarial, and antibacterial properties.[2][3][4]

The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone functional group, which can act as a Michael acceptor and interact with biological nucleophiles, such as the cysteine residues within proteins.[2] The relative ease of their synthesis and the potential to introduce diverse substituents on both aromatic rings make chalcones an exceptionally attractive scaffold for developing novel therapeutic agents and conducting structure-activity relationship (SAR) studies.[2][5]

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde.[2][6] This reaction provides a straightforward and versatile route to a vast library of chalcone (B49325) analogues.[2]

The Claisen-Schmidt Condensation: Mechanism and Workflow

The Claisen-Schmidt condensation is a specific type of crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[7][8] The reaction is typically base-catalyzed, with common bases including sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH).[9][10]

The mechanism proceeds in several steps:

  • Enolate Formation: A strong base abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.[7][11]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde), which lacks α-hydrogens and thus cannot self-condense.[7]

  • Aldol Addition: An intermediate β-hydroxy ketone (an aldol adduct) is formed.[7]

  • Dehydration: This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone, the chalcone. The conjugation of the double bond with both the aromatic ring and the carbonyl group provides the thermodynamic driving force for this dehydration step.[7]

Claisen_Schmidt_Mechanism Claisen-Schmidt Reaction Mechanism cluster_reactants Reactants Acetophenone Acetophenone (with α-hydrogen) Enolate Enolate Ion (Nucleophile) Acetophenone->Enolate + OH⁻ Benzaldehyde Benzaldehyde (no α-hydrogen) AldolAdduct Aldol Adduct (β-Hydroxy Ketone) Base Base (OH⁻) Enolate->AldolAdduct + Benzaldehyde Chalcone Chalcone (α,β-Unsaturated Ketone) AldolAdduct->Chalcone - H₂O (Dehydration) Water H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

A typical experimental workflow for chalcone synthesis involves the preparation of reactants, the reaction itself, isolation of the crude product, and subsequent purification and characterization.

Experimental_Workflow General Experimental Workflow for Chalcone Synthesis A Reactant Preparation Dissolve aldehyde and ketone in a suitable solvent (e.g., Ethanol) B Reaction Initiation Add base catalyst (e.g., aq. NaOH) Stir at specified temperature A->B C Reaction Monitoring Track progress using Thin-Layer Chromatography (TLC) B->C D Product Isolation Pour mixture into ice-water Acidify with dilute HCl to precipitate product C->D Upon completion E Filtration & Washing Collect crude solid by vacuum filtration Wash with cold water D->E F Purification Recrystallize from a suitable solvent (e.g., Ethanol) E->F G Characterization - Melting Point - FT-IR - NMR (¹H, ¹³C) - XRD F->G

Caption: A logical workflow for chalcone synthesis and purification.

Application in Drug Development: Targeting Signaling Pathways

Chalcones serve as privileged scaffolds in drug discovery, with numerous derivatives showing potent activity against various diseases, particularly cancer.[12] Their mechanism of action often involves the modulation of critical cellular signaling pathways that regulate cell proliferation, apoptosis (programmed cell death), and inflammation.

For instance, certain chalcone derivatives have been shown to induce apoptosis in cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways.[13] They can also suppress inflammatory responses by inhibiting the NF-κB signaling pathway, which controls the expression of inflammatory mediators like iNOS and COX-2.[12] The ability to easily synthesize a wide array of derivatives allows for the fine-tuning of their structure to maximize potency and selectivity against specific protein targets within these pathways, such as kinases.

Signaling_Pathway Chalcones as Inhibitors in Cellular Signaling cluster_pathway MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Chalcone Chalcone Derivative Chalcone->MEK Inhibition Apoptosis Apoptosis (Cell Death) Chalcone->Apoptosis

Caption: Chalcone derivatives can inhibit key kinases (e.g., MEK) in signaling pathways.

Quantitative Data Summary

The yield and efficiency of the Claisen-Schmidt condensation can vary significantly based on the specific substrates, catalyst, and reaction conditions used.

AldehydeKetoneCatalyst / SolventConditionsYield (%)Reference
BenzaldehydeAcetophenoneNaOH / Ethanol (B145695)Room Temp, 24h59%[14][15]
Substituted BenzaldehydesNitroacetophenonesKOH / Cyclohexane-MethanolUltrasonic Irradiation56-92%[5]
Veratraldehyde4-Hydroxyacetophenone50% KOHNot specified97%[16]
4-Chlorobenzaldehyde2,4-Dihydroxyacetophenone50% KOHNot specified96%[16]
4-Nitrobenzaldehyde2,4-Dihydroxyacetophenone50% KOHNot specified93%[16]
Benzaldehyde4´-ChloroacetophenoneSolid NaOHSolvent-free, grinding~95%[17]

Experimental Protocols

Below are representative protocols for the synthesis of chalcones via Claisen-Schmidt condensation.

Protocol 1: General Synthesis using Aqueous NaOH in Ethanol

This protocol is a standard and widely used method for chalcone synthesis.[10][18]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Aromatic ketone (acetophenone derivative) (1.0 eq)

  • Ethanol (or Methanol)

  • Sodium Hydroxide (NaOH), 10-40% aqueous solution

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, stir bar

  • Ice bath

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the aromatic aldehyde and the acetophenone derivative in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Reaction Initiation: While stirring, slowly add the aqueous NaOH solution dropwise to the flask. The reaction is often exothermic. Maintain the temperature as specified by the particular synthesis, often at room temperature or cooled in an ice bath (0-10°C).[1][16]

  • Reaction Progression: Stir the reaction mixture for the designated time, which can range from 4 to 48 hours, depending on the reactivity of the substrates.[10] Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

  • Product Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice or ice-cold water.[9]

  • Neutralization: Slowly acidify the mixture with dilute HCl while stirring. This step protonates the phenoxide (if applicable) and neutralizes the excess base, causing the chalcone product to precipitate fully. Check the pH to ensure it is neutral or slightly acidic.[10]

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product on the filter paper with several portions of cold distilled water to remove inorganic salts and other water-soluble impurities.[9]

  • Drying: Allow the product to air-dry or dry it in a desiccator.

Purification:

  • The crude chalcone can be purified by recrystallization from a suitable solvent, most commonly ethanol.[1]

Protocol 2: Solvent-Free Synthesis using Solid NaOH

This "green chemistry" approach avoids the use of organic solvents, leading to a cleaner and more efficient reaction.[17]

Materials:

  • Benzaldehyde derivative (1.0 eq, e.g., 5.0 mmol)

  • Acetophenone derivative (1.0 eq, e.g., 5.0 mmol)

  • Sodium Hydroxide (NaOH) pellet (1.0 eq, e.g., ~0.2 g)

  • Porcelain mortar and pestle

  • Spatula

Procedure:

  • Reactant Preparation: Add the benzaldehyde, the acetophenone, and one pellet of solid NaOH into a porcelain mortar.[17]

  • Reaction Initiation: Grind the mixture vigorously with a pestle. After a few seconds, the solid reactants will typically melt and form a thick, colored paste.[17]

  • Reaction Progression: Continue grinding for 5-10 minutes. The paste will often solidify as the product forms. Use a spatula to scrape the material from the walls of the mortar to ensure thorough mixing.[17]

  • Product Isolation: After grinding is complete, add cold water to the mortar and break up the solid product.

  • Filtration and Washing: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove the NaOH catalyst.[17]

  • Drying and Purification: Dry the solid product. Although this method often yields a product of high purity, it can be further purified by recrystallization from 95% ethanol if necessary.[17]

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield - Inactive or improper catalyst.- Suboptimal temperature or reaction time.- Poor substrate reactivity.- Use fresh, high-purity NaOH or KOH.[9]- Gradually increase temperature or extend reaction time, monitoring by TLC.[9]- Ensure appropriate electron-donating/withdrawing groups are on the reactants.
Formation of Multiple Byproducts - Self-condensation of ketone: Occurs if the ketone has two α-hydrogens, especially with strong base.[9]- Cannizzaro reaction of aldehyde: Aldehyde disproportionates into an alcohol and a carboxylic acid.[9]- Use a milder base or a lower catalyst concentration.[9]- Consider using a ketone with only one α-hydrogen if possible.- Reduce the reaction temperature to disfavor the Cannizzaro reaction.[9]
Product Loss During Workup - Product is partially soluble in the wash solvent.- Inefficient recrystallization.- Use ice-cold water for washing to minimize solubility.[9]- Optimize the recrystallization solvent system; use a minimal amount of hot solvent.
Reaction Stalls - Reversibility of the initial aldol addition.- Drive the reaction towards the dehydrated chalcone product, for example, by removing water if feasible under the reaction setup.[9]

References

Application Notes: 4'-Methoxyflavonol as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Methoxyflavonol, a derivative of the flavone (B191248) backbone, is a naturally occurring flavonoid with significant interest in phytochemical and biomedical research. Its defined chemical structure and stability make it an excellent candidate for use as an analytical standard. In phytochemical analysis, reference standards are critical for the accurate identification and quantification of constituents in complex matrices such as plant extracts. This compound serves this purpose in the analysis of structurally related flavonoids, which are investigated for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] Its application extends to various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), and UV-Vis Spectrophotometry.

These notes provide detailed protocols and data for utilizing this compound as a standard, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a standard is fundamental for its proper handling, storage, and application in analytical methods.

PropertyValueReference
IUPAC Name 2-(4-methoxyphenyl)chromen-4-one[2]
CAS Number 4143-74-2[1]
Molecular Formula C₁₆H₁₂O₃[1][2]
Molecular Weight 252.27 g/mol [1][2]
Appearance White to light yellow crystalline powder[1][3]
Melting Point 157 - 161 °C[1][3]
Purity ≥ 98%[1][3]
Storage Store at 2 - 8 °C[1]

Quantitative Analytical Data

Accurate quantification relies on the establishment of key analytical parameters. While specific validation data for this compound is not extensively published, the following table presents an example of typical validation parameters for a structurally similar compound, 5,7,3′-trihydroxy-4′-methoxyflavone, as determined by UPLC-MS/MS.[4] This data serves as a reference for method development and validation.

ParameterExample ValueMethod
Linearity Range 5 - 100 µg/mLUPLC-MS/MS
Regression Equation y = 128507x - 107121UPLC-MS/MS
Correlation Coeff. (R²) 0.991UPLC-MS/MS
Limit of Detection (LOD) 1.26 µg/mLUPLC-MS/MS
Limit of Quantification (LOQ) 4.22 µg/mLUPLC-MS/MS

Note: The data presented is for 5,7,3′-trihydroxy-4′-methoxyflavone and should be used as a guideline.[4] Researchers must perform their own method validation for this compound in their specific matrix and analytical system.

Experimental Protocols

Protocol 1: Quantification of Flavonoids by High-Performance Liquid Chromatography (HPLC)

This protocol describes the use of this compound as an external standard for the quantification of related flavonoids in a plant extract.

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid or phosphoric acid

  • Plant extract sample

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards with concentrations ranging from 5 µg/mL to 100 µg/mL (e.g., 5, 15, 25, 50, 100 µg/mL).[4]

3. Sample Preparation:

  • Accurately weigh approximately 1 g of the dried plant extract.

  • Add 20 mL of 80% ethanol (B145695) and sonicate for 60-90 minutes.[5]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).[4]

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 99% B

    • 8-10 min: Isocratic 99% B

    • 10-12 min: Return to 5% B for column equilibration[4]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10 µL.[5]

  • Detection: Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of this compound (e.g., ~255 nm or 300 nm).[6][7]

  • Column Temperature: 25 °C.

5. Data Analysis:

  • Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of the analyte in the sample using the regression equation from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Dilutions) sample_prep Sample Preparation (Extraction & Filtration) hplc HPLC Injection (Standards & Sample) std_prep->hplc sample_prep->hplc chrom Generate Chromatograms hplc->chrom cal_curve Construct Calibration Curve (Peak Area vs. Conc.) chrom->cal_curve quant Quantify Analyte in Sample cal_curve->quant result Final Concentration (mg/g of extract) quant->result Parthanatos_Pathway dna_damage DNA Damage (e.g., via MNNG or NMDA) parp1 PARP-1 Overactivation dna_damage->parp1 par PAR Polymer Synthesis & Accumulation parp1->par aif AIF Translocation to Nucleus par->aif death Neuronal Cell Death (Parthanatos) aif->death methoxy This compound (Standard) inhibit methoxy->inhibit inhibit->parp1 Metabolic_Pathway start This compound end 4'-Hydroxyflavonol (Metabolite) start->end O-demethylation enzyme Cytochrome P450 (e.g., CYP1B1) enzyme->start

References

Application Notes and Protocols for 4'-Methoxyflavonol-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of 4'-Methoxyflavonol and its derivatives. This document includes detailed protocols for the synthesis and biological evaluation of these compounds, with a focus on their neuroprotective and potential anticancer activities.

Introduction

This compound, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological properties. It exhibits antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2] A key mechanism of action for its neuroprotective effects is the inhibition of parthanatos, a form of programmed cell death, through the modulation of Poly (ADP-ribose) polymerase-1 (PARP-1) activity.[2][3] These characteristics make this compound a promising lead compound for the development of novel therapeutic agents for neurodegenerative diseases and cancer.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of this compound and its derivatives.

CompoundAssayCell LineEC50 / IC50Reference
4'-Methoxyflavone (B190367) (4MF)MNNG-induced Parthanatos InhibitionHeLa11.41 ± 1.04 µM[2]
3',4'-Dimethoxyflavone (B191118) (DMF)MNNG-induced Parthanatos InhibitionHeLa9.94 ± 1.05 µM[2]
4',7-dihydroxy-3-methoxy-5,6-dimethylflavoneAntiviral (Poliovirus type 1)->1000 (TI99)[4]
4',7-dihydroxy-3-methoxy-5,6-dimethylflavoneAntiviral (Rhinovirus type 15)->200 (TI99)[4]
4',7-dihydroxy-3-methoxy-5,6-dimethylflavoneAntiviral (Various Rhinovirus serotypes)-0.016 - 0.5 µg/mL (MIC50)[4]

Table 1: Bioactivity of this compound and Derivatives. EC50 and IC50 values represent the concentration of the compound required to elicit half-maximal response or inhibition, respectively. TI99 is the therapeutic index, and MIC50 is the minimum inhibitory concentration for 50% of the tested viral serotypes.

Experimental Protocols

Chemical Synthesis of this compound

This protocol describes a common method for the synthesis of this compound, which involves the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by oxidative cyclization.

Materials:

Procedure:

  • Synthesis of 2'-hydroxy-4-methoxychalcone (B191450) (Intermediate):

    • Dissolve 2'-hydroxyacetophenone and 4-methoxybenzaldehyde in ethanol.

    • Slowly add a concentrated aqueous solution of potassium hydroxide to the mixture while stirring.

    • Continue stirring at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into a cold solution of 10% hydrochloric acid to precipitate the chalcone.

    • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 2'-hydroxy-4-methoxychalcone.[5]

  • Synthesis of this compound:

    • Dissolve the synthesized 2'-hydroxy-4-methoxychalcone in DMSO.

    • Add a catalytic amount of iodine (I2).

    • Reflux the mixture for several hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.

    • The precipitated this compound is then filtered, washed with water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Biological Assays

This assay is used to assess the cytotoxic effects of this compound derivatives or their protective effects against a toxic stimulus.

Materials:

  • HeLa or other suitable cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Cell viability is calculated as a percentage of the vehicle-treated control.

This protocol is designed to evaluate the ability of this compound to protect cells from parthanatos induced by the DNA alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).[2]

Materials:

  • HeLa or SH-SY5Y cells

  • Culture medium

  • MNNG solution

  • This compound stock solution

  • Cell Titer-Glo® Luminescent Cell Viability Assay kit

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Induce parthanatos by adding MNNG (final concentration, e.g., 50 µM) and incubate for 25 minutes.

  • Remove the MNNG-containing medium and replace it with fresh medium containing the respective concentrations of this compound.

  • Incubate for 15-20 hours.

  • Assess cell viability using the Cell Titer-Glo® assay according to the manufacturer's instructions. Luminescence is proportional to the number of viable cells.

This assay assesses the neuroprotective effect of this compound against excitotoxicity induced by N-methyl-D-aspartate (NMDA).[2]

Materials:

  • Primary cortical neuronal cultures

  • Control Salt Solution (CSS)

  • NMDA solution (with 10 µM glycine)

  • This compound stock solution

  • Propidium Iodide (PI) and Hoechst 33342 staining solutions

  • Fluorescence microscope

Procedure:

  • Prepare primary cortical neuronal cultures from embryonic mice.

  • After 12-14 days in vitro, replace the culture medium with CSS.

  • Treat the neurons with various concentrations of this compound.

  • Induce excitotoxicity by exposing the neurons to NMDA (e.g., 500 µM) for 5 minutes.

  • Wash the cells and return them to their original conditioned medium containing the respective concentrations of this compound.

  • After 24 hours, stain the cells with PI (to identify dead cells) and Hoechst 33342 (to identify all cell nuclei).

  • Capture images using a fluorescence microscope and quantify cell death by calculating the ratio of PI-positive cells to Hoechst-positive cells.[2]

This protocol determines the effect of this compound on the synthesis of poly (ADP-ribose) (PAR), a product of PARP-1 activity.

Materials:

  • HeLa cells

  • MNNG solution

  • This compound stock solution

  • Lysis buffer

  • Primary antibody: anti-PAR rabbit polyclonal antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat HeLa cells with MNNG in the presence or absence of different concentrations of this compound for a short duration (e.g., 5 minutes).

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with the anti-PAR primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detect the PAR signal using a chemiluminescent substrate. A decrease in the PAR signal in the presence of this compound indicates inhibition of PARP-1 activity.[2]

Visualizations

G cluster_synthesis Synthesis of this compound A 2'-hydroxyacetophenone + 4-methoxybenzaldehyde B Claisen-Schmidt Condensation (KOH, Ethanol) A->B C 2'-hydroxy-4-methoxychalcone B->C D Oxidative Cyclization (I2, DMSO) C->D E This compound D->E

Caption: Synthetic pathway of this compound.

G cluster_workflow Neuroprotection Assay Workflow start Seed Cells (e.g., Neurons, HeLa) treat Treat with This compound start->treat induce Induce Cell Death (NMDA or MNNG) treat->induce incubate Incubate induce->incubate assess Assess Viability/ Cell Death incubate->assess

Caption: General workflow for neuroprotection assays.

G cluster_pathway Parthanatos Signaling Pathway DNA_damage DNA Damage (e.g., MNNG) PARP1_activation PARP-1 Activation DNA_damage->PARP1_activation PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_activation->PAR_synthesis AIF_translocation AIF Translocation to Nucleus PAR_synthesis->AIF_translocation Cell_death Parthanatos (Cell Death) AIF_translocation->Cell_death Methoxyflavonol This compound Methoxyflavonol->PAR_synthesis Inhibits

Caption: Inhibition of Parthanatos by this compound.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of 4'-Methoxyflavonol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyflavonol is a naturally occurring flavonoid that has garnered interest for its potential biological activities. Flavonoids, as a class of polyphenolic compounds, are known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of these compounds is a critical parameter in the evaluation of their potential as therapeutic agents for conditions associated with oxidative stress.

These application notes provide a comprehensive overview of the protocols for assessing the antioxidant capacity of this compound. The document details the methodologies for several widely accepted antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). Additionally, the potential involvement of the Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative stress, is discussed.

Data Presentation

The direct antioxidant capacity of this compound has been evaluated using various standard assays. The available quantitative data is summarized in the table below. It is important to note that the antioxidant activity of flavonoids is structure-dependent, and methoxylation can influence this activity. While a specific IC50 value for the DPPH assay is available, comprehensive data for other assays are not widely reported in the public literature and would require experimental determination.

AssayParameterValue for this compoundStandard (e.g., Trolox, Quercetin)
DPPH Radical Scavenging Activity IC5025.54 µg/mLQuercetin IC50: ~5 µg/mL
ABTS Radical Scavenging Activity TEAC (Trolox Equivalent Antioxidant Capacity)Data not availableTrolox TEAC: 1.0
FRAP (Ferric Reducing Antioxidant Power) FRAP Value (µM Fe(II)/µM)Data not availableQuercetin FRAP: >2.0
ORAC (Oxygen Radical Absorbance Capacity) ORAC Value (µM TE/µM)Data not availableTrolox ORAC: 1.0

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols can be adapted for the specific evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to determine the IC50 value.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of this compound or standard to the wells.

    • For the control well, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate (B84403) buffered saline (PBS) or ethanol (B145695)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in the same solvent used for the ABTS•+ solution.

  • Assay:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the various concentrations of this compound or standard to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the TEAC value of the sample is calculated from this curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using various concentrations of FeSO₄.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is calculated from the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents per µM of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Positive control (e.g., Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a fluorescein working solution in phosphate buffer.

    • Prepare an AAPH solution in phosphate buffer (prepare fresh daily).

    • Prepare a series of Trolox standards for the standard curve.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.

  • Assay:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is determined by comparing the net AUC of the sample to the Trolox standard curve and is expressed as µmole of Trolox Equivalents (TE) per µmole or gram of the sample.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare this compound and Standard Solutions mix Mix Sample/Standard with Reagents in Microplate prep_sample->mix prep_reagents Prepare Assay-Specific Reagents (DPPH, ABTS, etc.) prep_reagents->mix incubate Incubate under Specific Conditions mix->incubate measure Measure Absorbance or Fluorescence incubate->measure calculate Calculate Antioxidant Capacity (IC50, TEAC, etc.) measure->calculate nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-Rbx1 (E3 Ligase) Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination OxidativeStress Oxidative Stress (e.g., ROS) OxidativeStress->Keap1 Inactivation Flavonoid This compound Flavonoid->Keap1 Modulation Maf sMaf Nrf2_nuc->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Maf->ARE Binding Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Genes Gene Transcription

Application Notes & Protocols: In Vivo Efficacy of 4'-Methoxyflavonol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4'-Methoxyflavonol is a flavonoid compound noted for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1] Research suggests that methoxylated flavones may possess enhanced metabolic stability and biological activity compared to their unmethylated counterparts.[2][3][4] In vitro studies have indicated its potential as a neuroprotective agent through the inhibition of PARP-1 (poly(ADP-ribose) polymerase-1) mediated cell death, a pathway implicated in neurodegenerative conditions.[2][5] To translate these promising in vitro findings into potential therapeutic applications, robust in vivo validation is essential.

These application notes provide a detailed experimental framework for assessing the anti-inflammatory efficacy of this compound using a well-established acute inflammatory animal model. The protocols outlined below offer step-by-step guidance from experimental design and drug administration to data collection and analysis.

Section 1: Experimental Design - Acute Anti-inflammatory Model

The carrageenan-induced paw edema model is a classical and highly reproducible method for evaluating the efficacy of potential anti-inflammatory agents.[6][7] The subcutaneous injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema, neutrophil infiltration, and the release of pro-inflammatory mediators. This model is ideal for screening compounds like flavonoids for their anti-inflammatory properties.[7][8]

Overall Experimental Workflow

The following diagram illustrates the complete workflow for the in vivo evaluation of this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis acclimatize Animal Acclimatization (7 days) prepare_solutions Prepare Dosing Solutions (Vehicle, 4'-MF, Control) acclimatize->prepare_solutions randomize Randomize Animals into Groups prepare_solutions->randomize pre_treat Pre-treatment (Oral Gavage) randomize->pre_treat baseline Baseline Paw Volume Measurement (T=0) pre_treat->baseline induce Induce Edema (Carrageenan Injection) baseline->induce measure Measure Paw Volume (Hourly for 5h) induce->measure euthanize Euthanasia & Sample Collection (Paw Tissue & Blood) measure->euthanize biochem Biochemical Assays (Cytokines, Oxidative Stress) euthanize->biochem histo Histopathology (H&E Staining) euthanize->histo data_analysis Data Analysis & Reporting biochem->data_analysis histo->data_analysis

Caption: Workflow for in vivo anti-inflammatory testing of this compound.

Animal Model and Grouping
  • Species: Male C57BL/6 mice

  • Age: 8-10 weeks

  • Weight: 20-25 g

  • Housing: Standard conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).

  • Acclimatization: Minimum of 7 days before experimentation.

  • Grouping (n=8 per group):

    • Group 1 (Vehicle Control): Administered vehicle only (e.g., 0.5% CMC-Na).

    • Group 2 (Positive Control): Administered Indomethacin (10 mg/kg).

    • Group 3 (4'-MF Low Dose): Administered this compound (e.g., 25 mg/kg).

    • Group 4 (4'-MF Mid Dose): Administered this compound (e.g., 50 mg/kg).

    • Group 5 (4'-MF High Dose): Administered this compound (e.g., 100 mg/kg).

Section 2: Detailed Experimental Protocols

Protocol 1: Preparation of Dosing Solutions
  • Vehicle (0.5% w/v CMC-Na): Dissolve 0.5 g of Sodium Carboxymethyl Cellulose (CMC-Na) in 100 mL of sterile saline. Stir overnight at room temperature to ensure complete dissolution.

  • Positive Control (Indomethacin, 10 mg/kg): Prepare a stock solution. For a final dosing volume of 10 mL/kg, create a 1 mg/mL solution by dissolving 10 mg of Indomethacin in 10 mL of the vehicle.

  • This compound (25, 50, 100 mg/kg): Prepare solutions in the vehicle at concentrations of 2.5 mg/mL, 5 mg/mL, and 10 mg/mL, respectively. Use sonication or gentle heating if necessary to aid dissolution. Prepare fresh on the day of the experiment.

Protocol 2: Oral Gavage Administration

This protocol is adapted from established institutional guidelines.[9][10][11]

  • Animal Restraint: Gently scruff the mouse, grasping the skin over the shoulders with the thumb and middle finger to immobilize the head. Extend the head back slightly to create a straight line through the neck and esophagus.

  • Measure Tube Length: Measure the gavage tube externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this length on the tube.[12]

  • Tube Insertion: Use a flexible, ball-tipped gavage needle (20-22 gauge for adult mice).[10][11] Gently insert the tip into the diastema (gap between incisors and molars) and advance it along the upper palate toward the esophagus. The tube should pass easily with the animal swallowing.

    • Caution: If resistance is met, withdraw and re-attempt. Do not force the tube, as this can cause esophageal or stomach perforation.[10]

  • Administer Substance: Once the tube is correctly positioned, administer the calculated volume slowly over 2-3 seconds. The maximum recommended volume is 10 ml/kg.[11][13]

  • Withdraw and Monitor: Remove the tube gently along the same path of insertion. Monitor the animal for at least 10-15 minutes for any signs of respiratory distress.[9][11]

Protocol 3: Induction and Measurement of Paw Edema
  • Pre-treatment: Administer the vehicle, positive control, or this compound via oral gavage 60 minutes prior to carrageenan injection.

  • Baseline Measurement (T=0): Measure the volume of the right hind paw using a digital plethysmometer.

  • Induction: Inject 50 µL of a 1% (w/v) carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

  • Post-Induction Measurements: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation: The percentage of edema inhibition is calculated using the formula:

    • % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100

    • Where ΔV is the change in paw volume from baseline (T=0).

Protocol 4: Sample Collection and Processing
  • Euthanasia: At the end of the 5-hour observation period, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Blood Collection: Collect blood via cardiac puncture. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the serum and store it at -80°C for biochemical analysis.

  • Tissue Collection: Dissect the edematous paw.

    • For Histopathology: Fix the paw tissue in 10% neutral buffered formalin for 24 hours.[14][15]

    • For Biochemical Analysis: Snap-freeze the paw tissue in liquid nitrogen and store it at -80°C.

Protocol 5: Biochemical and Histopathological Analysis
  • Tissue Homogenization (for frozen samples): Homogenize the paw tissue in a suitable buffer (e.g., PBS with protease inhibitors). Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration using a BCA or Bradford assay.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in both serum and tissue homogenate supernatant using commercially available ELISA kits.

  • Oxidative Stress Markers: Assess the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) in the tissue homogenate.[16]

  • Histopathology:

    • Process the formalin-fixed tissues through dehydration in graded alcohol series and embed in paraffin (B1166041) wax.[15][17][18]

    • Section the paraffin blocks at 4-5 µm thickness using a microtome.[19]

    • Mount sections on glass slides and perform Hematoxylin and Eosin (H&E) staining to visualize tissue morphology and inflammatory cell infiltration.

Section 3: Data Presentation

Quantitative data should be presented in a clear, tabular format. Data are typically expressed as Mean ± SEM (Standard Error of the Mean).

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

Group Dose (mg/kg) Paw Volume Increase (mL) at 3h % Inhibition of Edema at 3h
Vehicle Control - 0.85 ± 0.07 -
Positive Control 10 0.32 ± 0.04* 62.4%
4'-MF 25 0.68 ± 0.06 20.0%
4'-MF 50 0.51 ± 0.05* 40.0%
4'-MF 100 0.40 ± 0.04* 52.9%

Data are hypothetical examples. Statistical significance (e.g., p < 0.05) relative to the Vehicle Control group should be indicated.

Table 2: Effect of this compound on Inflammatory Markers

Group Dose (mg/kg) Serum TNF-α (pg/mL) Paw Tissue IL-1β (pg/mg protein) Paw Tissue MDA (nmol/mg protein)
Vehicle Control - 250 ± 22 410 ± 35 5.8 ± 0.6
Positive Control 10 115 ± 15* 180 ± 21* 2.5 ± 0.3*
4'-MF 25 210 ± 18 350 ± 29 4.9 ± 0.5
4'-MF 50 175 ± 16* 275 ± 25* 3.8 ± 0.4*
4'-MF 100 130 ± 14* 210 ± 19* 3.1 ± 0.3*

Data are hypothetical examples. Statistical significance (e.g., p < 0.05) relative to the Vehicle Control group should be indicated.

Section 4: Hypothesized Mechanism of Action

Flavonoids are known to exert anti-inflammatory effects by modulating key cellular signaling pathways.[6][8] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which is a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[20] It is hypothesized that this compound inhibits inflammation by preventing the activation of the NF-κB pathway.

G cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., Carrageenan, TNF-α) receptor Receptor stimulus->receptor Binds ikk IKK Complex receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkbp65 NF-κB (p65/p50) ikb_p P-IκBα (Phosphorylated) ikb->ikb_p complex complex nucleus Nucleus nfkbp65->nucleus Translocates to proteasome Proteasomal Degradation ikb_p->proteasome Targeted for gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) nucleus->gene_exp Induces flavonol This compound flavonol->ikk Inhibits note1 Inactive Complex note1->complex

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: 4'-Methoxyflavonol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Methoxyflavonol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: the Claisen-Schmidt condensation to form 2'-Hydroxy-4'-methoxychalcone, followed by the Algar-Flynn-Oyamada (AFO) reaction for oxidative cyclization.

Issue 1: Low Yield in Claisen-Schmidt Condensation (Chalcone Formation)

  • Question: My Claisen-Schmidt condensation reaction to produce 2'-Hydroxy-4'-methoxychalcone is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in this step are common and can be attributed to several factors:

    • Suboptimal Base Catalyst: The choice and concentration of the base are critical. Strong bases like NaOH or KOH are generally effective.[1] Ensure the base is fresh and used in appropriate molar equivalents.

    • Reaction Time and Temperature: These parameters significantly influence the reaction outcome. For instance, the synthesis of a similar chalcone (B49325), 2',4'-dihydroxy-4-methoxychalcone, showed a substantial increase in yield when the reaction time was extended from 24 to 48 hours.[2] Room temperature is often sufficient, but gentle heating may be necessary for less reactive substrates.

    • Solvent Effects: While ethanol (B145695) is a common solvent, solvent-free methods like grinding can sometimes offer improved yields and are more environmentally friendly.[1]

    • Purity of Reactants: Ensure that the 2'-hydroxyacetophenone (B8834) and 4-methoxybenzaldehyde (B44291) are pure, as impurities can interfere with the reaction.

Issue 2: Formation of Side Products in the Algar-Flynn-Oyamada (AFO) Reaction

  • Question: During the oxidative cyclization of my chalcone to this compound, I am observing significant amounts of a yellow, insoluble side product. What is this and how can I minimize its formation?

  • Answer: The primary side product in the AFO reaction is often the corresponding aurone (B1235358).[3] Its formation is competitive with the desired flavonol synthesis.

    • Reaction Temperature: The formation of aurones can be favored at elevated temperatures. Conducting the reaction at a lower temperature, for instance, by controlling the addition of hydrogen peroxide to keep the temperature from rising, can help minimize aurone formation.

    • pH Control: The alkalinity of the reaction mixture plays a crucial role. Careful control of the amount of base (e.g., NaOH or KOH) is necessary.

    • Alternative Reagents: Some modifications to the AFO reaction, such as using urea-hydrogen peroxide (UHP) under solvent-free conditions, have been reported to suppress the formation of side products.[4]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final this compound product. What are the recommended purification techniques?

  • Answer: Purification can indeed be challenging due to the presence of unreacted starting materials, the chalcone precursor, and side products.

    • Recrystallization: This is the most common method for purifying flavonols. Ethanol or methanol (B129727) are often suitable solvents. The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.

    • Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica (B1680970) gel is a highly effective alternative. A common eluent system is a gradient of ethyl acetate (B1210297) in hexane.

    • Washing: After filtration, it is crucial to wash the collected solid thoroughly with cold water to remove any inorganic salts from the reaction mixture.

Frequently Asked Questions (FAQs)

  • Q1: What are the key starting materials for the synthesis of this compound?

  • A1: The synthesis typically begins with 2'-hydroxyacetophenone and 4-methoxybenzaldehyde. These are reacted via a Claisen-Schmidt condensation to form the intermediate, 2'-Hydroxy-4'-methoxychalcone.[5]

  • Q2: What is the role of hydrogen peroxide in the Algar-Flynn-Oyamada reaction?

  • A2: Hydrogen peroxide acts as an oxidizing agent in the AFO reaction. It is responsible for the oxidative cyclization of the chalcone intermediate to form the flavonol.[6]

  • Q3: Can I use a different catalyst for the Claisen-Schmidt condensation?

  • A3: Yes, while NaOH and KOH are common, other bases like Ba(OH)₂ have also been used successfully, with reported yields between 88-98%.[1] The choice of catalyst can impact the reaction yield and rate.

  • Q4: What is the expected yield for the synthesis of this compound?

  • A4: The overall yield can vary significantly depending on the specific conditions used for each step. For the Claisen-Schmidt condensation, yields can range from low to over 90% depending on the catalyst and reaction conditions.[1] The subsequent AFO reaction can also have variable yields, but with optimization, it is possible to achieve high conversion. For example, the synthesis of 7-hydroxy-4'-methoxyflavone from its chalcone precursor was reported with a yield of 88.31%.[2]

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Chalcone Synthesis (Claisen-Schmidt Condensation)

CatalystSolventTemperatureReaction TimeReported Yield (%)Reference
NaOHEthanolRoom Temp.24-48 hours90-96[1]
KOHEthanolRoom Temp.Several hours88-94[1]
Ba(OH)₂EthanolRoom Temp.Several hours88-98[1]
NaOHMortar (solvent-free)Room Temp.30 minutesNot specified for this specific chalcone, but generally effective[1]
KOH (40%)EthanolRoom Temp.48 hours60.74 (for 2',4'-dihydroxy-4-methoxychalcone)[2]

Table 2: Reaction Conditions and Yields for Flavonol Synthesis (Algar-Flynn-Oyamada Reaction)

Starting ChalconeReagentsSolventReaction TimeTemperatureReported Yield (%)Reference
2'-Hydroxychalcones (general)H₂O₂, NaOH/KOHEthanol/MethanolVariesRoom Temp. to gentle heatingVaries[3][7]
2',4'-dihydroxy-4-methoxychalconeI₂, DMSODMSO3 hoursReflux88.31 (for 7-hydroxy-4'-methoxyflavone)[2]
1-(2′-hydroxyphenyl)-5-aryl-penta-2,4-dien-1-onesUrea-H₂O₂, KOHEthanol (few drops, solvent-free grinding)Not specifiedRoom Temp.High[4]

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-4'-methoxychalcone via Claisen-Schmidt Condensation

Materials:

  • 2'-hydroxyacetophenone

  • 4-methoxybenzaldehyde

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

  • Dilute Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of 2'-hydroxyacetophenone and 10 mmol of 4-methoxybenzaldehyde in 20-30 mL of ethanol.

  • While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (e.g., 20 mmol in 5-10 mL of water).

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically stirred for 24 to 48 hours.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound via Algar-Flynn-Oyamada Reaction

Materials:

  • 2'-Hydroxy-4'-methoxychalcone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Ethanol or Methanol

Procedure:

  • Dissolve the 2'-Hydroxy-4'-methoxychalcone (5 mmol) in ethanol or methanol (50 mL) in a flask.

  • To this solution, add an aqueous solution of NaOH or KOH (e.g., 10 mmol in 10 mL of water).

  • Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% solution, e.g., 10 mmol) dropwise while maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

  • After the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • The crude this compound can be purified by recrystallization from ethanol or methanol.

Visualizations

experimental_workflow cluster_chalcone Step 1: Claisen-Schmidt Condensation cluster_flavonol Step 2: Algar-Flynn-Oyamada Reaction start 2'-Hydroxyacetophenone + 4-Methoxybenzaldehyde react Dissolve in Ethanol start->react add_base Add aq. NaOH/KOH react->add_base stir Stir at Room Temp. (24-48h) add_base->stir workup_chalcone Acidify with HCl, Filter & Dry stir->workup_chalcone chalcone 2'-Hydroxy-4'-methoxychalcone workup_chalcone->chalcone start_afo Dissolve Chalcone in Ethanol/Methanol chalcone->start_afo Intermediate add_base_afo Add aq. NaOH/KOH start_afo->add_base_afo add_h2o2 Add H2O2 (cold) add_base_afo->add_h2o2 stir_afo Stir at Room Temp. add_h2o2->stir_afo workup_flavonol Acidify with HCl, Filter & Dry stir_afo->workup_flavonol flavonol This compound workup_flavonol->flavonol

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield of This compound? chalcone_step Problem in Chalcone Formation Step? start->chalcone_step Yes afo_step Problem in AFO Cyclization Step? start->afo_step No chalcone_base Optimize Base: - Use fresh, strong base (NaOH/KOH) - Adjust stoichiometry chalcone_step->chalcone_base Possible Cause: Suboptimal Catalyst chalcone_time_temp Optimize Conditions: - Increase reaction time (e.g., to 48h) - Consider gentle heating chalcone_step->chalcone_time_temp Possible Cause: Incorrect Time/Temp chalcone_reagents Check Reagent Purity: - Use pure starting materials chalcone_step->chalcone_reagents Possible Cause: Impure Reagents afo_side_product Minimize Aurone Formation: - Lower reaction temperature - Control rate of H2O2 addition afo_step->afo_side_product Symptom: Yellow Side Product afo_conditions Optimize Reagents: - Check H2O2 concentration - Fine-tune alkalinity afo_step->afo_conditions Symptom: Incomplete Reaction afo_purification Improve Purification: - Recrystallize from Ethanol/Methanol - Use column chromatography afo_step->afo_purification Symptom: Impure Final Product

Caption: Troubleshooting decision tree for this compound synthesis.

afo_mechanism cluster_pathways Intramolecular Cyclization chalcone 2'-Hydroxy-4'-methoxychalcone Phenoxide formation peroxide HOO⁻ from H₂O₂ + OH⁻ epoxide_intermediate Chalcone Epoxide Intermediate chalcone->epoxide_intermediate Epoxidation beta_attack β-attack by phenoxide (6-exo-tet) epoxide_intermediate->beta_attack Favored Pathway alpha_attack α-attack by phenoxide (5-exo-tet) epoxide_intermediate->alpha_attack Competing Pathway dihydroflavonol Dihydroflavonol intermediate beta_attack->dihydroflavonol aurone {Aurone (side product)} alpha_attack->aurone flavonol {this compound | (Final Product)} dihydroflavonol->flavonol Oxidation

Caption: Proposed mechanism of the Algar-Flynn-Oyamada (AFO) reaction.

References

Overcoming solubility issues of 4'-Methoxyflavonol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4'-Methoxyflavonol. This resource is designed for researchers, scientists, and drug development professionals to provide solutions for common challenges encountered during experimentation, with a primary focus on overcoming its limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound, like many flavonoids, has a chemical structure that is largely hydrophobic (water-repelling) and non-polar. Its polycyclic aromatic ring system and the presence of a methoxy (B1213986) group (-OCH₃) contribute to its lipophilicity. The limited number of hydrogen-bonding groups and the lack of easily ionizable functional groups are the primary reasons for its poor solubility in water.[1][2] Less polar flavonoids, such as those with methoxy groups, are typically more soluble in organic solvents like ethyl acetate, diethyl ether, or chloroform.[3]

Q2: What are the common experimental consequences of this poor solubility?

A2: Researchers frequently encounter several challenges stemming from the poor aqueous solubility of this compound, including:

  • Precipitation: The compound may precipitate out of aqueous buffers or cell culture media, especially when diluting a concentrated organic stock solution. This leads to inaccurate concentration measurements and unreliable experimental outcomes.[1][2]

  • Low Bioavailability: In both in vitro cell-based assays and in vivo studies, poor solubility leads to inconsistent and limited absorption, making it difficult for the compound to reach its biological target.[1][2][4]

  • Formulation Difficulties: Preparing stable, homogenous solutions for administration or experimental use is a significant challenge.[1][2]

  • Underestimation of Biological Activity: The true therapeutic or biological potential of the compound may be masked because an insufficient concentration reaches the target site.[1][2]

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of this compound and other poorly soluble flavonoids. These can be broadly categorized as:

  • Use of Co-solvents: Employing a water-miscible organic solvent to first dissolve the compound before dilution in an aqueous medium.[1]

  • pH Adjustment: For flavonoids with ionizable groups, adjusting the pH of the solution can increase solubility. However, this compound lacks easily ionizable groups, making this method less effective.[5] Generally, flavonoids tend to be more soluble in alkaline (high pH) solutions.[6]

  • Chemical Modifications & Complexation: Creating inclusion complexes with cyclodextrins to encapsulate the hydrophobic molecule.[7][8]

  • Use of Surfactants: Incorporating surfactants to form micelles that can encapsulate the compound.[8][9]

  • Advanced Formulations: Developing nanoparticle-based delivery systems like nanoemulsions, solid lipid nanoparticles, or polymeric nanoparticles to improve both solubility and bioavailability.[10][11]

Troubleshooting Guides

Issue: My this compound precipitates when added to cell culture media.

This is a common issue when diluting a high-concentration DMSO stock solution into an aqueous medium.

Troubleshooting Workflow

G start Precipitation Observed in Aqueous Media q1 Is the final co-solvent (e.g., DMSO) concentration <0.5%? start->q1 s1 Increase final co-solvent %. (Warning: check cell line toxicity limit) q1->s1 No s2 Co-solvent concentration is likely not the issue. Proceed to next step. q1->s2 Yes q2 Can you use a solubilizing excipient? s1->q2 s2->q2 s3 Incorporate a biocompatible surfactant (e.g., Tween® 80, Polysorbate 80) to form micelles. q2->s3 Yes (Surfactant) s4 Prepare a cyclodextrin (B1172386) inclusion complex (e.g., with HP-β-CD or RAMEB) before adding to media. q2->s4 Yes (Cyclodextrin) end_node Stable Aqueous Formulation s3->end_node s4->end_node

Caption: Troubleshooting workflow for addressing compound precipitation in aqueous media.

Issue: I am observing inconsistent results in my biological assays.

Inconsistent results are often due to incomplete dissolution or degradation of the compound.

  • Confirm Complete Dissolution: Before use, visually inspect stock solutions for any particulate matter. Gentle warming (to 37°C) or brief sonication can aid dissolution.

  • Prepare Fresh Solutions: Whenever possible, prepare working solutions fresh from a concentrated stock solution just before each experiment to minimize degradation.

  • Assess Stability: If your experiments are lengthy, perform a preliminary stability test of this compound under your specific experimental conditions (pH, temperature, media components).

Solubility Enhancement Strategies & Data

Multiple strategies can significantly enhance the aqueous solubility of flavonoids. The choice of method depends on the experimental context (in vitro vs. in vivo) and downstream application.

Co-solvents

The most straightforward method is to use a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is widely used for in vitro studies.[8]

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming a water-soluble inclusion complex.[12] This is a highly effective method for improving the solubility, stability, and bioavailability of flavonoids.[4][7] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Randomly-methylated-β-cyclodextrin (RAMEB) often show superior solubilizing capacity compared to unmodified β-cyclodextrin.[12][13]

Mechanism of Cyclodextrin Inclusion

G cluster_1 Water-Soluble Complex Flavonoid This compound (Hydrophobic) plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Complex Inclusion Complex (Aqueous Solubility Enhanced)

Caption: Encapsulation of a hydrophobic flavonoid within a cyclodextrin host.

Nanoparticle Formulations

For in vivo applications, advanced formulations such as nanoemulsions, solid lipid nanoparticles (SLNs), or polymeric nanoparticles (e.g., PLGA-based) can dramatically improve solubility, stability, and targeted delivery.[10][11] These formulations encapsulate the drug in a carrier system, enhancing its dispersibility in aqueous environments and improving absorption.[10]

Comparative Solubility Data

The following table summarizes the solubility enhancement for various poorly soluble flavonoids using different techniques, which can be considered representative for this compound.

FlavonoidMethodSolvent/SystemSolubility EnhancementReference
HesperetinComplexationβ-CyclodextrinTemperature-dependent increase[14]
NaringeninComplexationβ-CyclodextrinTemperature-dependent increase[14]
ChrysinComplexationRAMEB-CD~300-fold vs. water[13]
QuercetinComplexationDimeric β-CD12.4-fold[15]
NaringinCo-solventDimethyl-β-CDHighest effect among tested CDs[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (Co-solvent Method)

This protocol is suitable for most in vitro applications.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a minimal volume of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex or sonicate the solution briefly in a water bath to ensure the compound is completely dissolved. Visually inspect for any remaining particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Application: When preparing working solutions, dilute the stock solution into the aqueous buffer or cell culture medium. Ensure the final DMSO concentration is non-toxic to your experimental system (typically <0.5% for most cell lines).

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This method produces a water-soluble powder ideal for both in vitro and in vivo studies.

  • Component Calculation: Calculate the required mass of this compound and a suitable cyclodextrin (e.g., HP-β-CD or RAMEB) for a 1:1 or 1:2 molar ratio.

  • Cyclodextrin Dissolution: In a glass container, dissolve the calculated amount of cyclodextrin in purified water.

  • Flavonoid Dissolution: In a separate container, dissolve the this compound powder in a suitable organic solvent like ethanol (B145695) (96%).

  • Mixing: While stirring the cyclodextrin solution vigorously, slowly add the this compound solution dropwise.

  • Incubation: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for complex formation. Protect the container from light with aluminum foil.

  • Lyophilization (Freeze-Drying): Freeze the resulting solution at -80°C and then lyophilize it until a dry, white powder is obtained. This powder is the inclusion complex.

  • Solubilization: The resulting powder can be directly dissolved in an aqueous buffer for your experiments. Confirm the final concentration using a validated analytical method (e.g., HPLC-UV).

Relevant Signaling Pathways

Flavonoids are known to interact with numerous cell signaling pathways. Their poor solubility can hinder the study of these interactions. 4'-Methoxyflavone (B190367) has been identified as a neuroprotective agent that inhibits parthanatos and can protect neurons against cell death.[16] Many flavonoids also modulate kinase signaling cascades such as the MAPK/ERK pathway, which is critical in cell proliferation, differentiation, and apoptosis.[17][18]

Simplified MAPK/ERK Signaling Pathway

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Flavonoid Flavonoids (Potential Site of Action) Flavonoid->Raf Inhibits Flavonoid->MEK Inhibits Response Cellular Response (Proliferation, Survival, etc.) TF->Response

Caption: Flavonoids can modulate the MAPK/ERK signaling cascade at various points.

References

Technical Support Center: Optimization of Flavone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of flavones. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to flavones?

A1: The most prevalent methods for flavone (B191248) synthesis include the Baker-Venkataraman rearrangement, the Allan-Robinson reaction, and the oxidative cyclization of 2'-hydroxychalcones. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the flavone core.[1][2]

Q2: My starting material is a 2'-hydroxychalcone (B22705). What is the most direct way to synthesize a flavone?

A2: The most direct method is the oxidative cyclization of the 2'-hydroxychalcone.[3] This process typically involves an intramolecular cyclization to form a flavanone (B1672756) intermediate, which is then oxidized to the flavone.[3] A variety of oxidizing agents and conditions can be employed for this transformation.

Q3: How can I improve the yield and reduce the reaction time of my flavone synthesis?

A3: Microwave and ultrasound irradiation are green chemistry approaches that can significantly enhance flavone synthesis.[3] Microwave assistance can dramatically shorten reaction times from hours to minutes and often leads to higher product yields.[3][4] Ultrasonic irradiation can also promote the cyclization reaction, resulting in shorter reaction times at lower temperatures with high yields.[5]

Q4: I am observing the formation of a flavanone instead of the desired flavone. What should I do?

A4: Flavanones are common intermediates in flavone synthesis.[3] Their formation indicates that the oxidation step is incomplete. You can isolate the flavanone and subject it to a separate, optimized oxidation step to yield the flavone.[3] Alternatively, adjusting the reaction conditions of the one-pot synthesis, such as increasing the amount of oxidant or prolonging the reaction time, can favor the formation of the flavone.

Q5: What are the best practices for purifying synthetic flavones?

A5: Purification of flavones commonly involves recrystallization from a suitable solvent like ethanol (B145695) or methanol (B129727). For more challenging separations or to remove stubborn impurities, column chromatography is a standard and effective technique.[1] Silica gel is a common stationary phase, with mobile phases such as hexane/ethyl acetate (B1210297) or dichloromethane/methanol gradients being effective.[6] Reversed-phase HPLC can also be a powerful tool for achieving high purity.

Troubleshooting Guides

This section addresses specific problems that may be encountered during flavone synthesis in a question-and-answer format.

Issue 1: Low or No Yield of Flavone

Q: I am getting a very low yield or no flavone product. What are the possible causes and solutions?

A: Low or no yield is a frequent issue and can stem from several factors depending on the synthetic route.

  • Possible Cause: Incomplete reaction (cyclization or oxidation).

    • Solution:

      • Optimize Reagent Concentration: Ensure the correct stoichiometry of all reactants, especially the catalyst or oxidizing agent.[3]

      • Increase Reaction Temperature: Many flavone syntheses require elevated temperatures, often at reflux, to proceed efficiently.[3] However, be cautious of potential degradation at excessively high temperatures.

      • Prolong Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, extend the reaction duration.

      • Check Catalyst/Reagent Activity: Ensure that the catalysts or reagents have not degraded. Use fresh, high-quality reagents.

  • Possible Cause (Baker-Venkataraman Rearrangement): Incomplete rearrangement of the 2-acyloxyacetophenone to the 1,3-diketone intermediate.[1]

    • Solution:

      • Use a Stronger Base: The base may not be strong enough. Consider using stronger, non-nucleophilic bases like potassium tert-butoxide or sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMSO.[1]

      • Ensure Anhydrous Conditions: Moisture can lead to the hydrolysis of the starting material. Meticulously dry all glassware, solvents, and reagents.[1]

  • Possible Cause (Allan-Robinson Reaction): The reaction conditions are not optimal for the specific substrates.

    • Solution:

      • High Temperatures are Crucial: This reaction generally requires high temperatures (150-180°C) to be effective.

      • Substituent Effects: Highly electron-withdrawing groups on the reactants can sometimes lead to lower yields and may require specific optimization of the reaction conditions.[3]

  • Possible Cause (Oxidative Cyclization of Chalcones): The chosen oxidizing agent is not effective.

    • Solution:

      • Explore Different Oxidants: A variety of oxidizing agents can be used, including iodine in DMSO, selenium dioxide, and ferric chloride.[7] The effectiveness of each can be substrate-dependent. The I2-DMSO system is a commonly used and effective choice.[8]

Issue 2: Formation of Byproducts

Q: My reaction is producing significant amounts of unintended byproducts. How can I minimize their formation?

A: Byproduct formation can complicate purification and reduce the yield of the desired flavone.

  • Possible Cause (Allan-Robinson Reaction): Use of an aliphatic anhydride (B1165640) instead of an aromatic one.

    • Solution: Using an aliphatic anhydride can lead to the formation of coumarins as a major byproduct.[9] Ensure you are using the correct aromatic anhydride for flavone synthesis.

  • Possible Cause: Side reactions due to harsh reaction conditions.

    • Solution:

      • Milder Reagents: Explore alternative, milder reaction conditions. For example, oxalic acid has been reported to be an effective and mild catalyst for cyclization, leading to high yields.[3]

      • Lower Temperature: If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.

      • Monitor the Reaction: Use TLC to monitor the reaction progress and stop it as soon as the starting material is consumed to avoid the formation of degradation products from prolonged heating.

  • Possible Cause: Polymerization of starting materials or intermediates.

    • Solution: This can sometimes occur with activated substrates. Adjusting the concentration of reactants or the rate of addition of reagents can sometimes mitigate this issue.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data on flavone synthesis under various conditions to facilitate comparison and selection of the optimal method.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Oxidative Cyclization of 2'-Hydroxychalcones using I2/DMSO [4]

EntrySubstrate (2'-Hydroxychalcone)MethodReaction TimeYield (%)
12'-hydroxychalconeConventional20-40 min60-70
22'-hydroxychalconeMicrowave2 min80-92
34-methoxy-2'-hydroxychalconeConventional20-40 min65-75
44-methoxy-2'-hydroxychalconeMicrowave2-3 min85-95
53,4-dimethoxy-2'-hydroxychalconeConventional20-40 min62-72
63,4-dimethoxy-2'-hydroxychalconeMicrowave2-3 min82-92

Table 2: Influence of Catalyst on the Yield of Flavone from 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione

EntryCatalystConditionReaction TimeYield (%)
1NoneThermal (110°C)2 h<10
2ZnO nanoparticlesThermal (110°C)30 min92
3ZnO nanoparticlesMicrowave5 min95
4H2SO4Thermal (Reflux in Acetic Acid)1 h90-95

Experimental Protocols

This section provides detailed methodologies for the key flavone synthesis reactions.

Protocol 1: Baker-Venkataraman Synthesis of Flavone

Step 1: Preparation of o-Benzoyloxyacetophenone

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, add o-hydroxyacetophenone (10 g, 0.073 mol), benzoyl chloride (14.4 g, 0.102 mol), and dry pyridine (B92270) (15 mL).

  • The reaction mixture will warm up spontaneously. After the initial exothermic reaction subsides, stir the mixture for an additional 20 minutes.

  • Pour the reaction mixture into a 1 L beaker containing crushed ice (150 g) and 1 M hydrochloric acid (350 mL) with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the product first with cold methanol (15 mL) and then with water (15 mL).

  • Recrystallize the crude product from methanol to obtain pure o-benzoyloxyacetophenone. A typical yield is in the range of 79-83%.[1]

Step 2: Rearrangement to o-Hydroxydibenzoylmethane

  • In a 250 mL beaker, dissolve the crude o-benzoyloxyacetophenone (from Step 1) in pyridine (50 mL).

  • Warm the solution to 50°C and add pulverized potassium hydroxide (B78521) (85%, 7g).

  • Stir the mixture mechanically for 15-20 minutes. A yellow precipitate of the potassium salt of the diketone will form.

  • Cool the mixture to room temperature and acidify with 10% acetic acid until the yellow precipitate dissolves and the diketone precipitates.

  • Collect the solid by vacuum filtration, wash with water, and air-dry.

Step 3: Cyclization to Flavone

  • In a 100 mL round-bottom flask, dissolve the crude o-hydroxydibenzoylmethane (4.5 g, 0.019 mol) in glacial acetic acid (25 mL).

  • With stirring, add concentrated sulfuric acid (1 mL).

  • Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour with stirring.

  • Pour the reaction mixture onto crushed ice (130 g) with stirring and allow the ice to melt completely.

  • Collect the crude flavone by vacuum filtration and wash with water until the filtrate is no longer acidic.

  • Recrystallize the flavone from petroleum ether (60-80°C). The yield for this step is typically high (94-97%).[1]

Protocol 2: Allan-Robinson Synthesis of Flavone
  • A mixture of o-hydroxyacetophenone (1.0 eq), benzoic anhydride (2.5 eq), and sodium benzoate (B1203000) (1.0 eq) is heated at 180-200°C for 4-6 hours.

  • After cooling, the reaction mixture is treated with 10% sodium hydroxide solution to hydrolyze the excess anhydride.

  • The mixture is then steam-distilled to remove any unreacted o-hydroxyacetophenone.

  • The solid that separates is filtered, washed with water, and recrystallized from ethanol to give the flavone.

Protocol 3: Oxidative Cyclization of a 2'-Hydroxychalcone using I2/DMSO[4]
  • Dissolve the 2'-hydroxychalcone (1 mmol) in dimethyl sulfoxide (B87167) (DMSO) (2 mL).

  • Add a catalytic amount of iodine (0.2 eq).

  • Irradiate the mixture in a microwave reactor for 2-3 minutes.

  • Alternatively, for conventional heating, dissolve the 2'-hydroxychalcone (1 mmol) in DMSO (20 mL) with iodine (0.1 eq) and reflux for 20-40 minutes.[4]

  • After completion of the reaction (monitored by TLC), pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate and wash it with a 20% sodium thiosulfate (B1220275) solution to remove excess iodine, followed by washing with cold water.

  • Dry the solid and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure flavone.

Protocol 4: Purification of Flavones by HPLC

For high-purity flavones, preparative reversed-phase HPLC is a suitable method.

  • Column: C18 column (e.g., 250 mm x 10.0 mm, 5 µm).[7]

  • Mobile Phase: A gradient of methanol and water, often with a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape. A typical gradient could be from 60% to 82% methanol over 45 minutes.[6][7]

  • Flow Rate: A typical flow rate for a preparative column of this size would be in the range of 3-5 mL/min.[7]

  • Detection: UV detection at a wavelength where the flavone has strong absorbance, typically around 250-285 nm or 320-380 nm.[6]

  • Sample Preparation: Dissolve the crude flavone in the initial mobile phase composition or a compatible solvent like methanol at a suitable concentration (e.g., 30 mg/mL).[7]

  • Fraction Collection: Collect the fractions corresponding to the flavone peak and combine them.

  • Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified flavone.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Flavone Synthesis

G cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_end Final Product start1 2'-Hydroxyacetophenone reaction Reaction: - Baker-Venkataraman - Allan-Robinson - Chalcone Cyclization start1->reaction start2 Aromatic Aldehyde / Anhydride / Acyl Chloride start2->reaction workup Reaction Quenching & Crude Product Isolation reaction->workup purification Purification: - Recrystallization - Column Chromatography - HPLC workup->purification end_product Pure Flavone purification->end_product

Caption: General experimental workflow for the synthesis and purification of flavones.

Diagram 2: Baker-Venkataraman Rearrangement Pathway

G start 2-Acyloxyacetophenone enolate Enolate Formation (Base) start->enolate Base intermediate 1,3-Diketone Intermediate enolate->intermediate Intramolecular Acyl Transfer cyclization Acid-Catalyzed Cyclization & Dehydration intermediate->cyclization H+ flavone Flavone cyclization->flavone

Caption: Key steps in the Baker-Venkataraman rearrangement for flavone synthesis.

Diagram 3: Troubleshooting Logic for Low Flavone Yield

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Flavone Yield cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Degradation start->cause3 solution1a Increase Temperature cause1->solution1a solution1b Prolong Reaction Time cause1->solution1b solution1c Check Reagent Quality cause1->solution1c solution2a Use Milder Conditions cause2->solution2a solution2b Optimize Stoichiometry cause2->solution2b solution3a Monitor with TLC cause3->solution3a solution3b Lower Temperature cause3->solution3b

Caption: A logical guide for troubleshooting low yields in flavone synthesis.

References

Troubleshooting low yields in the oxidative cyclization of chalcones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oxidative cyclization of 2'-hydroxychalcones. This resource is designed for researchers, chemists, and professionals in drug development to troubleshoot common issues, particularly low reaction yields, and to provide robust experimental guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the oxidative cyclization of 2'-hydroxychalcones?

The reaction is a primary method for synthesizing flavones, a significant class of flavonoids. It conceptually involves two main steps: first, an intramolecular cyclization of a 2'-hydroxychalcone (B22705) to form a flavanone (B1672756) intermediate, and second, an in-situ oxidation of the flavanone to yield the final flavone (B191248) product.[1] Various reagents and conditions have been developed to accomplish this transformation.[1]

Q2: What are the typical starting materials for this reaction?

The synthesis begins with a 2'-hydroxychalcone precursor. This precursor is typically synthesized via a Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde. The specific substituents on these starting materials will determine the final substitution pattern of the flavone.

Q3: How does the choice of oxidant affect the final product?

The choice of oxidant is critical and can determine the product selectivity. While reagents like Iodine (I₂), Selenium dioxide (SeO₂), and various copper and iron salts tend to favor the formation of flavones, other transition metal salts such as Mercury(II) acetate (B1210297) (Hg(OAc)₂) or Copper(II) bromide (CuBr₂) can selectively yield aurones.[2][3] Peroxide-based oxidants like H₂O₂ can lead to 3-hydroxyflavones (flavonols).[2][3]

Q4: Can the intermediate flavanone be isolated?

Yes, flavanones are common intermediates in this synthesis.[1] Depending on the reaction conditions, it is sometimes possible to isolate the flavanone.[1] If you are struggling with a one-pot synthesis, a two-step procedure where the flavanone is first isolated and then subjected to a separate, optimized oxidation step can be an effective strategy.[1]

Troubleshooting Guide: Low Product Yields

Low or no yield is one of the most common challenges in the oxidative cyclization of chalcones. The following section addresses specific problems you might be encountering.

Problem 1: My reaction has stalled, and TLC analysis shows only starting material.

Possible Cause 1: Impure Starting Materials The purity of the 2'-hydroxychalcone precursor is paramount. Impurities from the initial Claisen-Schmidt condensation can interfere with the cyclization.

  • Solution:

    • Recrystallize or use column chromatography to purify the chalcone (B49325) starting material.

    • Confirm purity using NMR or melting point analysis.

Possible Cause 2: Ineffective Catalyst or Reagents The quality and concentration of the catalyst and oxidizing agent are critical.

  • Solution:

    • Check Reagent Stoichiometry: Ensure the correct molar equivalents for your oxidizing agent (e.g., Iodine, CuI, FeCl₃·6H₂O) are used as specified by the protocol.[1][2]

    • Use Fresh Reagents: Oxidizing agents can degrade over time. Use freshly opened or properly stored reagents.

Possible Cause 3: Insufficient Reaction Temperature Many oxidative cyclization reactions require elevated temperatures, often at reflux, to proceed.[1]

  • Solution:

    • Gradually increase the reaction temperature while monitoring the progress by TLC.

    • Be cautious, as excessively high temperatures can cause degradation of starting materials or products.[1]

    • Consider switching to microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and often increases yields.[1][4]

Problem 2: The reaction is messy, with multiple spots on the TLC plate and a low yield of the desired product.

Possible Cause 1: Side Reactions The formation of undesired side products is a frequent cause of low yields. Depending on the reagents, aurones can form as a major byproduct.[2][3]

  • Solution:

    • Select the Right Reagent: If aurone (B1235358) formation is the issue, avoid reagents known to promote it, such as Hg(OAc)₂.[2][3] Stick to flavone-selective systems like I₂/DMSO.[2][3]

    • Modify Reaction Conditions: Harsh conditions (e.g., strong acids/bases, high heat) can promote side reactions.[5] Explore milder alternatives, such as using oxalic acid as a catalyst, which can provide high yields.[1][2]

Possible Cause 2: Substrate Sensitivity The electronic properties of your chalcone can significantly impact the reaction's success.

  • Solution:

    • Electron-Withdrawing Groups: Chalcones with strong electron-withdrawing groups (e.g., -NO₂) can be less reactive and may result in lower yields.[1] These substrates often require specifically optimized conditions.

    • Free Hydroxyl Groups: The classic I₂/DMSO reaction often fails if the chalcone has unprotected hydroxyl groups on the aromatic rings.[2] Consider protecting these groups before cyclization.

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving low-yield issues.

G cluster_start Start cluster_check Initial Checks cluster_optimization Optimization Strategy cluster_analysis Problem Analysis cluster_solution Resolution start Low Yield Observed side_rxn Side Reactions (e.g., Aurone Formation) start->side_rxn Messy TLC no_rxn Reaction Stalled? start->no_rxn check_sm Verify Starting Material Purity (NMR, MP) check_reagents Confirm Reagent Stoichiometry & Quality check_sm->check_reagents opt_temp Adjust Temperature (Reflux / Microwave) check_reagents->opt_temp success Improved Yield opt_temp->success opt_solvent Change Solvent (e.g., DMSO, EtOH, Ionic Liquid) opt_solvent->success opt_reagent Switch Oxidant/Catalyst (e.g., I₂, CuI, Oxalic Acid) opt_reagent->opt_solvent side_rxn->opt_reagent Yes no_rxn->check_sm Yes

Caption: A troubleshooting decision tree for low-yield issues.

Data Presentation: Reagent and Condition Comparison

The choice of catalyst and solvent system significantly impacts reaction yield and time. The following table summarizes yields for the cyclization of unsubstituted 2'-hydroxychalcone to flavone under various reported conditions.

Catalyst / ReagentSolventTemperature / ConditionsTimeYield (%)Reference
Iodine (I₂) (catalytic) DMSOReflux2 h~30%[2]
Iodine (I₂) (1 molar eq.) DMSORefluxVaries85-97%*[2][6]
CuI (catalytic) [bmim][NTf₂]100 °C48 h92%[2]
FeCl₃·6H₂O (2.5 molar eq.) MethanolRefluxVaries55%[2][3]
Oxalic Acid (catalytic) EthanolRefluxVaries95%[2]
H₂O₂ / NaOH EthanolRoom TempVaries65%**[2][3]
None (Microwave) Acetic Acid200 °C15-30 minHigh***[1]

*Yields reported for 2'-allyloxychalcones, which undergo deprotection and cyclization. **Product is the corresponding 3-hydroxyflavone (B191502) (flavonol). ***Product is the intermediate flavanone.

Key Experimental Protocols

Protocol 1: Classic I₂/DMSO-Mediated Oxidative Cyclization

This method is one of the most common procedures for converting 2'-hydroxychalcones to flavones.

Materials:

Procedure:

  • Dissolve the 2'-hydroxychalcone (1.0 mmol) and iodine (1.0 mmol) in DMSO (5 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux (typically around 120-140 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water.

  • A precipitate will form. Filter the solid product using a Buchner funnel.

  • Wash the precipitate thoroughly with a 20% sodium thiosulfate solution to remove any excess iodine, followed by a final wash with cold water.[1]

  • Dry the solid product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Microwave-Assisted Flavanone Synthesis

This protocol provides a rapid and efficient green chemistry approach for the cyclization step, yielding the flavanone intermediate.

Materials:

  • 2'-hydroxychalcone (0.5 mmol)

  • Glacial Acetic Acid (2 mL)

  • Silica (B1680970) Gel

  • Ethyl Acetate & Hexane for chromatography

Procedure:

  • Place the 2'-hydroxychalcone (0.5 mmol) and 2 mL of glacial acetic acid into a 10 mL microwave vial equipped with a magnetic stirrer.[1]

  • Cap the vial securely and place it inside a microwave reactor.[1]

  • Irradiate the mixture at 200°C for 15-30 minutes.[1]

  • After irradiation, allow the vial to cool to room temperature.

  • Pass the resulting mixture through a short plug of silica gel, eluting with ethyl acetate to remove baseline impurities.[1]

  • Evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography using a hexane/ethyl acetate gradient to obtain the pure flavanone.[1]

Reaction Pathway Visualization

Understanding the reaction mechanism can help in troubleshooting. The cyclization can proceed through two main pathways.

G cluster_path1 Pathway A: Isomerization First cluster_path2 Pathway B: Michael Addition First Chalcone 2'-Hydroxychalcone Flavanone Flavanone Intermediate Chalcone->Flavanone Isomerization (e.g., acid/base cat.) Enolate Enolate Intermediate Chalcone->Enolate Intramolecular Oxo-Michael Addition Flavone Flavone (Final Product) Flavanone->Flavone Oxidation (e.g., I₂, [O]) Enolate->Flavone Elimination + Oxidation

Caption: General mechanisms for flavone synthesis from chalcones.[2]

References

Technical Support Center: Enhancing the Bioavailability of Methoxylated Flavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance and troubleshooting for experiments aimed at enhancing the bioavailability of methoxylated flavones. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data summaries to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My methoxylated flavone (B191248) has very low aqueous solubility, leading to inconsistent results in my in vitro assays. What can I do?

A1: Poor aqueous solubility is a common challenge with methoxylated flavones due to their lipophilic nature. Here are several strategies to address this:

  • Co-solvency: Dissolve the compound in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. When preparing your working solution, dilute the stock into a small volume of pre-warmed culture medium first, then add this to the final culture volume to minimize "solvent shock" and precipitation. Ensure the final DMSO concentration is low (typically ≤0.5%) to avoid cytotoxicity.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1][2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[1][2]

  • Use of Surfactants: Non-ionic surfactants can form micelles that entrap hydrophobic compounds, thereby increasing their solubility in aqueous solutions.

  • pH Adjustment: The solubility of some flavonoids can be pH-dependent. Adjusting the pH of your buffer or medium, within a range compatible with your experimental system, may improve solubility.

Q2: I'm observing rapid degradation of my methoxylated flavone in my experimental setup. How can I improve its stability?

A2: Methoxylated flavones can be susceptible to degradation under certain conditions. To enhance stability, consider the following:

  • Encapsulation: Nanoencapsulation techniques, such as the use of nanoemulsions or solid lipid nanoparticles (SLNs), can protect the flavone from harsh environmental conditions, including extreme pH and enzymatic degradation in the gastrointestinal tract.

  • Lyophilization: For long-term storage of nanoformulations, freeze-drying (lyophilization) with a cryoprotectant can prevent particle aggregation and maintain stability.

  • Storage Conditions: Store stock solutions and formulations in appropriate conditions (e.g., protected from light, at low temperatures) to minimize degradation.

Q3: My nanoformulation is showing low encapsulation efficiency for the methoxylated flavone. What are the potential causes and solutions?

A3: Low encapsulation efficiency (EE) can be due to several factors. Here are some troubleshooting steps:

  • Lipid/Polymer and Drug Interaction: The affinity between the methoxylated flavone and the core material of the nanoparticle is crucial. If the flavone has low solubility in the molten lipid (for SLNs) or the oil phase (for nanoemulsions), it may be expelled during nanoparticle formation. Consider screening different lipids or oils to find one with better solubilizing capacity for your specific flavone.

  • Surfactant Concentration: An inappropriate surfactant concentration can lead to poor emulsification and drug leakage. Optimize the surfactant concentration; too little may not adequately stabilize the droplets, while too much can lead to the formation of micelles that compete for the drug.

  • Homogenization Parameters: The energy input during homogenization (speed, time, pressure) is critical. Insufficient energy may result in large particle sizes and low EE. Conversely, excessive energy can sometimes lead to drug expulsion. Optimize these parameters for your specific formulation.

  • Cooling Rate (for SLNs): A rapid cooling rate during the preparation of SLNs can lead to the formation of less-ordered crystals, which may better accommodate the drug molecule, thus improving EE.

Troubleshooting Guides

Nanoformulation Preparation

Issue: Large and inconsistent particle size in my nanoemulsion/SLN formulation.

  • Question: I am preparing a nanoemulsion using high-pressure homogenization, but the particle size is much larger than expected and varies between batches. What could be the issue?

  • Answer:

    • Insufficient Homogenization: The number of homogenization cycles or the pressure may be too low. Increase the number of passes through the homogenizer or gradually increase the pressure.

    • Sub-optimal Surfactant Concentration: The amount of surfactant may be insufficient to cover the surface of the newly formed droplets, leading to coalescence. Try increasing the surfactant concentration.

    • Temperature Control: For hot homogenization methods, ensure that the temperature of the lipid and aqueous phases are maintained above the melting point of the lipid throughout the process.

Issue: My solid lipid nanoparticle (SLN) formulation is unstable and shows aggregation upon storage.

  • Question: My SLNs look good initially, but after a few days of storage, I observe aggregation and sedimentation. How can I improve the stability?

  • Answer:

    • Zeta Potential: A low zeta potential (close to neutral) can lead to particle aggregation due to weak electrostatic repulsion. Consider using a charged surfactant or adding a stabilizer that imparts a higher surface charge (e.g., lecithin). A zeta potential of at least ±30 mV is generally desired for good stability.

    • Cryoprotectant for Freeze-Drying: If you are freeze-drying your SLNs for long-term storage, the absence or insufficient amount of a cryoprotectant can lead to irreversible aggregation. Use a suitable cryoprotectant like trehalose (B1683222) or mannitol.

    • Storage Temperature: Store the SLN dispersion at an appropriate temperature (often refrigerated) to slow down particle movement and reduce the likelihood of collisions and aggregation.

Caco-2 Permeability Assays

Issue: Poor recovery of the methoxylated flavone during the Caco-2 cell permeability assay.

  • Question: I am performing a Caco-2 assay with a methoxylated flavone, and the total amount of the compound recovered from the apical, basolateral, and cell lysate compartments is significantly less than the initial amount added. What is causing this, and how can I fix it?

  • Answer:

    • Non-specific Binding: Hydrophobic compounds like methoxylated flavones can bind to the plastic of the transwell plates and other labware.[1][3] To mitigate this, you can:

      • Pre-treat the collection plates with an organic solvent (e.g., acetonitrile) containing an internal standard before transferring the samples.[1]

      • Incorporate bovine serum albumin (BSA) into the basolateral medium to act as a "sink" and reduce binding to the plate.

    • Cellular Metabolism: Caco-2 cells express metabolic enzymes that can degrade the compound. Analyze your samples for the presence of metabolites using LC-MS/MS. If metabolism is significant, you may need to consider this when interpreting your permeability data.

    • Instability in Buffer: The compound may be unstable in the assay buffer. Assess the stability of the flavone in the buffer over the time course of the experiment in a cell-free setup.

Issue: High variability in the apparent permeability coefficient (Papp) values between experiments.

  • Question: My calculated Papp values for the same methoxylated flavone are highly variable across different experiments. How can I improve the consistency of my Caco-2 assay?

  • Answer:

    • Monolayer Integrity: Ensure the integrity of your Caco-2 cell monolayers before each experiment by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker like Lucifer yellow. Only use monolayers that meet your established criteria.

    • Cell Passage Number: Use Caco-2 cells within a consistent and defined passage number range, as their characteristics can change with excessive passaging.

    • Standardized Culture Conditions: Maintain consistent cell seeding density, culture time (typically 21 days for differentiation), and media composition.

    • Accurate Quantification: Ensure your analytical method (e.g., HPLC, LC-MS/MS) is validated for accuracy, precision, and linearity in the relevant concentration range.

Data Presentation

The following table summarizes quantitative data on the bioavailability enhancement of select methoxylated flavones using different formulation strategies.

Methoxylated FlavoneFormulation/Enhancement StrategyAnimal ModelKey Bioavailability Enhancement MetricReference
Nobiletin (B1679382) NanoemulsionRats~2-fold increase in plasma AUC compared to oil suspension[4]
Tangeretin (B192479) Solid Lipid Nanoparticles (SLNs)-Sustained release pattern observed in vitro[5]
Naringin Palmitic Acid SLNs with Tween 80-71.7% encapsulation efficiency and sustained release[5]

Experimental Protocols

Preparation of a Nobiletin Nanoemulsion using High-Pressure Homogenization

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of nobiletin to enhance its aqueous dispersibility and bioavailability.

Materials:

Methodology:

  • Preparation of the Oil Phase:

    • Disperse a specific amount of nobiletin (e.g., 1% w/w) in MCT oil.

    • Add soy lecithin (e.g., 2% w/w) to the oil phase.

    • Heat the mixture to 50°C and stir until all components are fully dissolved and a clear oil phase is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve Tween 80 (e.g., 2% w/w) and glycerol (e.g., 2.25% w/w) in deionized water.

    • Heat the aqueous phase to 50°C.

  • Formation of the Coarse Emulsion:

    • While maintaining the temperature at 50°C, add the oil phase to the aqueous phase under high-speed stirring (e.g., 10,000 rpm for 5 minutes) to form a coarse emulsion.

  • High-Pressure Homogenization:

    • Immediately pass the coarse emulsion through a high-pressure homogenizer.

    • Homogenize at a high pressure (e.g., 1000 bar) for a set number of cycles (e.g., 4-7 cycles).[6][7]

  • Cooling and Characterization:

    • Rapidly cool the resulting nanoemulsion to room temperature.

    • Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Assess the encapsulation efficiency by separating the free drug from the nanoemulsion (e.g., by ultracentrifugation) and quantifying the drug in the supernatant.

Preparation of Tangeretin Solid Lipid Nanoparticles (SLNs) by Solvent Diffusion

Objective: To encapsulate tangeretin within a solid lipid matrix to improve its stability and provide controlled release.

Materials:

  • Tangeretin

  • Stearic acid (solid lipid)

  • Oleic acid (liquid lipid, optional for Nanostructured Lipid Carriers - NLCs)

  • Ethanol (B145695) (solvent)

  • Aqueous solution with surfactant (e.g., Tween 80)

Methodology:

  • Preparation of the Organic Phase:

    • Dissolve stearic acid (e.g., 2% w/v) and tangeretin in ethanol at a temperature above the melting point of stearic acid (e.g., 60°C).[8][9]

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., Tween 80, 1% w/v) in deionized water and heat to the same temperature as the organic phase (60°C).[8]

  • Formation of the Nanoemulsion:

    • Inject the organic phase into the aqueous phase under constant stirring (e.g., 1000 rpm).[8] This leads to the formation of an oil-in-water emulsion.

  • Solvent Diffusion and Nanoparticle Formation:

    • Allow the ethanol to diffuse into the aqueous phase, which causes the precipitation of the lipid as solid nanoparticles, entrapping the tangeretin.

    • Continue stirring the dispersion in an ice bath to facilitate the complete precipitation and solidification of the SLNs.

  • Purification and Characterization:

    • The SLN dispersion can be purified by dialysis or centrifugation to remove the organic solvent and unencapsulated drug.

    • Characterize the SLNs for particle size, PDI, zeta potential, and encapsulation efficiency.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a methoxylated flavone formulation after oral administration to rats.

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • Methoxylated flavone formulation (e.g., nanoemulsion or SLN suspension)

  • Oral gavage needles

  • Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization and Fasting:

    • Acclimatize rats for at least one week before the experiment.

    • Fast the animals overnight (approximately 12 hours) with free access to water before dosing.

  • Dosing:

    • Administer the methoxylated flavone formulation orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Thaw the plasma samples on ice.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the precipitated proteins and analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the methoxylated flavone and its potential metabolites.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life) using non-compartmental analysis software.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a methoxylated flavone using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12- or 24-well plates)

  • Cell culture medium (e.g., MEM with 20% FBS)

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow (low permeability marker)

  • Propranolol (high permeability marker)

  • Analytical equipment (e.g., HPLC-UV or LC-MS/MS)

Methodology:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.

    • Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Before the transport study, measure the TEER of the cell monolayers. Only use inserts with TEER values within the acceptable range for your laboratory.

    • Also, assess the permeability of Lucifer yellow to confirm the integrity of the tight junctions.

  • Transport Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the methoxylated flavone solution in HBSS (at a non-toxic concentration) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Transport Study (Basolateral to Apical - for efflux):

    • To determine if the compound is a substrate for efflux transporters, perform the experiment in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of the methoxylated flavone in the collected samples using a validated analytical method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

Mandatory Visualizations

Nrf2_Signaling_Pathway_Nobiletin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nobiletin Nobiletin Keap1 Keap1 Nobiletin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Degradation Cul3_Rbx1 Cul3-Rbx1 (E3 Ligase Complex) Nrf2->Cul3_Rbx1 Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3_Rbx1->Nrf2 Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Nobiletin activates the Nrf2 signaling pathway.

MAPK_Signaling_Pathway_Tangeretin cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors/ Inflammatory Stimuli Receptor Receptor Growth_Factors->Receptor MEK MEK Receptor->MEK Activates JNK JNK Receptor->JNK p38 p38 Receptor->p38 Tangeretin Tangeretin Tangeretin->MEK Inhibits Phosphorylation ERK ERK Tangeretin->ERK Inhibits Phosphorylation Tangeretin->JNK Inhibits Phosphorylation Tangeretin->p38 Inhibits Phosphorylation MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Activates JNK->Transcription_Factors Activates p38->Transcription_Factors Activates Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression Regulates

Caption: Tangeretin modulates the MAPK signaling pathway.

References

Optimizing solvent systems for 4'-Methoxyflavonol extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4'-Methoxyflavonol Extraction

Welcome to the technical support center for optimizing solvent systems for this compound extraction. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a type of flavonoid, a class of secondary metabolites found in plants.[1] Like other methoxylated flavones, it is less polar than its hydroxylated counterparts. The primary challenge in its extraction is selecting a solvent system that provides high solubility and yield without causing degradation of the compound. Factors such as temperature, pH, and light exposure can significantly impact the stability of the flavonoid structure during extraction.[2][3]

Q2: Which solvents are generally recommended for this compound extraction?

A2: Due to its moderate polarity, solvents like ethanol (B145695), methanol (B129727), and acetone (B3395972) are effective choices.[3][4] Aqueous mixtures of these solvents are often used to fine-tune the polarity. For instance, studies on similar methoxyflavones have shown that high concentrations of ethanol (e.g., 95%) can be optimal for maximizing the content of total methoxyflavones, while lower concentrations (e.g., 54%) might yield a higher total extract weight.[5] The choice depends on whether the goal is to maximize purity of the target compound or the overall extraction yield.

Q3: What are the main differences between modern and conventional extraction techniques?

A3: Conventional methods like maceration and Soxhlet extraction are simple and low-cost but often require large volumes of solvent and long extraction times (hours to days).[6][7] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are significantly faster, more efficient, and consume less solvent.[7][8] UAE uses ultrasonic waves to disrupt plant cell walls, while MAE uses microwave energy to heat the solvent and sample, accelerating extraction.[6] These modern methods are generally preferred to minimize the degradation of temperature-sensitive compounds like flavonoids.[2]

Q4: How does pH affect the stability of this compound during extraction?

A4: Maintaining a slightly acidic to neutral pH (around 4-6) is generally recommended for extracting methoxyflavones.[3] Highly alkaline or strongly acidic conditions can promote the degradation of the flavone (B191248) structure.[3] In some cases, using an acidified solvent (e.g., methanol with 0.1% formic acid) can help maintain a stable pH and improve the stability of the target compound.[3]

Q5: How can I analyze the concentration of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of flavonoids.[6] A typical HPLC system would use a C18 column with a mobile phase consisting of a mixture of an aqueous solution (often with a small amount of acid like formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol.[9] Detection is typically performed using a UV detector at a wavelength where the flavonoid shows maximum absorbance.[2]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps Supporting Evidence
Inappropriate Solvent Polarity This compound is moderately polar. Test a range of solvents such as ethanol, methanol, or acetone, including their aqueous mixtures (e.g., 70-95% ethanol).[3][8]The solubility of flavonoids is strongly affected by the nature of the solvent.[10] For methoxyflavones, higher ethanol concentrations (e.g., 95%) have been shown to yield a higher content of the target compounds.[5]
Incomplete Plant Cell Wall Disruption Ensure the plant material is dried and finely ground to increase the surface area for extraction.[11] For modern techniques like UAE, consider increasing the sonication power or time.[2]Grinding the dried material into a fine powder increases the surface area available for solvent contact.[11]
Insufficient Extraction Time or Temperature Increase the extraction time or temperature moderately. However, monitor for degradation, as excessive heat can damage flavonoids.[2]For Ultrasound-Assisted Extraction of methoxyflavones, an optimal time was found to be around 16-25 minutes.[5]
Inadequate Solvent-to-Solid Ratio Increase the volume of solvent relative to the amount of plant material to ensure complete wetting and facilitate efficient mass transfer. A typical starting ratio is 10:1 (v/w).[12]Studies have optimized the solvent-to-solid ratio for methoxyflavone extraction to be as high as 50 mL/g.[5]

Issue 2: Degradation of this compound in the Extract

Potential Cause Troubleshooting Steps Supporting Evidence
High Extraction Temperature Lower the extraction temperature. For heat-sensitive methods, use a cooling bath to maintain a constant, lower temperature (e.g., 25-40°C for UAE).[3]High temperatures can lead to the thermal breakdown of the flavonoid structure.[3]
Exposure to Light Conduct the extraction and store the extracts in the dark or using amber-colored glassware to prevent photodegradation.[2]Exposure to light, particularly UV light, can induce photochemical degradation of flavonoids.[2]
Suboptimal pH Maintain the extraction environment at a slightly acidic to neutral pH (4-6). Avoid strongly acidic or alkaline conditions.[3]Acidic conditions can contribute to the demethylation of methoxy (B1213986) groups on the flavonoid structure.[2]
Oxidation If using fresh plant material, consider blanching or drying it first to deactivate oxidative enzymes. Store extracts under an inert atmosphere (e.g., nitrogen) if possible.[3]The presence of oxygen and oxidative enzymes within the plant matrix can lead to the oxidation of the flavonoid structure.[2]

Issue 3: Presence of Impurities in the Final Extract

Potential Cause Troubleshooting Steps Supporting Evidence
Low Solvent Selectivity Adjust the solvent system. A multi-step extraction with solvents of increasing polarity (e.g., starting with hexane (B92381) to remove non-polar lipids, followed by ethanol) can improve selectivity.The use of different solvent systems can help in the selective isolation of compounds. For example, a hexane-ethylacetate-methanol-water system is a common starting point for separating free flavonoids.[13]
Co-extraction of Pigments (e.g., Chlorophyll) If chlorophyll (B73375) is a major impurity, a pre-extraction step with a non-polar solvent like hexane can be effective. Alternatively, use solid-phase extraction (SPE) for cleanup.Conventional extraction methods often result in a complex mixture requiring further purification.[6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a generalized method based on procedures for methoxyflavone extraction.[5][11]

  • Sample Preparation:

    • Dry the plant material to a constant weight at 50-60°C to prevent enzymatic degradation.[11]

    • Grind the dried material into a fine powder (e.g., to pass an 80-mesh screen) to increase the surface area.[11][12]

    • Store the powder in a cool, dark, and dry place in an airtight container.[11]

  • Extraction:

    • Accurately weigh approximately 2.0 g of the powdered plant material and place it into a 50 mL flask.

    • Add the extraction solvent (e.g., 95% ethanol) at a specified solvent-to-solid ratio (e.g., 50 mL/g, which would be 100 mL for 2 g of sample).[5]

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 200 W).[2]

    • Sonicate for a predetermined time (e.g., 16 minutes) while maintaining a constant temperature (e.g., 40°C) using a water bath.[2][5]

  • Separation and Collection:

    • After sonication, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to separate the solid residue.[11]

    • Carefully collect the supernatant (the extract).

    • For exhaustive extraction, the residue can be re-extracted with fresh solvent, and the supernatants combined.[2]

  • Analysis:

    • Filter the extract through a 0.45 µm syringe filter before analysis by HPLC.[2]

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol is adapted from general MAE procedures for flavonoids.[6][11]

  • Sample Preparation:

    • Follow the same sample preparation steps (drying and grinding) as in the UAE protocol.

  • Extraction:

    • Weigh a precise amount of the powdered sample (e.g., 0.5 g) into a microwave extraction vessel.

    • Add the optimized extraction solvent (e.g., 20 mL of 95% methanol).

    • Securely seal the vessel to prevent solvent loss.

    • Place the vessel in the microwave reactor.

  • Microwave Program:

    • Set the extraction parameters: temperature (e.g., 50°C) and time (e.g., 5 minutes).[11] The instrument will modulate the microwave power to maintain the set temperature.

  • Separation and Collection:

    • After the program finishes and the vessel has cooled, carefully open it in a fume hood.

    • Filter the contents to separate the solid residue from the extract.

    • Wash the residue with a small amount of fresh solvent and combine the filtrates.

  • Analysis:

    • Prepare the sample for HPLC analysis as described in the UAE protocol.

Visualizations

Workflow and Logic Diagrams

G General Workflow for this compound Extraction & Optimization cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_process 3. Post-Extraction Processing cluster_analysis 4. Analysis & Optimization Start Plant Material Drying Drying (50-60°C) Start->Drying Grinding Grinding & Sieving Drying->Grinding Extraction Extraction (UAE, MAE, etc.) Solvent: Ethanol/Methanol Time, Temp, Ratio Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Analysis Quantification (HPLC) Concentration->Analysis Optimization Review Yield & Purity Adjust Parameters Analysis->Optimization Optimization->Extraction Iterate

Caption: Workflow for this compound extraction and optimization.

G Troubleshooting Logic for Low Extraction Yield Start Low Yield Detected? CheckSolvent Is Solvent Polarity Optimal? Start->CheckSolvent No CheckTimeTemp Is Time/Temperature Sufficient? Start->CheckTimeTemp Yes ActionSolvent Test Different Solvents/ Aqueous Mixtures CheckSolvent->ActionSolvent CheckPrep Is Sample Preparation Adequate? CheckTimeTemp->CheckPrep Yes ActionTimeTemp Increase Time/Temp Modestly (Monitor for Degradation) CheckTimeTemp->ActionTimeTemp No CheckRatio Is Solvent:Solid Ratio High Enough? CheckPrep->CheckRatio Yes ActionPrep Grind Sample Finer/ Increase Sonication Power CheckPrep->ActionPrep No ActionRatio Increase Solvent Volume CheckRatio->ActionRatio No End Re-evaluate Yield CheckRatio->End Yes ActionSolvent->CheckTimeTemp ActionTimeTemp->CheckPrep ActionPrep->CheckRatio ActionRatio->End

Caption: Decision tree for troubleshooting low extraction yields.

References

Technical Support Center: Column Chromatography Purification of Crude 4'-Methoxyflavonol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of crude 4'-Methoxyflavonol.

Experimental Protocol: Purification of this compound

This section details a standard methodology for the purification of this compound using silica (B1680970) gel column chromatography.

Materials and Equipment
Reagents & Consumables Equipment
Crude this compoundGlass Chromatography Column
Silica Gel (70-230 mesh)Fraction Collector or Test Tubes
n-Hexane (ACS Grade)Rotary Evaporator
Ethyl Acetate (B1210297) (ACS Grade)TLC Plates (Silica Gel 60 F254)
Dichloromethane (DCM)UV Lamp (254 nm / 365 nm)
Methanol (B129727) (ACS Grade)Beakers and Erlenmeyer Flasks
Cotton or Sintered Glass FritPipettes and Bulbs
Sand (Washed)Fume Hood
Step-by-Step Procedure
  • Preparation of the Stationary Phase (Slurry Packing Method):

    • Place a small piece of cotton or ensure a sintered glass frit is at the bottom of the column.

    • Add a layer of sand (approximately 1-2 cm).

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., n-hexane). The weight of the silica gel should be 20-50 times the weight of the crude sample for effective separation.[1]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Open the stopcock to allow some solvent to drain, which helps in compacting the silica gel.

    • Add another layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimum amount of a suitable solvent. Dichloromethane is a good choice for many organic compounds.[2] If the compound has poor solubility, a slightly more polar solvent than the initial eluent can be used.[3]

    • Alternatively, for samples with poor solubility in the eluent, use the dry-loading method: dissolve the sample in a suitable solvent, add silica gel (10-20 times the mass of the sample), and evaporate the solvent to get a free-flowing powder.[3]

    • Carefully add the dissolved sample or the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar solvent system, such as pure n-hexane or a hexane-ethyl acetate mixture with a low percentage of ethyl acetate (e.g., 99:1 or 98:2).[4]

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (gradient elution).[1][5] For this compound, a gradient of hexane-ethyl acetate is commonly used.[4][5]

    • Collect the eluate in fractions of a specific volume (e.g., 10-20 mL) in test tubes.

  • Monitoring the Separation:

    • Monitor the separation process using Thin-Layer Chromatography (TLC).

    • Spot samples from the collected fractions onto a TLC plate and develop it in an appropriate solvent system (e.g., the same solvent system being used for elution).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure this compound.

  • Isolation of the Purified Compound:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

    • Assess the purity of the final product using analytical techniques such as TLC, High-Performance Liquid Chromatography (HPLC), or by checking its melting point.[6] A sharp melting point close to the literature value (157-161 °C) indicates high purity.[7]

Experimental Workflow

experimental_workflow Purification Workflow for this compound cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Crude Sample Solution prep_sample->load_sample elute Elute with Solvent Gradient (Hexane-Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography purification of this compound.

Q1: Why is my this compound not moving down the column?

A1: This issue, where the compound remains at the top of the column, is typically due to the solvent system being too non-polar.

  • Solution: Gradually increase the polarity of the mobile phase. For a hexane-ethyl acetate system, incrementally increase the percentage of ethyl acetate. If the compound is highly polar, a more polar solvent like methanol might be required in small percentages, but be cautious as methanol can dissolve silica gel in high concentrations.[8]

Q2: All my compounds are eluting at once. What went wrong?

A2: This indicates that the solvent system is too polar for the initial separation.

  • Solution: Start with a much less polar solvent system. For example, begin with 100% n-hexane and then slowly introduce ethyl acetate in a shallow gradient (e.g., increasing by 1-2% at a time). A large, abrupt increase in polarity can cause all components to elute simultaneously.[1]

Q3: The separation between my desired compound and impurities is poor, resulting in mixed fractions.

A3: Poor resolution can be due to several factors:

  • Improper Column Packing: Air bubbles or cracks in the silica bed can lead to uneven flow and band broadening. Ensure the column is packed uniformly as a slurry.

  • Overloading the Column: Using too much crude sample for the amount of silica will result in poor separation. A general rule is to use a 20-50:1 ratio of silica to crude sample by weight.[1]

  • Inappropriate Solvent System: The chosen solvent system may not be optimal for separating the specific impurities. It's crucial to optimize the solvent system using TLC beforehand to achieve good separation between the spots of interest.

  • Running the Column Too Fast: In gravity chromatography, allowing the solvent to flow too quickly reduces the interaction time between the compounds and the stationary phase. For flash chromatography, excessive pressure can have a similar effect.

Q4: I suspect my this compound is decomposing on the silica gel column. How can I confirm and prevent this?

A4: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[1]

  • Confirmation: To check for stability, dissolve a small amount of the crude mixture in a solvent, spot it on a TLC plate, and then add a small amount of silica gel to the solution. After stirring for some time, spot the solution again on the same TLC plate next to the original spot. If new spots appear or the original spot diminishes, your compound is likely unstable on silica.

  • Prevention:

    • Deactivate the Silica Gel: Flush the packed column with a solvent system containing a small amount of a base, like 1-3% triethylamine, before loading the sample.[9]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) or a reverse-phase C18 column.[1][5]

Q5: The solvent flow has stopped or is extremely slow.

A5: This can be caused by the crystallization of the compound in the column or the frit becoming clogged.

  • Solution:

    • If crystallization is suspected, you may need to use a wider column and more silica to prevent high concentrations.[10]

    • For a clogged frit, try gently pushing up on the cotton plug from the bottom with a thin wire. If this fails, the column may need to be unpacked.[10]

    • Ensure your sample is fully dissolved before loading and that no precipitation occurs upon contact with the eluent.

Q6: After evaporating the solvent from the pure fractions, the compound won't crystallize. What should I do?

A6: The purified compound may be an oil or an amorphous solid if residual solvents are present or if it has a low melting point.

  • Solution:

    • High Vacuum Drying: Dry the sample under a high vacuum for an extended period to remove trace amounts of solvent.

    • Recrystallization: Attempt recrystallization from a suitable solvent system. This can often be achieved by dissolving the compound in a minimum amount of a hot solvent in which it is highly soluble, and then either cooling it or adding a non-solvent in which it is insoluble to induce crystallization.[6][11]

Quantitative Data Summary

Property Value Reference
Molecular FormulaC₁₆H₁₂O₃[7][12]
Molecular Weight252.27 g/mol [7][12]
Melting Point157 - 161 °C[7]
AppearanceWhite to light yellow crystalline powder[7]
Chromatography Parameters
Stationary PhaseSilica Gel (70-230 mesh)[1][13]
Mobile Phase (Elutropic Series)Hexane < Dichloromethane < Ethyl Acetate < Methanol[1]
Recommended Mobile Phasen-Hexane / Ethyl Acetate Gradient[4][5]
Silica to Sample Ratio20:1 to 50:1 (by weight)[1]

Logical Relationships in Troubleshooting

troubleshooting_logic Troubleshooting Logic for Poor Separation cluster_causes Potential Causes cluster_solutions Corrective Actions start Poor Separation (Mixed Fractions) cause1 Improper Column Packing start->cause1 cause2 Column Overload start->cause2 cause3 Suboptimal Solvent System start->cause3 cause4 Flow Rate Too High start->cause4 sol1 Repack column using slurry method cause1->sol1 sol2 Reduce sample load (20-50:1 silica:sample) cause2->sol2 sol3 Optimize solvent with TLC Use shallow gradient cause3->sol3 sol4 Reduce flow rate/pressure cause4->sol4

Caption: Logical relationships in troubleshooting poor separation.

References

Preventing degradation of 4'-Methoxyflavonol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4'-Methoxyflavonol. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in experimental settings?

A1: The degradation of this compound, like other flavonoids, is primarily influenced by several factors:

  • pH: Flavonoids are generally more stable in slightly acidic conditions and can degrade in neutral to alkaline aqueous solutions (pH > 7.0).

  • Oxidation: The flavonoid structure is susceptible to oxidation, which can be catalyzed by exposure to oxygen, trace metal ions in media, or light.

  • Light Exposure: Photodegradation can occur when solutions containing this compound are exposed to ambient or UV light.

  • Temperature: Elevated temperatures, such as those used in cell culture incubators (37°C), can accelerate the rate of degradation.

  • Enzymatic Degradation: In biological systems, enzymes such as cytochrome P450s can metabolize this compound through O-demethylation and ring oxidation.[1][2][3]

Q2: I noticed a slight color change in my cell culture media after adding this compound. What does this indicate?

A2: A yellow or brownish hue in the cell culture medium is often a sign of oxidative degradation of flavonoids. This can lead to the formation of quinone-like products, which are typically colored. This process can be accelerated at physiological pH (7.2-7.4).

Q3: How should I prepare and store stock solutions of this compound to ensure maximum stability?

A3: To maintain the integrity of your this compound stock solution, follow these guidelines:

  • Solvent Selection: Due to its poor aqueous solubility, dissolve this compound in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM). This allows for minimal volumes to be added to your experimental system, keeping the final solvent concentration low (typically <0.5% for DMSO).

  • Storage: Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped tubes to protect from light. Store these aliquots at -20°C or -80°C.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can accelerate degradation and introduce moisture. Using single-use aliquots is highly recommended.

Q4: My experimental results are inconsistent. Could this be due to the instability of this compound?

A4: Yes, inconsistent results are a common consequence of compound instability. If this compound degrades during your experiment, its effective concentration will decrease over time, leading to variability in your data. It is crucial to assess the stability of the compound under your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of compound in aqueous media Poor aqueous solubility of this compound. The final concentration exceeds its solubility limit.Prepare working solutions by adding pre-warmed (37°C) aqueous medium drop-wise to the DMSO stock solution while vortexing. Ensure the final DMSO concentration is below 0.5%. Consider using a lower final concentration of this compound.
Loss of biological activity over time Degradation of the compound in the experimental medium (e.g., cell culture media at 37°C).Prepare fresh working solutions immediately before each experiment. Minimize the duration of the experiment if possible. Perform a stability study of this compound in your specific medium over the time course of your experiment using HPLC or LC-MS/MS.
High background or unexpected side effects in cell-based assays The solvent (e.g., DMSO) concentration is too high and causing cellular stress or toxicity. Degradation products may have off-target effects.Ensure the final solvent concentration is non-toxic for your cell line (typically <0.5% for DMSO). Run a vehicle control (media with solvent only) to assess solvent toxicity. Minimize light exposure and time at 37°C to reduce the formation of degradation products.
Inconsistent results between experiments Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles. Variation in the preparation of working solutions.Prepare single-use aliquots of the stock solution and store them at -80°C, protected from light. Standardize the protocol for preparing working solutions, ensuring consistent dilution and mixing techniques.

Data Presentation: Stability of Methoxyflavones

While specific quantitative stability data for this compound is limited, the following table summarizes the stability of similar methoxyflavones in biological matrices, which can provide general guidance.

Compound(s) Matrix Storage Condition Stability Source
3,5,7,3′,4′-pentamethoxyflavone (PMF), 5,7-dimethoxyflavone (B190784) (DMF), and 5,7,4′-trimethoxyflavone (TMF)Blood and Plasma-20°CHigh stability over 2 days (96.6–100% recovery). Significant degradation after 7 days (84.3–92.6% recovery).[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture

Materials:

  • This compound powder

  • High-purity, sterile-filtered DMSO

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Preparation of 10 mM Stock Solution:

    • Accurately weigh the required amount of this compound powder (Molecular Weight: 252.27 g/mol ).

    • In a sterile environment, dissolve the powder in high-purity, sterile DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Preparation of Working Solution (e.g., 10 µM):

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm your cell culture medium to 37°C.

    • To prepare a 10 µM working solution (a 1:1000 dilution), add 999 µL of the pre-warmed medium drop-by-drop to 1 µL of the 10 mM DMSO stock solution while continuously vortexing.

    • This "working solution" can then be used to treat your cells. For example, adding 100 µL of this 10 µM solution to 900 µL of medium in a well will result in a final concentration of 1 µM and a final DMSO concentration of 0.1%.

Protocol 2: Assessing the Stability of this compound in Experimental Media by HPLC

Objective: To determine the degradation of this compound in a specific aqueous medium over time.

Materials:

  • This compound stock solution in DMSO

  • Experimental medium (e.g., cell culture medium, buffer)

  • Sterile microcentrifuge tubes

  • Incubator (set to the experimental temperature, e.g., 37°C)

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid)

Procedure:

  • Sample Preparation:

    • Prepare a working solution of this compound in the experimental medium at the final concentration used in your experiments.

    • Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24 hours).

    • Place the tubes in an incubator at the desired temperature.

  • Time Point Analysis:

    • At each designated time point, remove one tube from the incubator.

    • Immediately analyze the sample by HPLC to determine the concentration of the parent compound. If immediate analysis is not possible, freeze the sample at -80°C to halt further degradation.

  • HPLC Analysis:

    • Set the HPLC detector to the λmax of this compound (approximately 319 nm).

    • Inject the sample onto the C18 column.

    • Elute the compound using an appropriate mobile phase gradient.

    • Integrate the peak area corresponding to this compound.

  • Data Analysis:

    • Plot the peak area of this compound against time.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Determine the half-life (t½) of the compound under your experimental conditions.

Visualizations

Signaling Pathways

parthanatos_pathway cluster_stimulus Stimulus cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_inhibition Inhibition cluster_death Cell Death DNA_Damage Severe DNA Damage (e.g., from NMDA receptor overactivation, oxidative stress) PARP1 PARP-1 DNA_Damage->PARP1 Overactivates PAR_Polymer Poly(ADP-ribose) Polymer (PAR) PARP1->PAR_Polymer Synthesizes AIF_Mito Apoptosis-Inducing Factor (AIF) PAR_Polymer->AIF_Mito Triggers Release AIF_Cyto AIF AIF_Mito->AIF_Cyto Translocates Cell_Death Parthanatos (Cell Death) AIF_Cyto->Cell_Death Induces Methoxyflavonol This compound Methoxyflavonol->PAR_Polymer Inhibits Synthesis

Caption: Parthanatos signaling pathway and the inhibitory action of this compound.

Caption: Simplified Akt/NF-κB signaling pathway and inhibition by a related methoxyflavone.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_stability_check Stability Check (Optional but Recommended) Stock_Solution 1. Prepare 10 mM Stock Solution in DMSO Store_Aliquots 2. Aliquot and Store at -80°C (Protect from Light) Stock_Solution->Store_Aliquots Prepare_Working 3. Prepare Fresh Working Solution in Pre-warmed Medium Store_Aliquots->Prepare_Working Treat_Cells 4. Treat Cells with This compound Prepare_Working->Treat_Cells Incubate 5. Incubate for Desired Time Period Treat_Cells->Incubate Collect_Samples 6. Collect Samples (Cells and/or Media) Incubate->Collect_Samples Collect_Media_Samples A. Collect Media Samples at Different Time Points Incubate->Collect_Media_Samples Analyze_Endpoint 7. Analyze Experimental Endpoint (e.g., Viability, Western Blot) Collect_Samples->Analyze_Endpoint Analyze_HPLC B. Analyze by HPLC to Quantify Degradation Collect_Media_Samples->Analyze_HPLC

References

Technical Support Center: Optimizing In Vivo Studies with 4'-Methoxyflavonol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 4'-Methoxyflavonol in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your experimental design, particularly concerning dosage selection and administration.

Disclaimer: Publicly available data on specific in vivo dosage optimization for this compound is limited. The following guidance is based on general principles for flavonoid research, data from structurally related compounds, and available pharmacokinetic information. We strongly recommend conducting pilot dose-range finding studies to determine the optimal and safe dosage for your specific animal model and experimental endpoint.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse model?

A1: Due to the lack of direct studies, a definitive starting dose cannot be provided. However, based on studies with the structurally similar compound Acacetin (5,7-dihydroxy-4'-methoxyflavone), a starting point for a dose-range finding study could be in the range of 25-50 mg/kg.[1] A pilot study with doses such as 10, 25, and 50 mg/kg is advisable to assess both efficacy and potential toxicity.

Q2: How should I prepare this compound for in vivo administration?

A2: this compound is poorly soluble in water. A common approach for administering hydrophobic compounds like flavonoids in vivo is to use a vehicle solution. A typical vehicle might consist of:

  • DMSO (Dimethyl sulfoxide): To initially dissolve the compound. The final concentration of DMSO should be kept low (e.g., <5-10%) to avoid toxicity.

  • PEG300/PEG400 (Polyethylene glycol): To improve solubility and stability.

  • Tween 80 (Polysorbate 80): A surfactant to aid in creating a stable emulsion or suspension.

  • Saline or PBS (Phosphate-buffered saline): As the final diluent.

A recommended formulation could be a mixture of DMSO, PEG300, Tween 80, and saline. Always prepare a fresh solution before each administration and visually inspect for any precipitation. A vehicle control group (receiving the vehicle solution without the compound) is essential in your experimental design.

Q3: What is the most appropriate route of administration for this compound?

A3: The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.

  • Oral (PO) gavage: Mimics the natural route of intake and is suitable for long-term studies.[2] However, the low oral bioavailability of some methoxyflavones (1-4%) should be considered.[3]

  • Intraperitoneal (IP) injection: Allows for rapid absorption and is often used for compounds that are irritating to tissues or have low oral bioavailability.[2]

  • Intravenous (IV) injection: Provides immediate systemic circulation and 100% bioavailability, but can be technically challenging for repeated administrations.[2]

For initial efficacy studies, IP administration is often a practical choice. If the long-term goal is oral administration, a higher dose may be required to compensate for lower bioavailability.

Q4: What is the metabolic stability of this compound?

A4: 4'-Methoxyflavone is known to be metabolized by cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP3A4.[4] Oxidative demethylation is a key metabolic reaction.[4] This metabolic process can affect the compound's half-life and overall exposure in the body. The metabolic rate can vary between species, so results from one animal model may not be directly translatable to another.

Q5: Are there any known toxicities associated with this compound?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound precipitation in the vehicle solution. Poor solubility of this compound.- Increase the proportion of co-solvents (DMSO, PEG300).- Gently warm the solution (be cautious of compound degradation).- Use sonication to aid dissolution.- Prepare a fresh solution immediately before each use.
No observable effect at the tested dose. - Insufficient dosage.- Low bioavailability.- Rapid metabolism and clearance.- Increase the dose in a subsequent study.- Consider a different route of administration with higher bioavailability (e.g., IP instead of oral).- Increase the frequency of administration based on the compound's half-life (if known).
Signs of toxicity in treated animals. The administered dose is above the maximum tolerated dose (MTD).- Immediately cease administration.- Reduce the dosage in future experiments.- Monitor animals closely for recovery.- Ensure the vehicle itself is not causing toxicity by observing the vehicle control group.
High variability in experimental results. - Inconsistent dosing technique.- Instability of the dosing solution.- Biological variability between animals.- Ensure all personnel are proficient in the chosen administration technique.- Prepare a single batch of dosing solution for each experiment and ensure it remains homogeneous.- Increase the number of animals per group to improve statistical power.

Data Presentation

Table 1: Physicochemical Properties of 4'-Methoxyflavone

PropertyValueReference
Molecular Formula C₁₆H₁₂O₃[6]
Molecular Weight 252.26 g/mol [6]
CAS Number 4143-74-2[6]
Appearance Solid
Solubility Soluble in DMSO and Methanol[7]

Table 2: Pharmacokinetic Parameters of Methoxyflavones in Rats (Oral Administration)

Note: This data is for a mixture of methoxyflavones from Kaempferia parviflora extract and not specifically for this compound alone, but provides a general reference.

ParameterValueReference
Time to Max. Concentration (Tmax) 1 - 2 hours[3]
Maximal Concentration (Cmax) 0.55 - 0.88 µg/mL[3]
Half-life (t½) 3 - 6 hours[3]
Oral Bioavailability 1 - 4%[3]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Dose-Range Finding Study

  • Animal Model: Select the appropriate animal model (e.g., C57BL/6 mice, 6-8 weeks old). Allow for a 1-week acclimatization period.

  • Group Allocation: Randomly assign animals to different groups (e.g., n=5-8 per group):

    • Group 1: Vehicle control

    • Group 2: 10 mg/kg this compound

    • Group 3: 25 mg/kg this compound

    • Group 4: 50 mg/kg this compound

  • Preparation of Dosing Solution:

    • Dissolve the required amount of this compound in a minimal amount of DMSO.

    • Add PEG300 and vortex to mix.

    • Add Tween 80 and vortex to mix.

    • Slowly add sterile saline to the final volume while vortexing to form a stable solution or suspension.

    • The final concentration of DMSO should be consistent across all groups (including vehicle).

  • Administration: Administer the prepared solution via the chosen route (e.g., intraperitoneal injection) at a consistent volume (e.g., 10 mL/kg).

  • Monitoring:

    • Record body weight daily.

    • Observe animals for any clinical signs of toxicity (e.g., changes in posture, activity, grooming).

    • At the end of the study period, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis.

  • Data Analysis: Analyze the collected data to determine the dose-response relationship and identify the maximum tolerated dose.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis animal_model Select Animal Model group_allocation Group Allocation animal_model->group_allocation solution_prep Prepare Dosing Solution group_allocation->solution_prep administration Administer Compound solution_prep->administration monitoring Monitor Animals administration->monitoring data_collection Collect Samples monitoring->data_collection data_analysis Analyze Data data_collection->data_analysis conclusion Determine Optimal Dose data_analysis->conclusion

Caption: Experimental workflow for a dose-range finding study.

signaling_pathway cluster_cell Cell cluster_nucleus Inside Nucleus 4MF This compound Akt Akt 4MF->Akt Inhibits IKB_alpha IκBα Akt->IKB_alpha Inhibits Phosphorylation NF_kB NF-κB IKB_alpha->NF_kB Sequesters NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocates Nucleus Nucleus Gene_Expression Anti-apoptotic & Proliferative Gene Expression NF_kB_nuc->Gene_Expression Promotes

Caption: Postulated signaling pathway based on related flavonoids.

References

Technical Support Center: Method Refinement for 4'-Methoxyflavonol Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in assays involving 4'-Methoxyflavonol.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates out of solution when I add it to my aqueous assay buffer or cell culture medium. How can I prevent this?

A1: Precipitation is a common issue due to the hydrophobic nature of many flavonoids. Here are several strategies to improve solubility:

  • Use of Co-solvents: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol. When preparing your working solution, ensure the final concentration of the organic solvent is minimal (typically <1% v/v) to avoid affecting protein structure or cell viability.

  • Proper Dilution Technique: Instead of adding a small volume of your concentrated stock directly into the full volume of aqueous buffer, try adding the buffer to your stock solution drop-wise while vortexing. This gradual change in polarity can help keep the compound in solution. Pre-warming the aqueous medium to 37°C can also aid dissolution.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Assess the pH of your final solution and adjust if it is compatible with your experimental system's stability and activity.

  • Solubilizing Excipients: Consider using solubilizing agents like cyclodextrins. However, their compatibility with your specific assay must be validated as they can sometimes interfere with binding interactions.

Q2: I am observing inconsistent or non-reproducible results in my experiments. Could aggregation of this compound be the cause?

A2: Yes, aggregation of small molecules is a frequent source of assay artifacts. Here’s how to mitigate this:

  • Include Detergents: The addition of a non-ionic detergent, such as 0.01% Tween-20 or Triton X-100, to your assay buffer can help prevent the formation of aggregates.

  • Lower Compound Concentration: If feasible, work with this compound concentrations below its critical aggregation concentration (CAC). This may require using more sensitive detection methods.

  • Control Experiments: Run control experiments to assess the propensity of your assay to generate artifacts. Dynamic Light Scattering (DLS) can be used to directly measure compound aggregation under your specific assay conditions.

Q3: I am using a fluorescence-based assay and suspect interference from this compound. What should I do?

A3: Flavonoids can exhibit autofluorescence, which can interfere with fluorescence-based assays.[1][2] Here are some troubleshooting steps:

  • Measure Autofluorescence: Run a control with this compound alone in the assay buffer at the assay's excitation and emission wavelengths to measure its intrinsic fluorescence.

  • Subtract Background: If significant autofluorescence is detected, subtract this background signal from your experimental wells.

  • Use Red-Shifted Dyes: Consider using fluorescent probes that excite and emit at longer wavelengths (far-red region) to minimize interference from the autofluorescence of library compounds.[3]

  • Increase Fluorophore Concentration: In some assays, like fluorescence polarization, increasing the concentration of the fluorophore can minimize interference from fluorescent compounds.[4][5]

Q4: My results in cell-based assays are variable. What are the common causes?

A4: High variability in cell-based assays can stem from several factors:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before and during seeding to avoid clumps and ensure consistent cell numbers across wells.

  • Pipetting Inaccuracies: Calibrate pipettes regularly and maintain a consistent pipetting technique.

  • Edge Effects: The outer wells of a microplate are prone to evaporation. It is advisable to fill these wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental samples.

  • Compound Instability: this compound may degrade in cell culture media over time. It is recommended to prepare fresh working solutions for each experiment and minimize pre-incubation times.[6]

  • Cell Health and Passage Number: Use cells within a consistent and low passage number range and ensure they are in the logarithmic growth phase.

Troubleshooting Guides

Issue 1: Low or No Biological Activity Observed
Possible Cause Troubleshooting Step Rationale
Compound Degradation Prepare fresh stock solutions in an anhydrous solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[6]Flavonoids can be unstable and degrade upon improper storage or handling, leading to a loss of activity.
Instability in Assay Medium Minimize the pre-incubation time of this compound in the assay medium. Consider performing a stability study by incubating the compound in the medium for the duration of the experiment and quantifying its concentration at different time points using HPLC.[6]The compound may degrade in aqueous buffers or cell culture media at 37°C, reducing its effective concentration.
Weak Binding Affinity Increase the concentrations of both the protein and this compound in binding assays. Optimize assay conditions such as temperature, as binding enthalpy is temperature-dependent.The interaction between this compound and the target may be too weak to detect at the initial concentrations used.
Incorrect Assay Conditions Verify that the pH, salt concentration, and other buffer components are optimal for the target's activity and for the compound's stability.Suboptimal assay conditions can negatively impact the biological activity of the target or the stability of the compound.
Issue 2: High Background Signal in Fluorescence/Luminescence Assays
Possible Cause Troubleshooting Step Rationale
Autofluorescence of this compound Run a control containing only the compound in the assay buffer to quantify its intrinsic fluorescence. Subtract this value from the experimental wells.[1]Many flavonoids are naturally fluorescent and can contribute to the background signal.[2]
Light Scattering from Precipitates Visually inspect wells for precipitation. Filter all solutions through a 0.22 µm filter before use. Add a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer.[7]Compound precipitation can cause light scattering, leading to artificially high fluorescence readings.
Interference with Reporter Enzyme For assays like those using luciferase, perform a counter-screen to check for direct inhibition of the reporter enzyme by this compound.Polyphenolic compounds can directly inhibit reporter enzymes, leading to false positives or negatives.[8]
Contaminated Reagents Check for contamination in buffers, media, and other reagents. Ensure proper storage of all components.Contaminants can be fluorescent or can interfere with the assay chemistry.

Quantitative Data

The following tables summarize key parameters for 4'-Methoxyflavone (B190367), a closely related compound to this compound. This data can serve as a useful reference; however, it is crucial to experimentally determine these values for this compound under your specific assay conditions.

Table 1: Bioactivity of 4'-Methoxyflavone in a Cell-Based Assay

Cell LinesAssay TypeEndpointEC50 (µM)Reference
HeLa, SH-SY5YCell ViabilityProtection against MNNG-induced cell death11.41 ± 1.04[9]

Table 2: Physicochemical and Spectroscopic Properties of 4'-Methoxyflavone

PropertyValueSolvent/ConditionsReference
Molecular Weight252.26 g/mol N/A[4]
Absorption Maximum (λmax)255 nmEthanol[2]
Metabolic Stability (Intrinsic Clearance)161 ml/min/kgHuman liver microsomes[10]

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on enzyme activity.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • This compound stock solution (in DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the this compound solution (or DMSO for the vehicle control), and the enzyme.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to each well.

  • Monitor Reaction: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The kinetic parameters will depend on the specific enzyme and substrate.

  • Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol describes a common method for assessing the effect of this compound on cell viability.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound or a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells). Express the results as a percentage of the vehicle-treated control cells.

Visualizations

experimental_workflow_enzyme_inhibition Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) pre_incubate Pre-incubate Enzyme with Compound prep_reagents->pre_incubate prep_compound Prepare this compound Serial Dilutions prep_compound->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction monitor Monitor Reaction (Absorbance/Fluorescence) initiate_reaction->monitor calc_rates Calculate Reaction Rates monitor->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for a typical enzyme inhibition assay.

troubleshooting_workflow_precipitation Troubleshooting Compound Precipitation cluster_solutions Potential Solutions cluster_verification Verification start Precipitation Observed? check_solvent Verify Final Solvent Concentration (<1%) start->check_solvent Yes end Proceed with Assay start->end No change_dilution Modify Dilution Technique (e.g., drop-wise addition) check_solvent->change_dilution add_detergent Add Non-ionic Detergent (e.g., 0.01% Tween-20) change_dilution->add_detergent lower_conc Lower Compound Concentration add_detergent->lower_conc visual_inspection Visually Inspect Solution lower_conc->visual_inspection dls_analysis Perform DLS Analysis for Aggregation visual_inspection->dls_analysis dls_analysis->end No Precipitation/ Aggregation

Caption: Logical steps for troubleshooting compound precipitation.

signaling_pathway_interference Potential Assay Interference Points cluster_assay_components Assay Components compound This compound target Biological Target (e.g., Enzyme, Receptor) compound->target Intended Interaction (Inhibition/Activation) reporter Reporter System (e.g., Fluorophore, Luciferase) compound->reporter Interference (Autofluorescence, Quenching, Inhibition) cells Cells (in cell-based assays) compound->cells Off-Target Effects (Cytotoxicity, Redox Activity) readout Assay Readout target->readout reporter->readout cells->readout

References

Addressing challenges in the scale-up synthesis of 4'-Methoxyflavonol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4'-Methoxyflavonol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up production of this compound?

A1: The most prevalent and industrially viable route for the synthesis of this compound involves a two-step process:

  • Claisen-Schmidt Condensation: This step involves the base-catalyzed condensation of 2'-hydroxyacetophenone (B8834) and 4-methoxybenzaldehyde (B44291) to form 2'-Hydroxy-4-methoxychalcone.

  • Algar-Flynn-Oyamada (AFO) Reaction: The chalcone (B49325) intermediate then undergoes oxidative cyclization in the presence of an alkaline hydrogen peroxide solution to yield the final product, this compound.[1][2][3][4]

Q2: What are the critical quality attributes (CQAs) for this compound that need to be controlled during scale-up?

A2: The primary CQAs for this compound include purity (absence of starting materials, intermediates, and side-products), polymorphic form, particle size distribution, and residual solvent content. These attributes can impact the final drug product's stability, bioavailability, and processability.

Q3: Are there alternative, more "green" synthetic routes being explored for flavonol synthesis?

A3: Yes, research is ongoing into more environmentally friendly synthetic methods. These include the use of solvent-free reactions, microwave-assisted synthesis, and biocatalysis to reduce the reliance on hazardous solvents and reagents and to improve energy efficiency.[5] For instance, a modified Algar–Flynn–Oyamada reaction using a urea-hydrogen peroxide complex under solvent-free grinding conditions has been reported to be a clean, high-yield method.[6][7]

Troubleshooting Guides

This section addresses common issues encountered during the scale-up synthesis of this compound, categorized by the synthetic step.

Step 1: Claisen-Schmidt Condensation (Formation of 2'-Hydroxy-4-methoxychalcone)
Issue Potential Cause Recommended Solution
Low Yield of Chalcone Incomplete reaction due to insufficient base, reaction time, or temperature.- Ensure stoichiometric or slight excess of a strong base (e.g., NaOH, KOH).- Monitor reaction progress by TLC or HPLC and extend reaction time if necessary.- Optimize temperature; while often run at room temperature, gentle heating may be required.
Side reactions, such as Cannizzaro reaction of the aldehyde.- Control the rate of addition of the base to the reaction mixture to avoid localized high concentrations.- Maintain a controlled temperature throughout the reaction.
Formation of Impurities Self-condensation of the acetophenone (B1666503).- Add the acetophenone to the mixture of the aldehyde and base to ensure the aldehyde is readily available for reaction.
Michael addition of another enolate to the newly formed chalcone.- Optimize stoichiometry and reaction time to minimize the formation of this byproduct.
Difficult Product Isolation/Precipitation Product remains dissolved in the solvent.- After acidification, cool the mixture in an ice bath to promote precipitation.- If the product is still soluble, consider adding a co-solvent in which the chalcone is less soluble (antisolvent crystallization).
Oily product instead of a solid precipitate.- Ensure complete neutralization and acidification.- Try seeding the solution with a small crystal of pure chalcone.- Vigorously stir the mixture during precipitation.
Step 2: Algar-Flynn-Oyamada (AFO) Reaction (Cyclization to this compound)
Issue Potential Cause Recommended Solution
Low Yield of Flavonol Incomplete reaction.- Optimize the concentration of hydrogen peroxide and base (e.g., NaOH or KOH).- Ensure adequate reaction time and maintain the reaction temperature (often requires heating).[1][2][3][4]
Degradation of the product under harsh alkaline conditions.- Carefully control the reaction temperature and time. Overheating or prolonged reaction times can lead to decomposition.- Consider using a milder base or a biphasic reaction system.
Formation of Aurone Byproduct The reaction mechanism can favor the formation of aurones, particularly with certain substitution patterns on the chalcone.- The AFO reaction conditions are generally optimized to favor flavonol formation.[3] Fine-tuning the pH and temperature can influence the product ratio.
Exothermic Reaction Runaway The AFO reaction is exothermic, and on a large scale, heat removal can be challenging.- Implement controlled, slow addition of hydrogen peroxide.- Ensure the reactor has an efficient cooling system and temperature monitoring.- Consider a semi-batch process where one reactant is added portion-wise.
Poor Product Crystallization Product "oils out" or forms an amorphous solid.- Control the cooling rate after the reaction is complete. Slow cooling is generally preferred.- Experiment with different solvent systems for recrystallization.- Seeding the solution with pure this compound crystals can induce proper crystallization.[8]
Product Purity Issues Presence of unreacted chalcone or side-products.- Optimize the reaction conditions to drive the reaction to completion.- Employ appropriate purification techniques such as recrystallization from a suitable solvent (e.g., ethanol (B145695), methanol) or column chromatography for high-purity requirements.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2'-Hydroxy-4-methoxychalcone (Claisen-Schmidt Condensation)

Materials:

Reagent Molar Mass ( g/mol ) Quantity (kg) Moles (mol)
2'-Hydroxyacetophenone136.151.3610.0
4-Methoxybenzaldehyde136.151.3610.0
Sodium Hydroxide (B78521) (NaOH)40.000.8020.0
Ethanol (95%)-15 L-
Hydrochloric Acid (HCl, conc.)-As needed-

Procedure:

  • Reaction Setup: In a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 1.36 kg (10.0 mol) of 4-methoxybenzaldehyde in 10 L of 95% ethanol.

  • Base Addition: In a separate vessel, prepare a solution of 0.80 kg (20.0 mol) of sodium hydroxide in 5 L of water. Cool this solution to room temperature.

  • Reactant Addition: To the stirred solution of 4-methoxybenzaldehyde in ethanol, add 1.36 kg (10.0 mol) of 2'-hydroxyacetophenone.

  • Condensation Reaction: Slowly add the sodium hydroxide solution to the reactor over a period of 1-2 hours, maintaining the internal temperature between 20-25°C using the reactor jacket.

  • Reaction Monitoring: Stir the resulting mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Work-up and Precipitation: Once the reaction is complete, pour the reaction mixture into a larger vessel containing 50 kg of crushed ice and water. Slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the mixture is acidic (pH ~2-3).

  • Isolation: The yellow-orange solid product, 2'-Hydroxy-4-methoxychalcone, will precipitate. Isolate the solid by filtration using a Nutsche filter or a large Buchner funnel.

  • Washing and Drying: Wash the filter cake with cold water until the filtrate is neutral. Dry the product in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Scale-Up Synthesis of this compound (Algar-Flynn-Oyamada Reaction)

Materials:

Reagent Molar Mass ( g/mol ) Quantity (kg) Moles (mol)
2'-Hydroxy-4-methoxychalcone254.282.5410.0
Sodium Hydroxide (NaOH)40.001.6040.0
Hydrogen Peroxide (30% w/w)34.013.4030.0
Ethanol (95%)-20 L-
Acetic Acid (glacial)-As needed-

Procedure:

  • Reaction Setup: In a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2.54 kg (10.0 mol) of 2'-Hydroxy-4-methoxychalcone and 1.60 kg (40.0 mol) of sodium hydroxide in 20 L of 95% ethanol.

  • Heating: Heat the mixture to 40-50°C with stirring.

  • Oxidant Addition: Slowly add 3.40 kg (30.0 mol) of 30% hydrogen peroxide solution via the addition funnel over 1-2 hours, maintaining the internal temperature below 60°C. The reaction is exothermic, so careful control of the addition rate and cooling is crucial.

  • Reaction: After the addition is complete, stir the mixture at 50-60°C for 2-4 hours. Monitor the disappearance of the chalcone by TLC or HPLC.

  • Work-up and Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into a larger vessel containing 50 kg of crushed ice and water. Acidify the mixture with glacial acetic acid to pH 4-5.

  • Isolation: The crude this compound will precipitate as a solid. Isolate the product by filtration.

  • Washing: Wash the filter cake thoroughly with water to remove any inorganic salts.

  • Purification (Recrystallization): Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C.

Visualizations

Synthesis_Workflow acetophenone 2'-Hydroxyacetophenone condensation Claisen-Schmidt Condensation acetophenone->condensation benzaldehyde 4-Methoxybenzaldehyde benzaldehyde->condensation naoh_etoh NaOH / Ethanol naoh_etoh->condensation chalcone 2'-Hydroxy-4-methoxychalcone condensation->chalcone afo Algar-Flynn-Oyamada Reaction chalcone->afo h2o2_naoh H2O2 / NaOH h2o2_naoh->afo flavonol This compound afo->flavonol purification Purification (Recrystallization) flavonol->purification final_product Pure this compound purification->final_product Troubleshooting_AFO start Low Yield in AFO Reaction check_reagents Check Reagent Stoichiometry (H2O2, NaOH) start->check_reagents check_temp Verify Reaction Temperature (50-60°C) start->check_temp check_time Monitor Reaction Time (2-4 hours) start->check_time incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction check_temp->incomplete_reaction check_time->incomplete_reaction degradation Product Degradation? incomplete_reaction->degradation No optimize_reagents Adjust Reagent Ratios incomplete_reaction->optimize_reagents Yes reduce_temp_time Reduce Temperature/ Shorten Reaction Time degradation->reduce_temp_time Yes optimize_temp_time Optimize Temperature/ Extend Reaction Time optimize_reagents->optimize_temp_time

References

Technical Support Center: 4'-Methoxyflavonol Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4'-Methoxyflavonol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Low Yield or Incomplete Reaction during Algar-Flynn-Oyamada (AFO) Synthesis

Question: My Algar-Flynn-Oyamada (AFO) reaction to synthesize this compound from 2'-hydroxy-4-methoxychalcone (B191450) is giving a low yield or appears to be incomplete. What are the possible causes and solutions?

Answer:

Low yields in the AFO reaction can stem from several factors. A common issue is the degradation of hydrogen peroxide, which is a key reagent. It is also possible that the reaction conditions, such as base concentration and temperature, are not optimal.

Troubleshooting Steps:

  • Hydrogen Peroxide Quality: Ensure you are using a fresh, properly stored solution of hydrogen peroxide. Its concentration can be checked by titration before use.

  • Base Concentration: The concentration of the alkaline solution (e.g., aqueous sodium hydroxide (B78521) or potassium hydroxide) is critical. Too low a concentration may result in an incomplete reaction, while too high a concentration can lead to side reactions or degradation of the product. A titration of your base solution is recommended to confirm its molarity.

  • Reaction Temperature: The AFO reaction is typically performed at a low temperature, often starting at 0°C and then slowly warming to room temperature. Elevated temperatures can promote the formation of side products and decrease the yield of the desired flavonol.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be quenched once the starting chalcone (B49325) has been consumed to prevent the formation of degradation products.

  • Purity of Starting Material: Impurities in the starting 2'-hydroxy-4-methoxychalcone can interfere with the reaction. Ensure the chalcone is of high purity before proceeding with the AFO reaction.

Presence of Significant Impurities After Synthesis

Question: My crude this compound product contains significant impurities. What are these impurities and how can I minimize their formation?

Answer:

The AFO reaction can produce several side products, with the most common being aurones and dihydroflavonols. The formation of these impurities is often influenced by the reaction conditions.

Common Impurities and Their Prevention:

  • Aurones: These are isomeric byproducts that can form under certain conditions, particularly with specific substitution patterns on the chalcone. Their formation can sometimes be suppressed by carefully controlling the reaction temperature and the rate of addition of hydrogen peroxide.

  • Dihydroflavonols: These are intermediates in the AFO reaction. If the oxidation is incomplete, the dihydroflavonol may be isolated as a significant impurity. To drive the reaction to completion, ensure a sufficient amount of hydrogen peroxide is used and allow for an adequate reaction time.

To minimize the formation of these impurities, it is crucial to optimize the reaction conditions as described in the previous troubleshooting section.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Question: What is the most effective method for purifying crude this compound?

Answer:

The two most common and effective methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities.

  • Recrystallization is an effective technique for removing small amounts of impurities, especially if the impurities have significantly different solubilities from this compound in a particular solvent.

  • Column chromatography is a more powerful technique for separating the desired product from significant quantities of impurities, especially those with similar polarities to this compound.

Question: Which solvents are recommended for the recrystallization of this compound?

Answer:

A good recrystallization solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. For flavonoids, polar solvents are often a good starting point. Based on the purification of structurally similar flavonoids, the following solvents can be considered for recrystallization of this compound.

Table 1: Potential Recrystallization Solvents for this compound

Solvent SystemRationale
Ethanol (B145695)Often a good choice for flavonoids, providing a good balance of solubility at different temperatures.
Methanol (B129727)Similar to ethanol, can be effective for recrystallization.
Ethanol/WaterA mixed solvent system can be beneficial. The compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling can yield pure crystals.
Acetone (B3395972)/Hexane (B92381)Another mixed solvent system where acetone is the "good" solvent and hexane is the "poor" solvent.

Note: The optimal solvent or solvent system should be determined experimentally by performing small-scale solubility tests.

Question: What are the recommended conditions for column chromatography of this compound?

Answer:

For the column chromatography of flavonoids like this compound, silica (B1680970) gel is the most commonly used stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar and a polar solvent. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

Table 2: Recommended Eluent Systems for Column Chromatography of this compound

Eluent System (v/v)GradientComments
Hexane / Ethyl Acetate (B1210297)Start with a low polarity mixture (e.g., 9:1) and gradually increase the proportion of ethyl acetate.A standard and often effective system for the separation of flavonoids.
Dichloromethane / MethanolStart with a low concentration of methanol (e.g., 1-2%) and gradually increase.Useful for more polar flavonoids or when separation with hexane/ethyl acetate is not optimal.

The ideal eluent system and gradient should be determined by preliminary analysis using Thin Layer Chromatography (TLC).

Experimental Protocols

Protocol 1: Synthesis of this compound via Algar-Flynn-Oyamada (AFO) Reaction

This protocol describes a general procedure for the synthesis of this compound from 2'-hydroxy-4-methoxychalcone.

  • Dissolution of Chalcone: Dissolve 2'-hydroxy-4-methoxychalcone (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath with stirring.

  • Addition of Base: Slowly add an aqueous solution of sodium hydroxide (or potassium hydroxide) to the cooled chalcone solution.

  • Addition of Oxidant: While maintaining the temperature at 0°C, add hydrogen peroxide (30% aqueous solution) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at a low temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, acidify the reaction mixture with a dilute acid (e.g., 10% HCl) to precipitate the crude product.

  • Isolation: Collect the crude this compound by vacuum filtration, wash with cold water, and air dry.

Protocol 2: Purification of this compound by Recrystallization

This protocol provides a general procedure for the purification of crude this compound by recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent system based on small-scale solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound using column chromatography.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude product in various solvent mixtures (e.g., different ratios of hexane and ethyl acetate).

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity. Gradually increase the polarity of the eluent to separate the components.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

AFO_Synthesis_Workflow start Start: 2'-hydroxy-4-methoxychalcone dissolve Dissolve in Ethanol/Methanol start->dissolve cool Cool to 0°C dissolve->cool add_base Add aq. NaOH/KOH cool->add_base add_h2o2 Add H2O2 (30%) add_base->add_h2o2 react Reaction Monitoring (TLC) add_h2o2->react workup Acidify & Precipitate react->workup filter Filter & Dry workup->filter crude_product Crude this compound filter->crude_product

Caption: Workflow for the synthesis of this compound.

Purification_Decision_Tree crude Crude this compound decision Assess Impurity Profile (TLC/HPLC) crude->decision recrystallization Recrystallization decision->recrystallization Minor Impurities / Different Solubility column Column Chromatography decision->column Major Impurities / Similar Polarity pure_recryst Pure this compound recrystallization->pure_recryst pure_column Pure this compound column->pure_column

Technical Support Center: Enhancing Cellular Uptake of 4'-Methoxyflavonol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the cellular uptake of 4'-Methoxyflavonol in your experiments.

Frequently Asked Questions (FAQs)

Q1: My in vitro experiment shows low biological activity for this compound, which is contrary to published literature. Could low cellular uptake be the cause?

A1: Yes, low intracellular concentration is a common reason for discrepancies between expected and observed bioactivity. While this compound, as a methoxylated flavone, is expected to readily penetrate cell membranes, several factors can still limit its effective intracellular concentration[1]. These include:

  • Low Bioavailability: Flavonoids, in general, suffer from low bioavailability due to factors like poor aqueous solubility and rapid metabolism[2][3][4]. Methoxyflavones have shown low oral bioavailability in animal models, ranging from 1% to 4%[5].

  • Metabolic Instability: While methoxylation can improve metabolic stability compared to hydroxylated flavonoids, 4'-Methoxyflavone (B190367) has been identified as being susceptible to oxidative metabolism by cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP3A4), which can reduce the amount of the active parent compound within the cell[6].

  • Efflux Transporter Activity: Cells may actively pump the compound out using efflux transporters like P-glycoprotein (P-gp), reducing net accumulation.

  • Poor Solubility: The lipophilic nature of flavonoids can lead to poor solubility in aqueous cell culture media, reducing the concentration available for uptake[3].

Q2: What are the primary strategies to enhance the cellular uptake of this compound?

A2: The main strategies focus on protecting the molecule, improving its solubility, and facilitating its transport across the cell membrane. These can be broadly categorized into three approaches:

  • Advanced Delivery Systems: Encapsulating this compound in carriers can protect it from degradation, improve solubility, and enhance uptake.[2][3]

    • Liposomal Formulations: These lipid-based vesicles can encapsulate hydrophobic compounds like this compound within their bilayer, facilitating entry into the cell.[7][8]

    • Nanoparticles: Polymeric or lipid-based nanoparticles can significantly improve the bioavailability and sustained release of flavonoids.[2][9][10]

  • Chemical Modification (Prodrugs): Modifying the structure of this compound to create a more soluble or permeable "prodrug" that converts back to the active form inside the cell. This is a common strategy to overcome bioavailability challenges.

  • Use of Permeation Enhancers: Co-administration with compounds that transiently increase membrane permeability. However, this approach must be carefully evaluated for cytotoxicity.

Q3: How do I choose between a liposomal and a nanoparticle formulation?

A3: The choice depends on your specific experimental goals.

  • Liposomes are an excellent choice for improving the delivery of hydrophobic drugs. They are composed of natural phospholipids, making them biocompatible and biodegradable[8]. They are well-suited for in vitro studies and can be engineered for targeted delivery.

  • Nanoparticles offer great versatility. They can be designed for controlled, sustained release over time, which can be advantageous for both in vitro and in vivo studies[2][10]. The choice of material (e.g., PLGA, chitosan) allows for fine-tuning of release kinetics and surface properties.

Troubleshooting Guides

Issue 1: Low Apparent Permeability in Caco-2 Assays

The Caco-2 cell monolayer is a standard model for predicting human intestinal absorption[11][12][13][14][15]. If you observe low permeability for this compound, consider the following:

Potential Cause Troubleshooting Steps Rationale
Non-Specific Binding 1. Pre-treat the plastic wells with a blocking agent like bovine serum albumin (BSA). 2. Include BSA in the basolateral chamber of your assay setup.Highly lipophilic compounds like flavonoids can bind to the plastic of the assay plates, artificially lowering the measured concentration in the receiving chamber[13]. BSA can saturate these binding sites and act as a "sink" for the transported compound.
Active Efflux 1. Co-incubate with a known P-glycoprotein (P-gp) inhibitor (e.g., verapamil). 2. Calculate the efflux ratio (Papp B-A / Papp A-B).An efflux ratio greater than 2 suggests that active efflux is occurring. If permeability increases in the presence of an inhibitor, it confirms the involvement of that specific transporter[12][15].
Compound Degradation 1. Analyze samples from the donor chamber at the end of the experiment to check for compound loss. 2. Minimize exposure of solutions to light and use freshly prepared media.4'-Methoxyflavone can be metabolized by enzymes present even in Caco-2 cells or can degrade under certain pH, light, or temperature conditions.
Issue 2: Inconsistent Results in Cellular Uptake Assays
Potential Cause Troubleshooting Steps Rationale
Poor Solubility in Media 1. Prepare a high-concentration stock solution in DMSO and dilute to the final concentration in media, ensuring the final DMSO percentage is low (<0.5%) and consistent across experiments. 2. Visually inspect the media for any precipitation before adding to cells.Flavonoids can precipitate in aqueous media, leading to variability in the actual concentration exposed to the cells.
Cell Density Variation 1. Ensure consistent cell seeding density and allow cells to reach a consistent confluency before starting the experiment. 2. Normalize uptake results to total protein content per well.The number of cells directly impacts the total amount of compound taken up. Normalizing the data accounts for minor variations in cell number.
Metabolism/Degradation 1. Perform a time-course experiment (e.g., 1, 4, 7 hours) to determine the optimal incubation time before significant degradation occurs.[16] 2. Analyze the cell culture supernatant at the end of the experiment to quantify the remaining parent compound.The intracellular concentration is a balance of uptake, efflux, and metabolism. A time-course study can reveal the point of maximum accumulation.

Quantitative Data Summary

While specific data for this compound is limited, the following table summarizes representative data for related methoxyflavones to provide an expected range of pharmacokinetic parameters.

Compound Parameter Value Model System Reference
5,7,4'-Trimethoxyflavone (TMF)Oral Bioavailability~1-4%Rat[5]
5,7-Dimethoxyflavone (DMF)Oral Bioavailability~1-4%Rat[5]
3,5,7,3',4'-Pentamethoxyflavone (PMF)Oral Bioavailability~1-4%Rat[5]
5,7,4'-Trimethoxyflavone (TMF)Tmax (Oral)~1-2 hoursRat[5]
5,7-Dimethoxyflavone (DMF)Tmax (Oral)~1-2 hoursRat[5]
3,5,7,3',4'-Pentamethoxyflavone (PMF)Tmax (Oral)~1-2 hoursRat[5]
Kaempferol (hydroxyl-analogue)Papp (A-B)1.17 (±0.13) x 10⁻⁶ cm/sCaco-2 cells[14]
Isorhamnetin GlycosidesPapp (A-B)6.60 (±0.75) x 10⁻⁶ cm/sCaco-2 cells[14]

Note: Papp values < 1-2 x 10⁻⁶ cm/s are considered low permeability, 2-10 x 10⁻⁶ cm/s are moderate, and > 10 x 10⁻⁶ cm/s are high.[14]

Experimental Protocols & Workflows

Protocol 1: Liposomal Formulation of this compound via Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) for encapsulating this compound.

Materials:

  • L-α-Phosphatidylcholine (from egg or soybean)

  • Cholesterol

  • This compound

  • Chloroform (B151607)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nitrogen gas source

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Syringe filters (e.g., 0.22 µm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve L-α-Phosphatidylcholine, cholesterol (e.g., in a 2:1 molar ratio), and this compound in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate under vacuum at a controlled temperature (e.g., 37-40°C) to evaporate the chloroform.

    • A thin, uniform lipid film will form on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Add pre-warmed (e.g., 37°C) PBS to the flask containing the lipid film.

    • Vortex the flask vigorously for several minutes. This will cause the lipid film to disperse and form multilamellar vesicles (MLVs), resulting in a milky suspension.

  • Sonication (Size Reduction):

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension.

    • Probe sonication: Use a probe sonicator on ice with pulses (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes, or until the suspension becomes clear.

    • Bath sonication: Place the flask in a bath sonicator and sonicate for 20-30 minutes, or until clarity is achieved.

  • Purification & Sterilization:

    • To remove any unencapsulated this compound, the liposome (B1194612) suspension can be centrifuged or passed through a size-exclusion column.

    • For cell culture experiments, sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.

G cluster_prep Step 1: Lipid Film Preparation cluster_hydrate Step 2: Hydration cluster_size Step 3: Size Reduction cluster_purify Step 4: Purification A Dissolve Lipids & This compound in Chloroform B Evaporate Solvent (Rotary Evaporator) A->B C Dry Film under High Vacuum B->C D Add Aqueous Buffer (e.g., PBS) C->D E Vortex Vigorously D->E F Formation of Multilamellar Vesicles (MLVs) E->F G Sonicate MLV Suspension (Probe or Bath) F->G H Formation of Small Unilamellar Vesicles (SUVs) G->H I Remove Unencapsulated Drug (Centrifugation/Chromatography) H->I J Sterile Filtration (0.22 µm Filter) I->J

Fig 1. Workflow for Liposome Preparation.
Protocol 2: Quantification of Cellular Uptake by HPLC

This protocol provides a general method for extracting and quantifying this compound from a cell lysate.

Materials:

  • Cell culture plates (e.g., 12-well or 6-well)

  • Treated cells and untreated control cells

  • Ice-cold PBS

  • Lysis/Extraction Solvent (e.g., Methanol (B129727) or Acetonitrile)[17]

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

  • HPLC system with UV or MS detector

Methodology:

  • Cell Treatment:

    • Seed cells at a known density and grow to desired confluency.

    • Incubate cells with this compound (or its formulation) at the desired concentration and for the desired time. Include vehicle-only controls.

  • Cell Harvesting and Washing:

    • Aspirate the treatment medium.

    • Wash the cell monolayer three times with ice-cold PBS to remove any compound adsorbed to the outside of the cells or the plate.

  • Extraction:

    • Add a fixed volume of cold extraction solvent (e.g., 500 µL of methanol for a 12-well plate) to each well.

    • Use a cell scraper to detach the cells and ensure they are fully suspended in the solvent.

    • Transfer the cell lysate/extract to a microcentrifuge tube.

  • Lysate Processing:

    • Vortex the tubes thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins[18].

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the extracted compound.

    • If necessary, evaporate the solvent and resuspend the residue in the HPLC mobile phase[18].

    • Inject a known volume of the supernatant into the HPLC system.

    • Quantify the this compound peak area against a standard curve prepared with known concentrations of the pure compound.

  • Data Normalization:

    • In a parallel set of wells, determine the total protein content (e.g., using a BCA assay).

    • Normalize the amount of internalized this compound to the total protein content (e.g., ng of flavonoid / mg of protein).

G A 1. Treat Cells with This compound B 2. Wash Cells 3x with Ice-Cold PBS A->B C 3. Add Extraction Solvent (e.g., Methanol) & Scrape B->C D 4. Transfer Lysate to Microcentrifuge Tube C->D E 5. Vortex & Centrifuge to Pellet Debris D->E F 6. Collect Supernatant E->F G 7. Analyze by HPLC F->G H 8. Quantify against Standard Curve G->H I 9. Normalize to Total Protein Content H->I

Fig 2. HPLC Quantification Workflow.
Conceptual Pathway: Strategies to Overcome Uptake Barriers

This diagram illustrates the logical relationship between the cellular uptake problem and the proposed strategic solutions.

G cluster_causes Potential Barriers cluster_solutions Enhancement Strategies Problem Low Intracellular Concentration of This compound Cause1 Poor Aqueous Solubility Problem->Cause1 Cause2 Metabolic Instability (CYPs) Problem->Cause2 Cause3 Membrane Efflux (e.g., P-gp) Problem->Cause3 Sol1 Liposomal Encapsulation Cause1->Sol1 Sol2 Nanoparticle Formulation Cause1->Sol2 Sol3 Prodrug Synthesis Cause1->Sol3 Cause2->Sol1 Cause2->Sol2 Cause2->Sol3 Cause3->Sol1 Cause3->Sol2 Outcome Enhanced Cellular Uptake & Biological Effect Sol1->Outcome Sol2->Outcome Sol3->Outcome

Fig 3. Logic Diagram of Uptake Strategies.

References

Troubleshooting interference in spectroscopic analysis of 4'-Methoxyflavonol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of 4'-Methoxyflavonol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the spectroscopic analysis of this compound?

A1: Interference in the spectroscopic analysis of this compound can arise from several sources. These can be broadly categorized as sample-related, instrument-related, and methodological issues. Common problems include contamination from solvents, reagents, or labware (e.g., plasticizers), the presence of metal ions that chelate with the flavonoid, sample degradation, incorrect pH, and high background noise from the instrument itself.[1] For fluorescence-based assays, intrinsic fluorescence of other compounds in the sample can also be a significant issue.[2]

Q2: I'm observing unexpected or shifting peaks in the UV-Vis spectrum of my this compound sample. What could be the cause?

A2: Unexpected or shifting peaks in a UV-Vis spectrum can be attributed to several factors:

  • Solvent Effects: The polarity of the solvent can influence the electronic transitions of the molecule, causing shifts in the absorption maxima (solvatochromism).[3][4] Polar solvents can form hydrogen bonds with the flavonoid, altering its absorption spectrum.[5]

  • pH Changes: Flavonoids are sensitive to pH. Changes in pH can alter the ionization state of the molecule, leading to significant spectral shifts.[6] For example, under alkaline conditions, flavonoids can undergo autoxidation or dimerization.[6]

  • Metal Ion Chelation: Flavonoids, including this compound, can form complexes with metal ions (e.g., Fe³⁺, Al³⁺, Cu²⁺).[7][8] This chelation often results in a bathochromic (red) shift of the absorption bands.[7]

  • Contamination: Contaminants in the sample or cuvette can introduce their own absorption peaks, leading to a distorted spectrum.

Q3: My fluorescence signal for this compound is weaker than expected (quenched). What are the common causes?

A3: Fluorescence quenching can be a significant issue. Common causes include:

  • Presence of Quenchers: Contaminants such as heavy metal ions or halides (e.g., I⁻, Br⁻) are known quenchers that can decrease fluorescence intensity through dynamic or static processes.[9]

  • High Concentration: At high concentrations, self-quenching can occur due to the formation of non-fluorescent dimers or aggregates.[2]

  • Solvent Effects: The solvent can influence the fluorescence quantum yield. Polar protic solvents, for instance, can form hydrogen bonds that may provide non-radiative decay pathways, thus reducing fluorescence.[5]

  • Inner Filter Effect: If the sample concentration is too high, the excitation light may be heavily absorbed by the solution before it reaches the center of the cuvette, or the emitted light may be re-absorbed by other analyte molecules. This leads to a non-linear relationship between concentration and fluorescence and an apparent decrease in signal.[10]

Q4: In my LC-MS analysis, I'm observing ions with higher mass-to-charge ratios (m/z) than expected for this compound. What are they?

A4: The observation of ions with higher m/z values is typically due to the formation of adducts during the electrospray ionization (ESI) process. Common adducts include:

  • Solvent Adducts: Molecules of the mobile phase, such as methanol (B129727) ([M+CH₃OH+H]⁺) or acetonitrile (B52724) ([M+ACN+H]⁺), can associate with the analyte ion.[1]

  • Cation Adducts: Alkali metal ions, which are ubiquitous in lab environments (from glassware, reagents, etc.), readily form adducts. The most common are sodium ([M+Na]⁺) and potassium ([M+K]⁺).[1]

  • Contaminant Adducts: Other contaminants, like plasticizers (e.g., phthalates), can also form adducts or appear as distinct interfering peaks.[11]

Q5: The baseline in my mass chromatogram is very high and noisy. How can I reduce this?

A5: A high or noisy baseline in mass spectrometry often points to contamination or instrument issues.[12] Key troubleshooting steps include:

  • Solvent Purity: Ensure you are using high-purity, LC-MS grade solvents and prepare fresh mobile phases. Impurities in solvents are a primary cause of chemical noise.[11][13]

  • System Contamination: Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile, water) to remove contaminants.[11]

  • Ion Source Cleanliness: A dirty ion source can be a major source of background noise. Clean the ion source components according to the manufacturer's guidelines.[14]

  • Leaks: Check all fittings and connections for leaks, as air entering the system can introduce contaminants and cause an unstable spray.[11]

Troubleshooting Guides

Guide 1: UV-Vis Spectroscopy Interference

This guide provides a systematic approach to identifying and resolving common issues in UV-Vis analysis.

Symptom Potential Cause Troubleshooting Step Expected Outcome
Unstable/Drifting Baseline Instrument warm-up incomplete, lamp fluctuation, temperature changes, solvent evaporation.[15]Allow instrument to warm up fully. Check lamp status. Use a cuvette cap to prevent evaporation. Ensure stable room temperature.A stable, flat baseline is achieved.
Unexpected Peaks Sample contamination, dirty cuvette, solvent absorption.[15]Use high-purity solvents. Clean cuvettes thoroughly. Run a solvent blank to identify solvent-related peaks.Spectrum shows only the peaks corresponding to this compound.
Peak Shift (Bathochromic/Hypsochromic) Solvent effects, pH variation, metal ion chelation.[3][6][7]1. Maintain consistent solvent and pH. 2. To test for metal ions, add a small amount of a chelating agent (e.g., EDTA).1. Consistent peak position (λmax). 2. If metal ions were present, the spectrum should shift back to its expected position.
Poorly Defined or Saturated Peaks Sample concentration is too high (absorbance > 2).[16]Dilute the sample to bring the maximum absorbance into the optimal range (0.1 - 1.5).A well-defined spectrum with clear peaks within the detector's linear range.
Negative Absorbance Incorrect blanking, mismatched cuvettes, blank is "dirtier" than the sample.[16]Re-blank the spectrophotometer with the correct, clean cuvette. Ensure the same cuvette type is used for blank and sample.Absorbance values are positive and accurate.
Guide 2: Mass Spectrometry Interference

This guide addresses common issues encountered during LC-MS analysis.

Symptom Potential Cause Troubleshooting Step Expected Outcome
High Background Noise Contaminated solvents, dirty LC system or ion source, system leaks.[11][13]Use fresh LC-MS grade solvents. Flush the system and clean the ion source. Check for leaks.A clean baseline with a low signal-to-noise ratio in blank runs.
Presence of Adduct Ions (e.g., [M+Na]⁺, [M+K]⁺) Ubiquitous sodium/potassium contamination from glassware, solvents, or reagents.[1]Use polypropylene (B1209903) or high-quality glass labware. Add a small amount of a volatile acid (e.g., formic acid) to the mobile phase to promote protonation ([M+H]⁺).Increased intensity of the protonated molecule ([M+H]⁺) and reduced intensity of adduct ions.
Ghost Peaks / Carryover Carryover from a previous injection.[11]Implement a rigorous wash cycle for the autosampler needle and injection port between samples. Inject several blank runs to confirm cleanliness.Elimination of peaks that correspond to previously analyzed samples in blank injections.
Poor Signal Intensity Ion suppression (matrix effects), improper source settings, poor ionization.[12][14]1. Dilute the sample or use solid-phase extraction (SPE) for cleanup. 2. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).Improved signal intensity and reproducibility for the target analyte.
In-source Fragmentation High cone/skimmer voltage, thermally labile compound.[1]Reduce the cone or fragmentor voltage in the ion source settings.Increased intensity of the precursor ion and reduced intensity of fragment ions in the MS1 spectrum.

Experimental Protocols

Protocol 1: Metal Ion Interference Test using a Chelating Agent

Objective: To determine if spectral shifts in UV-Vis analysis are caused by metal ion contamination.

Materials:

  • This compound sample solution

  • EDTA (Ethylenediaminetetraacetic acid) stock solution (e.g., 10 mM in the same solvent)

  • UV-Vis Spectrophotometer and appropriate cuvettes

Methodology:

  • Initial Spectrum: Record the UV-Vis spectrum of the this compound sample solution. Note the wavelength of maximum absorbance (λmax).

  • Add Chelator: To the same cuvette, add a small, precise volume (e.g., 1-5 µL) of the EDTA stock solution. The final concentration of EDTA should be sufficient to chelate potential trace metals.

  • Mix and Equilibrate: Gently mix the solution by inverting the capped cuvette. Allow it to equilibrate for 5-10 minutes.

  • Final Spectrum: Record the UV-Vis spectrum of the solution containing EDTA.

  • Analysis: Compare the initial and final spectra. A shift of the λmax back to its expected, non-chelated position indicates that metal ion interference was present.

Protocol 2: LC-MS System Flush for High Background Noise

Objective: To remove a broad range of contaminants from an LC system to reduce background noise.[11]

Materials:

  • LC-MS grade solvents: Water, Isopropanol, Acetonitrile, Methanol

  • Mobile phase for your analysis

Methodology:

  • Disconnect Column: Remove the analytical column from the system and replace it with a union or a restrictor capillary.

  • Solvent Purge: Direct the flow to waste. Purge each solvent line on the LC system for 5-10 minutes with fresh, high-purity solvent.

  • Systematic Flush: Run the following sequence of 100% solvents through the system at a typical flow rate (e.g., 0.5 mL/min) for 20-30 minutes each:

    • 100% Isopropanol (removes organic residues)

    • 100% Acetonitrile

    • 100% Methanol

    • 100% Water (removes salts and polar residues)

  • Final Flush: Flush the system with your initial mobile phase conditions until the mass spectrometer baseline is stable.

  • Re-equilibration: Reinstall the column. Equilibrate the entire system with your mobile phase until a stable baseline is achieved.

  • Verification: Perform several blank injections to confirm that the background noise has been significantly reduced.

Visual Troubleshooting Workflows

TroubleshootingWorkflow start_node Abnormal Spectrum Observed check_instrument Step 1: Check Instrument (Warm-up, Blank, Calibration) start_node->check_instrument process_node process_node decision_node decision_node end_node Problem Resolved is_instrument_ok Instrument OK? check_instrument->is_instrument_ok fix_instrument Calibrate / Maintain Instrument is_instrument_ok->fix_instrument No check_sample Step 2: Check Sample (Purity, Concentration, pH) is_instrument_ok->check_sample Yes fix_instrument->check_instrument is_sample_ok Sample OK? check_sample->is_sample_ok fix_sample Purify / Dilute / Adjust Sample is_sample_ok->fix_sample No check_method Step 3: Check Method (Solvent, Parameters) is_sample_ok->check_method Yes fix_sample->start_node Re-analyze is_method_ok Method OK? check_method->is_method_ok is_method_ok->end_node Yes fix_method Optimize Method Parameters is_method_ok->fix_method No fix_method->start_node Re-analyze

Caption: General troubleshooting workflow for spectroscopic analysis.

MetalIonInterference start_node Suspected Metal Ion Interference (e.g., Peak Shift in UV-Vis) add_chelator Add Chelating Agent (e.g., EDTA) to Sample start_node->add_chelator process_node process_node decision_node decision_node conclusion_node conclusion_node remeasure Re-measure Spectrum add_chelator->remeasure spectrum_corrected Spectrum Corrected / Shift Reversed? remeasure->spectrum_corrected conclusion_yes Interference was due to Metal Ion Chelation spectrum_corrected->conclusion_yes Yes conclusion_no Interference is from another source (e.g., pH, Solvent, Contaminant) spectrum_corrected->conclusion_no No action_yes Action: Purify sample or routinely add chelator to samples and blank conclusion_yes->action_yes

Caption: Logic diagram for identifying metal ion interference.

References

Technical Support Center: Optimization of HPLC Parameters for 4'-Methoxyflavonol Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4'-Methoxyflavonol.

Experimental Protocol: Recommended Starting Method

This protocol provides a robust starting point for the separation of this compound using a standard reverse-phase HPLC system. Optimization may be required based on your specific sample matrix and instrumentation.

Objective: To achieve efficient and reproducible separation of this compound.

Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH).

  • Ultrapure water.

  • Formic acid (FA) or phosphoric acid.

  • This compound standard.

  • Sample solvent: Typically a mixture similar to the initial mobile phase composition (e.g., 50:50 acetonitrile/water).

Chromatographic Conditions:

ParameterRecommended SettingNotes
Stationary Phase C18 silica-based columnA C18 phase is a good starting point for flavonoid separation.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase helps to suppress the ionization of silanol (B1196071) groups on the stationary phase and the analyte, leading to sharper peaks.[1]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile often provides better resolution and lower backpressure.[2]
Gradient Elution See Table 2 for a typical gradient program.A gradient is recommended to ensure elution of the compound with good peak shape in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-35°CMaintaining a constant temperature improves retention time reproducibility.[3]
Injection Volume 10 µLThis can be optimized based on sample concentration.
Detection Wavelength ~254 nm or ~350 nmMonitor at a wavelength where this compound has significant absorbance. A UV scan of the standard is recommended to determine the optimal wavelength.

Table 2: Example Gradient Elution Program

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile)
0.07030
20.03070
22.00100
30.00100
30.17030
35.07030

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Q1: Why am I seeing poor peak shape (tailing or fronting)?

A1: Poor peak shape can be caused by several factors.

  • Peak Tailing: This is often due to secondary interactions between the analyte and the stationary phase, or column overload.

    • Solution:

      • Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the analyte in a single ionic form.

      • Reduce the sample concentration or injection volume.

      • Use a column with high-purity silica (B1680970) or a different stationary phase if tailing persists.

  • Peak Fronting: This is commonly caused by injecting the sample in a solvent that is much stronger than the initial mobile phase or by overloading the column.

    • Solution:

      • Prepare your sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.

      • Decrease the amount of sample injected onto the column.

Q2: My retention times are shifting between injections. What is the cause?

A2: Retention time shifts indicate a lack of reproducibility in the system.

  • Possible Causes & Solutions:

    • Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and accurately. Use a graduated cylinder for precise measurements.

    • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature.[3]

    • Pump Issues: Check for leaks in the pump or fluctuations in pressure, which could indicate air bubbles or failing pump seals. Degas the mobile phase thoroughly.

Q3: I am observing high backpressure in the system. How can I resolve this?

A3: High backpressure can damage the HPLC system and indicates a blockage.

  • Troubleshooting Steps:

    • Identify the Source: Systematically disconnect components (starting from the detector and moving backward towards the pump) to identify where the blockage is occurring.

    • Column Clogging: If the pressure drops significantly when the column is disconnected, the column is likely clogged. Try back-flushing the column with a compatible solvent. If this doesn't work, the column may need to be replaced.

    • Blocked Tubing or Frits: Check for and replace any kinked or blocked tubing. In-line filters and guard column frits can also become clogged and may need replacement.

    • Buffer Precipitation: If using buffers, ensure they are fully dissolved and that the mobile phase composition does not cause precipitation.

Q4: The baseline is noisy or drifting. What should I do?

A4: A noisy or drifting baseline can interfere with peak integration and reduce sensitivity.

  • Common Causes & Solutions:

    • Mobile Phase: Ensure high-purity solvents are used. Contaminants or dissolved gas can cause baseline noise. Degas the mobile phase before use.

    • Detector Issues: A dirty flow cell or a failing detector lamp can contribute to noise. Flush the flow cell and check the lamp's energy output.

    • Incomplete Mixing: If using a gradient with multiple solvents, ensure they are being mixed properly.

    • Column Bleed: At higher temperatures or with aggressive mobile phases, the stationary phase can degrade and "bleed," causing a rising baseline.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent for separating this compound, acetonitrile or methanol?

A1: Both acetonitrile and methanol can be used for the separation of flavonoids. Acetonitrile is often preferred as it typically provides better peak efficiency and lower backpressure compared to methanol.[2] However, methanol can offer different selectivity, which might be advantageous for separating this compound from other compounds in a complex mixture. It is recommended to screen both solvents during method development.

Q2: How critical is the pH of the mobile phase?

A2: The pH of the mobile phase is very important, especially for compounds with ionizable functional groups. Adding a small amount of acid, like formic acid or acetic acid, to the mobile phase helps to ensure that the analyte and any free silanol groups on the column packing are in a consistent protonated state. This leads to more symmetrical peak shapes and reproducible retention times.

Q3: Should I use an isocratic or gradient elution?

A3: For analyzing a single compound like this compound, an isocratic method (constant mobile phase composition) might be sufficient if good separation from impurities is achieved. However, a gradient elution (where the mobile phase composition changes over time) is generally recommended, especially for samples containing multiple components with different polarities. A gradient can improve peak shape and reduce analysis time.

Q4: How can I confirm the identity of the this compound peak in my sample?

A4: The most common method for peak identification is to spike your sample with a known standard of this compound and observe if the peak area of interest increases. Additionally, if using a DAD, you can compare the UV spectrum of the peak in your sample to that of the standard. For definitive identification, HPLC coupled with Mass Spectrometry (LC-MS) can be used.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase (e.g., ACN/H2O + 0.1% FA) Equilibrate Equilibrate Column MobilePhase->Equilibrate SamplePrep Prepare Sample (Dissolve in appropriate solvent) Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Separate Separation on C18 Column Inject->Separate Detect Detect at Optimal Wavelength Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify this compound Integrate->Quantify

Caption: Experimental workflow for HPLC analysis of this compound.

Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Pressure Issues Start Problem Observed? PeakShape Poor Peak Shape? Start->PeakShape Yes RT_Shift Retention Time Shifting? Start->RT_Shift No, but... Tailing Tailing PeakShape->Tailing Yes, Tailing Fronting Fronting PeakShape->Fronting Yes, Fronting Sol_Tailing1 Check Mobile Phase pH Tailing->Sol_Tailing1 Sol_Tailing2 Reduce Sample Load Tailing->Sol_Tailing2 Sol_Fronting1 Match Sample Solvent to Mobile Phase Fronting->Sol_Fronting1 Sol_Fronting2 Reduce Sample Load Fronting->Sol_Fronting2 Sol_RT1 Check Mobile Phase Prep RT_Shift->Sol_RT1 Sol_RT2 Ensure Column Equilibration RT_Shift->Sol_RT2 Sol_RT3 Use Column Oven RT_Shift->Sol_RT3 HighPressure High Backpressure? RT_Shift->HighPressure No, but... Sol_Pressure1 Check for Blockages (Column, Tubing) HighPressure->Sol_Pressure1 Sol_Pressure2 Back-flush Column HighPressure->Sol_Pressure2

Caption: Decision tree for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4'-Methoxyflavonol and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their wide array of biological activities and therapeutic potential. Among the vast family of flavonoids, the flavonols 4'-Methoxyflavonol (also known as acacetin) and quercetin (B1663063) are two prominent members that have been the subject of extensive research. While both share a common flavonoid backbone, subtle structural differences, particularly the presence of a methoxy (B1213986) group at the 4'-position in this compound versus a hydroxyl group in quercetin, lead to distinct pharmacological profiles. This guide provides an objective, data-driven comparison of the biological activities of this compound and quercetin, with a focus on their antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols for key assays and a comparative analysis of their modulation of critical signaling pathways are also presented to aid researchers in their scientific endeavors.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and quercetin. It is important to note that direct comparison of absolute IC50 values should be approached with caution, as experimental conditions can vary between studies.

Table 1: Comparative Antioxidant Activity

CompoundDPPH Radical Scavenging IC50 (µg/mL)ABTS Radical Scavenging IC50 (µg/mL)
This compound (Acacetin) Higher than Isoginkgetin[1]Higher than Isoginkgetin[1]
Quercetin 1.84[1]0.82[1]

Note: The IC50 values for quercetin are from a single comparative study. The data for this compound is from a different study where it was compared with its dimer, isoginkgetin, and not directly with quercetin. Therefore, a direct comparison of these IC50 values should be made with caution.[1]

Table 2: Comparative Anti-inflammatory Activity

CompoundAssay/Cell LineTargetIC50 Value
This compound (Acacetin) LPS-stimulated RAW 264.7 cellsNitric Oxide (NO) Production23.93 ± 1.74 µM[2]
Quercetin LPS-stimulated RAW 264.7 cellsNitric Oxide (NO) Production-

Note: A direct comparative IC50 value for quercetin in the same nitric oxide production assay was not available in the cited literature.

Table 3: Comparative Anticancer Activity (Cytotoxicity)

CompoundCell LineIC50 (µM)
This compound (Acacetin) MCF-7 (Breast Cancer)-
MDA-MB-231 (Breast Cancer)-
Quercetin MCF-7 (Breast Cancer)73[3]
MDA-MB-231 (Breast Cancer)85[3]
3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) MCF-7 (Breast Cancer)37[3]
MDA-MB-231 (Breast Cancer)48[3]
3,3′,4′,7-O-tetramethylquercetin (4Me-Q) MCF-7 (Breast Cancer)> 160[3]
MDA-MB-231 (Breast Cancer)> 160[3]

Note: Data for this compound was not available in a directly comparable format in the same studies. The data for acetylated and methylated quercetin derivatives are included to provide context on how structural modifications can influence cytotoxicity.

Modulation of Key Signaling Pathways: A Comparative Overview

Both this compound and quercetin exert their biological effects by modulating several critical intracellular signaling pathways. Understanding their differential impact on these pathways is crucial for elucidating their mechanisms of action and therapeutic potential.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a hallmark of many cancers.

  • Quercetin is a well-documented inhibitor of the PI3K/Akt pathway. It can directly inhibit PI3K activity, leading to decreased phosphorylation and activation of Akt. This, in turn, promotes apoptosis and inhibits cell proliferation in various cancer cells.[4][5][6]

  • This compound (Acacetin) also demonstrates inhibitory effects on the PI3K/Akt pathway.[7] It has been shown to suppress the activation of this pathway, contributing to its anticancer effects. However, direct comparative studies detailing the relative potency of this compound and quercetin in inhibiting this pathway are limited.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation Quercetin Quercetin Quercetin->PI3K Inhibits Acacetin This compound (Acacetin) Acacetin->Akt Inhibits

PI3K/Akt Signaling Pathway Modulation
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes three major subfamilies: ERK, JNK, and p38.

  • Quercetin has been shown to differentially modulate MAPK pathways. For instance, in angiotensin II-induced cardiomyocyte hypertrophy, quercetin downregulates the phosphorylation of ERK1/2, p38, and JNK1/2.[8]

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates Gene Expression Gene Expression ERK->Gene Expression JNK->Gene Expression p38->Gene Expression Quercetin Quercetin Quercetin->ERK Inhibits Quercetin->JNK Inhibits Quercetin->p38 Inhibits Acacetin This compound (Acacetin) Acacetin->p38 Inhibits

MAPK Signaling Pathway Modulation
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immune responses, and cell survival. Its chronic activation is implicated in various inflammatory diseases and cancers.

  • Quercetin is a potent inhibitor of the NF-κB pathway. It can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes.[11][12]

  • This compound (Acacetin) also exerts its anti-inflammatory effects by inhibiting the NF-κB pathway.[9] It has been shown to suppress the phosphorylation of IκBα and block the nuclear translocation of NF-κB.[13] Comparative studies suggest that both flavonoids are effective inhibitors of this pathway.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli\n(e.g., LPS, TNF-α) Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory Stimuli\n(e.g., LPS, TNF-α)->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα->IκBα NF-κB NF-κB (p65/p50) NF-κB_nuc NF-κB (p65/p50) NF-κB->NF-κB_nuc Translocates Quercetin Quercetin Quercetin->IκBα Inhibits Degradation Acacetin This compound (Acacetin) Acacetin->IκBα Inhibits Phosphorylation Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory Genes Induces Transcription

NF-κB Signaling Pathway Modulation

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide to facilitate reproducibility.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Test compounds (this compound, Quercetin)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark to prevent degradation.

  • Sample Preparation: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., methanol or DMSO). Make serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compounds or positive control to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Samples in 96-well Plate DPPH_sol->Mix Sample_prep Prepare Serial Dilutions of Test Compounds Sample_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

DPPH Assay Workflow
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (this compound, Quercetin)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits cell viability by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

cluster_culture Cell Culture cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Treat Treat with Test Compounds Seed->Treat Add_MTT Add MTT Solution (Incubate 2-4h) Treat->Add_MTT Solubilize Add Solubilization Solution Add_MTT->Solubilize Measure Measure Absorbance (570-600 nm) Solubilize->Measure Calculate Calculate % Cell Viability Measure->Calculate IC50 Determine IC50 Calculate->IC50

MTT Assay Workflow

Conclusion

This comparative guide highlights the distinct yet overlapping biological activities of this compound and quercetin. While both flavonoids exhibit promising antioxidant, anti-inflammatory, and anticancer properties, their efficacy can vary depending on the specific biological context and the experimental model used. Quercetin appears to be a more potent radical scavenger in direct in vitro assays.[1] In contrast, some evidence suggests that flavones like this compound may exhibit stronger antiproliferative effects in certain cancer cell lines compared to flavonols like quercetin.[14]

Both compounds modulate key signaling pathways, including PI3K/Akt, MAPK, and NF-κB, which are central to the pathogenesis of numerous diseases. The subtle structural difference of a methoxy group in this compound versus a hydroxyl group in quercetin likely influences their bioavailability, metabolic stability, and interaction with molecular targets, ultimately contributing to their distinct pharmacological profiles.

Further head-to-head comparative studies with standardized assays are warranted to definitively delineate the relative potencies and therapeutic potential of these two important flavonoids. This will enable researchers and drug development professionals to make more informed decisions in the pursuit of novel flavonoid-based therapies.

References

A Comparative Analysis of 4'-Methoxyflavonol and Fisetin as Senolytic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two flavonoid compounds, 4'-Methoxyflavonol and fisetin (B1672732), as potential senolytic agents. Senolytics are a class of molecules that selectively induce apoptosis in senescent cells, which accumulate with age and contribute to a variety of age-related diseases. This document synthesizes experimental data on their efficacy, details their mechanisms of action, and provides standardized protocols for their evaluation.

Executive Summary

Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in health and disease. While it can act as a tumor suppressor mechanism, the accumulation of senescent cells contributes to aging and chronic diseases through the secretion of a pro-inflammatory cocktail of molecules known as the Senescence-Associated Secretory Phenotype (SASP). Both this compound and fisetin have demonstrated senolytic activity, but they operate through distinct mechanisms and exhibit varying efficacy across different cell types. Fisetin, a well-studied natural flavonoid, primarily induces apoptosis in senescent cells by inhibiting the PI3K/Akt/mTOR signaling pathway and anti-apoptotic Bcl-2 family proteins. In contrast, this compound, also known as 4-methoxychalcone (B190469), has been shown to induce senolysis through a novel mechanism of ferroptosis, an iron-dependent form of programmed cell death, by inhibiting ferrochelatase (FECH). This guide presents a side-by-side comparison of their senolytic profiles to aid in the selection and development of targeted senotherapeutics.

Quantitative Comparison of Senolytic Activity

The following tables summarize the in vitro senolytic efficacy of this compound and fisetin across various human cell lines. The data highlights the differential sensitivity of various senescent cell types to these agents.

Table 1: In Vitro Senolytic Activity of this compound and Fisetin in Human Endothelial Cells

CompoundCell TypeSenescence InducerIC50 (Senescent Cells)IC50 (Non-Senescent Cells)Selectivity Index (Non-Senescent/Senescent)Reference
This compound HAECReplicative~15 µM> 50 µM> 3.3[1]
Fisetin HAECReplicative~25 µM> 50 µM> 2.0[1]
Fisetin HUVECIrradiation (10 Gy)~5-10 µM> 25 µM> 2.5-5.0[2][3]

HAEC: Human Aortic Endothelial Cells; HUVEC: Human Umbilical Vein Endothelial Cells

Table 2: In Vitro Senolytic Activity of this compound and Fisetin in Human Fibroblasts and Preadipocytes

CompoundCell TypeSenescence InducerIC50 (Senescent Cells)IC50 (Non-Senescent Cells)Senescent Cell ReductionReference
This compound IMR90Replicative> 50 µM> 50 µMNot significant[1]
Fisetin IMR90EtoposideDose-dependent reduction-Significant reduction at 5-15 µM[4]
Fisetin IMR90Irradiation (10 Gy)Not senolyticNot senolyticNot significant[2][3]
Fisetin Human PreadipocytesIrradiation (10 Gy)Not senolyticNot senolyticNot significant[2][3]

IMR90: Human Lung Fibroblasts

Mechanisms of Action: A Tale of Two Pathways

The senolytic actions of this compound and fisetin are mediated by distinct signaling pathways, offering different therapeutic avenues.

This compound: Induction of Ferroptosis

This compound induces senolysis by triggering ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides. The proposed mechanism involves the inhibition of ferrochelatase (FECH), an enzyme crucial for heme biosynthesis. FECH inhibition leads to an accumulation of protoporphyrin IX and an increase in the labile iron pool, which in turn promotes lipid peroxidation and ultimately ferroptotic cell death in senescent cells.

G cluster_cell Senescent Cell M4 This compound FECH FECH M4->FECH inhibits LIP Labile Iron Pool ↑ FECH->LIP (normally consumes iron) ROS Lipid ROS Accumulation LIP->ROS promotes Ferroptosis Ferroptosis ROS->Ferroptosis

Figure 1: Signaling pathway of this compound-induced ferroptosis in senescent cells.

Fisetin: Induction of Apoptosis via PI3K/Akt/mTOR and Bcl-2 Family Inhibition

Fisetin's senolytic activity is primarily attributed to its ability to induce apoptosis. It achieves this by inhibiting the pro-survival PI3K/Akt/mTOR signaling pathway, which is often upregulated in senescent cells. Furthermore, fisetin can directly inhibit the anti-apoptotic proteins of the Bcl-2 family, such as Bcl-xL, thereby lowering the threshold for apoptosis induction in senescent cells.

G cluster_cell Senescent Cell Fisetin Fisetin PI3K PI3K Fisetin->PI3K inhibits Bcl_xL Bcl-xL Fisetin->Bcl_xL inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Bcl_xL activates Apoptosis Apoptosis Bcl_xL->Apoptosis inhibits

Figure 2: Signaling pathway of fisetin-induced apoptosis in senescent cells.

Experimental Protocols

Standardized protocols are essential for the accurate assessment and comparison of senolytic agents. Below are detailed methodologies for key experiments.

General Experimental Workflow for Senolytic Compound Screening

G cluster_workflow Senolytic Screening Workflow Start Cell Culture (e.g., Fibroblasts, Endothelial Cells) Induce Induce Senescence (e.g., Irradiation, Etoposide, Replicative) Start->Induce Treat Treat with Senolytic Compound (Dose-Response) Induce->Treat Viability Assess Cell Viability (e.g., MTT, Crystal Violet) Treat->Viability SA_beta_gal Senescence-Associated β-galactosidase Staining Treat->SA_beta_gal Apoptosis Apoptosis/Cell Death Assay (e.g., Annexin V/PI) Treat->Apoptosis Analyze Data Analysis (IC50, % Clearance) Viability->Analyze SA_beta_gal->Analyze Apoptosis->Analyze

Figure 3: A generalized workflow for the in vitro screening of senolytic compounds.

Senescence-Associated β-galactosidase (SA-β-gal) Staining

This assay is a widely used biomarker for senescent cells.

  • Materials:

    • Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS.

    • Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.

    • Phosphate-buffered saline (PBS).

  • Protocol:

    • Wash cultured cells twice with PBS.

    • Fix cells with Fixation Solution for 5-15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Add Staining Solution to the cells and incubate at 37°C without CO2 for 12-24 hours.

    • Observe cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

    • Quantify the percentage of blue-stained cells.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO.

    • Cell culture medium.

  • Protocol:

    • Plate cells in a 96-well plate and treat with the senolytic compound for the desired time.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC.

    • Propidium Iodide (PI).

    • Annexin V Binding Buffer.

    • PBS.

  • Protocol:

    • Harvest cells (including supernatant) and wash with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Conclusion

Both this compound and fisetin are promising senolytic agents with distinct mechanisms of action and cell-type specificities. Fisetin has been more extensively studied and shows broad senolytic activity, particularly in endothelial cells, by inducing apoptosis through the PI3K/Akt/mTOR pathway. This compound presents a novel senolytic mechanism by inducing ferroptosis and demonstrates superior efficacy in senescent aortic endothelial cells compared to fisetin in some studies. The choice of agent for further research and development will depend on the target cell type and the desired therapeutic strategy. This guide provides a foundational framework for the comparative evaluation of these and other potential senolytic compounds.

References

A Comparative Guide to the In-Viro Anticancer Efficacy of 4'-Methoxyflavonol and its Alternatives in Prostate Cancer Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anticancer effects of 4'-Methoxyflavonol (Acacetin) against other promising flavonoids, Apigenin and Tangeretin (B192479), in validated animal models of prostate cancer. The standard chemotherapeutic agent, Docetaxel, is included as a benchmark for evaluating the relative efficacy of these natural compounds. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, offering a concise overview of key experimental data, detailed methodologies, and the underlying signaling pathways.

Comparative Analysis of In Vivo Anticancer Efficacy

The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of the inhibitory effects of Acacetin, Apigenin, Tangeretin, and Docetaxel on prostate tumor growth in animal models.

Table 1: Comparative Efficacy of Flavonoids and Docetaxel in Prostate Cancer Xenograft Models

CompoundAnimal ModelCell LineDosage and AdministrationTreatment DurationTumor Growth InhibitionKey Findings
Acacetin BALB/c Nude MiceDU14550 mg/kg, i.p., 5 days/week30 daysSignificant reduction in tumor volume and weight.[1]Inhibited STAT3 phosphorylation and nuclear translocation.[1][2]
Apigenin Athymic Nude Mice22Rv120 & 50 µ g/mouse/day , gavage10 weeksTumor volume inhibition by 44% and 59% respectively.[3]Increased IGFBP-3 expression and induced apoptosis.[3]
Apigenin TRAMP MiceN/A (Spontaneous)20 & 50 µ g/mouse/day , gavage20 weeksSignificant decrease in tumor volume and abolished metastasis.[4][5]Inhibited PI3K/Akt/FoxO signaling pathway.[4][5]
Tangeretin N/ALNCaP & PC-3In vivo data limitedN/AIn vivo data limitedIn vitro: Induced apoptosis and inhibited PI3K/Akt/mTOR signaling.[6]
Docetaxel BALB/c Nude MiceDU1455 & 10 mg/kg, s.c., once/week26 daysSignificant tumor growth inhibition at 5 and 10 mg/kg.[7][8]Standard chemotherapeutic agent, demonstrated dose-dependent efficacy.[7][8]
Docetaxel SCID MiceLNCaP10, 30, & 60 mg/kgN/ADose-responsive reduction in tumor volume.[9]Strong dose-response observed.[9]

Table 2: Overview of Investigated Signaling Pathways

CompoundKey Signaling Pathways Investigated
Acacetin STAT3, NF-κB, Akt, p38 MAPK[1][2][10][11]
Apigenin PI3K/Akt/FoxO, NF-κB, IKKα, IGF/IGFBP-3[3][5][12][13]
Tangeretin PI3K/Akt/mTOR[6][14]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate replication and further investigation.

Acacetin in DU145 Xenograft Model
  • Animal Model: 6-week-old female BALB/c nude mice (BALB/c-Foxn1 nu/CrljOri).[1]

  • Cell Line and Implantation: 9 x 10^6 DU145 human prostate cancer cells were subcutaneously injected into the right flank of each mouse.[1]

  • Treatment Protocol: One day after tumor cell injection, mice were treated with Acacetin (50 mg/kg body weight) or a vehicle control. The treatment was administered via intraperitoneal (i.p.) injection, 5 days a week for a total of 30 days.[1]

  • Efficacy Evaluation: Tumor growth was monitored by measuring tumor volume with calipers using the formula: volume = 1/2 (length × width × height). At the end of the study, tumors were excised and weighed.[1]

Apigenin in TRAMP Mouse Model
  • Animal Model: Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) mice on a C57BL/6 background.[4][5]

  • Treatment Protocol: At 8 weeks of age, TRAMP mice were administered Apigenin at doses of 20 and 50 µ g/mouse/day or a vehicle control (0.5% methyl cellulose (B213188) and 0.025% Tween 20). Treatment was delivered by oral gavage, 6 days a week for 20 weeks.[4][5][15]

  • Efficacy Evaluation: At 28 weeks of age, mice were euthanized, and the genitourinary apparatus was dissected. The prostate and its lobes were weighed, and tumor volumes were assessed. Tissues were also collected for histological analysis and molecular studies.[4][5]

Docetaxel in DU145 Xenograft Model
  • Animal Model: Nude mice.[7][8]

  • Cell Line and Implantation: DU145 human prostate cancer cells were implanted subcutaneously.[7][8]

  • Treatment Protocol: Mice with established tumors were treated with Docetaxel at doses of 0.1, 1, 2.5, 5, and 10 mg/kg body weight. The drug was administered subcutaneously (s.c.) once a week for 26 days.[7][8]

  • Efficacy Evaluation: Tumor volume and body weight were measured throughout the study.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by the flavonoids and a generalized experimental workflow for in vivo anticancer studies.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation animal_model Select Animal Model (e.g., Nude Mice, TRAMP) cell_line Prostate Cancer Cell Line (e.g., DU145, LNCaP) implantation Tumor Cell Implantation (Subcutaneous) grouping Randomize into Treatment Groups implantation->grouping treatment Administer Compounds (e.g., Acacetin, Apigenin) and Controls monitoring Monitor Tumor Growth (Calipers) treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Histology, Biomarkers

Caption: Generalized workflow for in vivo anticancer efficacy studies.

acacetin_pathway cluster_akt_nfkb Akt/NF-κB Pathway cluster_stat3 STAT3 Pathway cluster_p38 p38 MAPK Pathway acacetin Acacetin akt Akt acacetin->akt inhibits stat3_p p-STAT3 acacetin->stat3_p inhibits p38_p p-p38 MAPK acacetin->p38_p inhibits apoptosis Apoptosis acacetin->apoptosis induces ikb IκBα akt->ikb inhibits nfkb NF-κB ikb->nfkb inhibits proliferation Cell Proliferation & Invasion nfkb->proliferation promotes stat3 STAT3 stat3->stat3_p phosphorylation stat3_p->proliferation promotes p38 p38 MAPK p38->p38_p phosphorylation p38_p->proliferation promotes

Caption: Acacetin's inhibitory effects on key oncogenic signaling pathways.

apigenin_pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_nfkb NF-κB Pathway apigenin Apigenin akt Akt apigenin->akt inhibits ikk IKKα apigenin->ikk inhibits apoptosis Apoptosis apigenin->apoptosis induces pi3k PI3K pi3k->akt foxo3a FoxO3a akt->foxo3a inhibits foxo3a->apoptosis promotes ikb IκBα ikk->ikb inhibits nfkb NF-κB ikb->nfkb inhibits proliferation Cell Proliferation & Metastasis nfkb->proliferation promotes

Caption: Apigenin's modulation of the PI3K/Akt and NF-κB signaling pathways.

tangeretin_pathway cluster_pi3k_akt_mtor PI3K/Akt/mTOR Pathway tangeretin Tangeretin akt Akt tangeretin->akt inhibits apoptosis Apoptosis tangeretin->apoptosis induces pi3k PI3K pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation promotes emt Epithelial-Mesenchymal Transition (EMT) mtor->emt promotes

Caption: Tangeretin's inhibitory action on the PI3K/Akt/mTOR signaling cascade.

References

A Comparative Guide to the Antioxidant Potential of Methoxyflavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant potential of various methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy (B1213986) groups. Methoxyflavones have garnered significant interest in the scientific community for their diverse pharmacological activities, including their role in mitigating oxidative stress. This document summarizes key quantitative data from experimental studies, details the methodologies of common antioxidant assays, and illustrates the underlying signaling pathways involved in their antioxidant action.

Quantitative Comparison of Antioxidant Activity

The direct antioxidant capacity of methoxyflavones is often evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher potency. The following table summarizes available data on the antioxidant effects of several methoxyflavones. It is important to note that direct comparative studies across a wide range of methoxyflavones are limited, and variations in experimental conditions can influence results.

MethoxyflavoneAssayResults (IC50 or % Inhibition)Source
5,7,3′,4′-TetramethoxyflavoneIntracellular ROS AssaySignificant suppression of TNF-α-induced ROS generation.[1]
3,5,7,4′-TetramethoxyflavoneIntracellular ROS AssaySignificant suppression of TNF-α-induced ROS generation.[1]
5,7,4′-TrimethoxyflavoneIntracellular ROS AssayNo significant inhibition of TNF-α-induced ROS generation.[1]
3,5,7,3′,4′-PentamethoxyflavoneIntracellular ROS AssaySignificant suppression of TNF-α-induced ROS generation; superior efficacy at higher concentrations (30-100 μM).[1]
5,7-DimethoxyflavoneIntracellular ROS AssaySignificant suppression of TNF-α-induced ROS generation; highly effective at lower concentrations (1 μM).[1]
6-MethoxyflavoneIn vivo stroke modelsDose-dependently decreased infarct volume, indicating neuroprotective effects related to antioxidant and anti-inflammatory actions.[2]

Note: The data on ROS inhibition from Kaempferia parviflora methoxyflavones indicates a structure-activity relationship where the number and position of methoxy groups are crucial factors. For instance, compounds with four methoxy groups generally showed greater inhibition of ROS generation[1].

Key Signaling Pathways in Methoxyflavone Antioxidant Activity

A critical mechanism by which flavonoids, including methoxyflavones, exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, flavonoids can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 targeted for ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Keap1->Nrf2 sequesters Proteasome Proteasome Cul3->Proteasome leads to degradation Methoxyflavones Methoxyflavones Methoxyflavones->Keap1 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Maf Maf Nrf2_n->Maf heterodimerizes with ARE ARE (Antioxidant Response Element) Maf->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Transcription Transcription Antioxidant_Genes->Transcription Experimental_Workflow cluster_workflow General Workflow for Antioxidant Assessment cluster_invitro Examples of In Vitro Assays cluster_cellbased Examples of Cell-Based Assays start Compound Preparation (Methoxyflavone Stock Solution) in_vitro In Vitro Chemical Assays start->in_vitro cell_based Cell-Based Assays in_vitro->cell_based DPPH DPPH ABTS ABTS FRAP FRAP ORAC ORAC data_analysis Data Analysis (IC50 / ORAC Value Calculation) cell_based->data_analysis CAA Cellular Antioxidant Activity (CAA) ROS_detection Intracellular ROS Detection

References

4'-Methoxyflavonol: A Comparative Analysis of its Anticancer Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anticancer activity of 4'-Methoxyflavonol, a naturally occurring flavonoid, across various cancer cell lines. By presenting experimental data, detailed protocols, and visual representations of its mechanisms of action, this document serves as a valuable resource for researchers investigating novel therapeutic agents for cancer treatment.

Comparative Efficacy of this compound: A Quantitative Overview

The cytotoxic effect of this compound, also known as Acacetin, has been evaluated in a multitude of cancer cell lines, revealing a broad spectrum of activity. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below. These values demonstrate the differential sensitivity of various cancer types to this compound.

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)Reference
Breast Cancer MCF-72.4 - 7324 - 48[1][2]
MDA-MB-2314.2 - 8524 - 48[1][2]
Prostate Cancer DU145>25 (apoptosis induced)Not Specified[3]
Liver Cancer Hep G2Not Specified (apoptosis and G1 arrest induced)Not Specified[4]
Colon Cancer HCT116Not SpecifiedNot Specified
Skin Cancer SK-MEL-28Not Specified (tumor growth inhibition in vivo)Not Specified[5]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.

Unraveling the Mechanism: Impact on Key Signaling Pathways

This compound exerts its anticancer effects by modulating several critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis. A primary mechanism involves the inhibition of the PI3K/Akt signaling pathway, which subsequently downregulates the activity of the transcription factor NF-κB.

The inhibition of the Akt/NF-κB pathway by this compound leads to a cascade of downstream effects, including the induction of apoptosis. This is achieved through the modulation of the Bax/Bcl-2 protein ratio, favoring the pro-apoptotic Bax and diminishing the anti-apoptotic Bcl-2.[6][7][8] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately culminating in programmed cell death.

Below are diagrams illustrating the experimental workflow for assessing apoptosis and the signaling cascade affected by this compound.

experimental_workflow Experimental Workflow for Apoptosis Assessment start Cancer Cell Culture treatment Treatment with this compound start->treatment harvest Cell Harvesting treatment->harvest staining Annexin V-FITC/PI Staining harvest->staining analysis Flow Cytometry Analysis staining->analysis results Quantification of Apoptotic Cells analysis->results

Apoptosis assessment workflow.

signaling_pathway This compound's Impact on the Akt/NF-κB Signaling Pathway cluster_cell Cancer Cell M4F This compound Akt Akt M4F->Akt Inhibits Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) M4F->Bcl2 Downregulates Bax Bax (Pro-apoptotic) M4F->Bax Upregulates pAkt p-Akt (Active) NFkB NF-κB pAkt->NFkB Inhibits NFkB->Bcl2 Promotes Transcription Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Akt/NF-κB signaling pathway modulation.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the cross-validation of findings, detailed protocols for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect changes in the protein expression levels of key signaling molecules.

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control to determine relative protein expression.

References

A Comparative Guide to the Anti-Inflammatory Effects of 4'-Methoxyflavonol and Luteolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-inflammatory properties of 4'-Methoxyflavonol and Luteolin, focusing on their mechanisms of action, supported by available experimental data. While extensive research is available for Luteolin, a well-established anti-inflammatory flavonoid, data for this compound is less abundant. To provide a comprehensive comparison, this guide incorporates data from structurally similar 4'-methoxyflavones, such as Acacetin and Diosmetin, to infer the potential activities of this compound.

Overview of Compounds

Luteolin (3',4',5,7-tetrahydroxyflavone) is a common flavonoid found in a wide variety of plants, including fruits, vegetables, and medicinal herbs. It is renowned for its potent antioxidant and anti-inflammatory properties.

This compound is a flavonoid with a methoxy (B1213986) group at the 4'-position of the B-ring. For the purpose of this guide, and due to the limited direct data on this compound, we will draw comparative insights from related 4'-methoxyflavones:

  • Acacetin (5,7-dihydroxy-4'-methoxyflavone)

  • Diosmin (a glycoside of Diosmetin, 4'-methoxy-3',5,7-trihydroxyflavone)

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of Luteolin and related 4'-methoxyflavones on key inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 (µM)Reference
LuteolinRAW 264.7LPS17.1[1]
LuteolinRAW 264.7LPS~7.5Inferred from graphical data
AcacetinRAW 264.7LPS~20Inferred from graphical data

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundCytokineCell Line/ModelStimulantInhibitionReference
LuteolinTNF-αMH-SLPSDose-dependent inhibition (5-25 µM)
LuteolinIL-6MH-SLPSDose-dependent inhibition (5-25 µM)
AcacetinTNF-α, IL-6, IL-1βDSS-induced colitis in miceDSSSignificant reduction in mRNA levels[2]
DiosminTNF-α, IL-1β, IL-6Arthritic ratsCFASignificant reduction in serum levels[3]

Table 3: Inhibition of Pro-inflammatory Enzyme Expression

CompoundEnzymeCell Line/ModelStimulantEffectReference
LuteoliniNOS, COX-2MH-S & RAW 264.7LPSDose-dependent protein and mRNA reduction
AcacetiniNOS, COX-2DSS-induced colitis in miceDSSMarked inhibition of protein expression[2]
DiosminiNOS, COX-2Arthritic ratsCFAReduction in overexpression[3]

Signaling Pathways in Inflammation

Both Luteolin and 4'-methoxyflavones exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Luteolin has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB. Similarly, related 4'-methoxyflavones like Acacetin and Diosmin have been reported to suppress NF-κB signaling[2][3].

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB->NFkB Degradation releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Luteolin Luteolin / This compound Luteolin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK family of proteins (including ERK, JNK, and p38) are crucial for transducing extracellular signals into cellular responses, including inflammation. Activation of MAPKs by phosphorylation leads to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes.

Luteolin has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 MAPKs. Acacetin also modulates the MAPK signaling pathway to reduce inflammatory responses[2].

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Luteolin Luteolin / This compound Luteolin->MAPK Inhibits Phosphorylation DNA DNA AP1->DNA Binds to Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: Modulation of the MAPK signaling pathway.

Experimental Protocols

This section details the general methodologies for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell lines (e.g., RAW 264.7, MH-S) are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (Luteolin or 4'-methoxyflavone) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (B80452) (NO2-), a stable product of NO, in the cell culture supernatant.

  • Collect cell culture supernatants after treatment.

  • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 in cell culture supernatants.

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells.

  • Wash the plate and add a biotinylated detection antibody.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Add a substrate solution (e.g., TMB) to develop a colored product.

  • Stop the reaction with an acid and measure the absorbance at 450 nm.

  • Determine the cytokine concentration from the standard curve.

Western Blot Analysis

This technique is used to detect the protein expression levels of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways.

  • Lyse the treated cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, anti-phospho-p65, anti-phospho-ERK).

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Normalize the protein expression to a loading control like β-actin or GAPDH.

Experimental_Workflow A Cell Culture (e.g., RAW 264.7 macrophages) B Pre-treatment with Luteolin or this compound A->B C Stimulation with LPS B->C D Incubation C->D E Collect Supernatant D->E F Lyse Cells D->F G Griess Assay (NO) E->G H ELISA (TNF-α, IL-6) E->H I Western Blot (iNOS, COX-2, NF-κB, MAPK) F->I

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

Luteolin is a well-characterized flavonoid with potent anti-inflammatory effects, demonstrated by its ability to inhibit the production of key inflammatory mediators and modulate the NF-κB and MAPK signaling pathways.

While direct experimental data for this compound is limited, evidence from structurally related 4'-methoxyflavones like Acacetin and Diosmin suggests that it likely possesses significant anti-inflammatory properties. These related compounds have been shown to reduce the expression of pro-inflammatory cytokines and enzymes, and to inhibit the NF-κB and MAPK pathways[2][3]. The presence of the 4'-methoxy group may influence the bioavailability and metabolic stability of the flavonoid, potentially offering advantages in a therapeutic context.

Further research is warranted to directly investigate the anti-inflammatory efficacy and mechanisms of action of this compound to fully elucidate its therapeutic potential and allow for a direct, quantitative comparison with Luteolin. This guide serves as a foundational resource for researchers and professionals in drug development, highlighting the current state of knowledge and identifying areas for future investigation.

References

In Vitro Comparison of the Senolytic Activity of Various Flavonoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance of prominent flavonoids in selectively eliminating senescent cells, supported by experimental data and detailed protocols.

The accumulation of senescent cells, which are in a state of irreversible growth arrest, is a hallmark of aging and contributes to a variety of age-related diseases. Senolytics, a class of therapeutic agents that selectively induce apoptosis in senescent cells, have emerged as a promising strategy to mitigate the detrimental effects of cellular senescence. Among the diverse range of potential senolytics, flavonoids, a group of naturally occurring polyphenolic compounds, have garnered significant attention due to their potential efficacy and favorable safety profiles. This guide provides a comparative overview of the in vitro senolytic activity of several prominent flavonoids, presenting quantitative data, detailed experimental methodologies, and insights into their mechanisms of action to aid researchers in the field of geroscience and drug discovery.

Comparative Analysis of Senolytic Activity

The senolytic potential of flavonoids varies significantly depending on the specific compound, the cell type, and the inducer of senescence. The following table summarizes the in vitro senolytic activity of key flavonoids based on reported half-maximal effective concentrations (EC50) and other quantitative measures.

FlavonoidCell TypeSenescence InducerSenolytic Activity (EC50 or % Reduction)Selectivity Index (SI)Reference(s)
Fisetin Mouse Embryonic Fibroblasts (MEFs; Ercc1-/-)Oxidative Stress~22.74 µM1.53[1]
Human Umbilical Vein Endothelial Cells (HUVECs)Ionizing RadiationEffective at inducing apoptosisNot specified[2]
Human Colon Cancer Cells (HT500)Ionizing RadiationEffective in combination with radiationNot specified[2][3]
Quercetin Mouse Embryonic Fibroblasts (MEFs; Ercc1-/-)Oxidative StressNo significant activity at lower concentrationsNot specified[1]
Human Umbilical Vein Endothelial Cells (HUVECs)Ionizing RadiationEffective in combination with DasatinibNot specified[4]
Human Colon Cancer Cells (HT500)Ionizing RadiationEffective in combination with radiationNot specified[2][3]
Luteolin Mouse Embryonic Fibroblasts (MEFs; Ercc1-/-)Oxidative Stress14.21 µM2.33[1]
House Ear Institute-Organ of Corti 1 (HEI-OC1) cellsHydrogen Peroxide (H₂O₂)Reduced SA-β-gal-positive cells from 65% to 17%Not specified[5]
Apigenin Human FibroblastsBleomycin, Radiation, Oncogenic RASSenomorphic (suppresses SASP), not senolyticNot applicable[6][7][8]
Kaempferol Human Endothelial CellsHydrogen Peroxide (H₂O₂)Reduced SA-β-gal-positive cellsNot specified[9]
Hepatocellular Carcinoma (HCC) cellsDoxorubicinInduces senescenceNot applicable[10]
Myricetin Rat Nucleus Pulposus-derived Mesenchymal Stem Cells (NPMSCs)Hydrogen Peroxide (H₂O₂)Delayed senescenceNot specified[11]

Note: The senolytic activity and selectivity can vary significantly based on the experimental conditions. The data presented here is for comparative purposes and should be interpreted within the context of the cited studies.

Key Experimental Protocols

Accurate assessment of senolytic activity relies on robust and standardized experimental protocols. Below are detailed methodologies for three key assays commonly used in the in vitro evaluation of senolytic compounds.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay is a widely used biomarker for identifying senescent cells, which exhibit increased lysosomal β-galactosidase activity at a suboptimal pH of 6.0.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixative solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

  • Staining solution:

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

    • 40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl₂

Procedure:

  • Wash cultured cells twice with PBS.

  • Fix the cells with the fixative solution for 5-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the staining solution to the cells.

  • Incubate the cells at 37°C in a dry incubator (no CO₂) for 12-24 hours, or until a blue color develops in senescent cells.

  • Observe the cells under a microscope and quantify the percentage of blue-staining (senescent) cells.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, to quantify the induction of apoptosis by senolytic agents.

Materials:

  • Senescent and non-senescent cells cultured in a 96-well plate

  • Senolytic compound(s) of interest

  • Commercially available Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Seed senescent and non-senescent cells in a 96-well plate and allow them to adhere.

  • Treat the cells with a range of concentrations of the flavonoid for a predetermined period (e.g., 24-72 hours).

  • Following the treatment period, add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer. The luminescence signal is proportional to the amount of caspase activity.

Senescence-Associated Secretory Phenotype (SASP) Analysis

The SASP is a key feature of senescent cells, characterized by the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors. Analyzing the SASP provides insights into the functional consequences of senescence and the modulatory effects of senotherapeutics.

Materials:

  • Conditioned media from senescent and control cell cultures

  • Enzyme-linked immunosorbent assay (ELISA) kits for specific SASP factors (e.g., IL-6, IL-8) or a multiplex cytokine array

Procedure:

  • Culture senescent and non-senescent cells to the desired confluency.

  • Replace the culture medium with serum-free medium and incubate for 24-48 hours to collect conditioned media.

  • Collect the conditioned media and centrifuge to remove cellular debris.

  • Quantify the concentration of specific SASP factors in the conditioned media using ELISA or a multiplex cytokine array, following the manufacturer's protocols.

  • Normalize the results to the cell number.

Signaling Pathways and Mechanisms of Action

The senolytic activity of flavonoids is mediated through the modulation of various signaling pathways that are critical for the survival of senescent cells. Understanding these mechanisms is crucial for the rational design and development of novel senotherapeutics.

General Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro comparison of the senolytic activity of different flavonoids.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Senolytic Activity Assessment cluster_analysis Data Analysis A Induce Senescence in Cell Culture (e.g., Radiation, H₂O₂, Doxorubicin) C Treat Senescent and Non-Senescent Cells with various Flavonoids (e.g., Fisetin, Quercetin, Luteolin) A->C B Culture Non-Senescent Control Cells B->C D SA-β-Gal Staining (Senescence Marker) C->D E Caspase-3/7 Assay (Apoptosis Induction) C->E F SASP Analysis (ELISA/Multiplex) (Functional Modulation) C->F G Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->G H Quantify Senescent Cell Reduction D->H E->H I Determine EC50 and Selectivity Index G->I J Compare Efficacy of Flavonoids H->J I->J

Caption: A generalized workflow for the in vitro comparison of flavonoid senolytic activity.

Fisetin Signaling Pathway

Fisetin is a potent senolytic that has been shown to induce apoptosis in senescent cells by inhibiting the PI3K/AKT/mTOR and Bcl-2 family anti-apoptotic pathways[12][13].

fisetin_pathway Fisetin Fisetin PI3K PI3K Fisetin->PI3K inhibits Bcl_xL Bcl-xL / Bcl-2 Fisetin->Bcl_xL inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Bcl_xL promotes survival Apoptosis Apoptosis Bcl_xL->Apoptosis inhibits

Caption: Fisetin induces apoptosis in senescent cells by inhibiting PI3K/AKT and Bcl-2 pathways.

Quercetin Signaling Pathway

Quercetin's senolytic activity often involves the inhibition of the PI3K/Akt signaling pathway and direct binding to anti-apoptotic proteins like Bcl-xL and Bcl-2[14][15][16].

quercetin_pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K inhibits NF_kB NF-κB Quercetin->NF_kB inhibits Bcl_xL Bcl-xL / Bcl-2 Quercetin->Bcl_xL inhibits AKT AKT PI3K->AKT AKT->NF_kB SASP SASP Secretion NF_kB->SASP Apoptosis Apoptosis Bcl_xL->Apoptosis inhibits luteolin_pathway Luteolin Luteolin SIRT1 SIRT1 Luteolin->SIRT1 activates p53 p53 SIRT1->p53 inhibits p21 p21 p53->p21 activates CellCycleArrest Cell Cycle Arrest (Senescence) p21->CellCycleArrest induces

References

The Art of Structure-Activity Relationship: A Comparative Guide to 4'-Methoxyflavonol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance between a molecule's structure and its biological activity is a cornerstone of modern drug discovery. In the realm of flavonoids, 4'-Methoxyflavonol and its derivatives present a compelling case study in how subtle chemical modifications can profoundly influence therapeutic potential. This guide offers an objective comparison of the performance of these analogs, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Unveiling the Anticancer Potential: A Quantitative Comparison

The anticancer activity of this compound and its analogs has been extensively studied across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, reveals significant variations based on the substitution patterns on the flavonoid scaffold.

One of the key takeaways from various studies is that the position and nature of substituent groups on the flavone (B191248) core play a critical role in determining the cytotoxic activity. For instance, the presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups can significantly influence the anticancer efficacy.

CompoundCell LineCancer TypeIC50 (µM)Reference
4'-Methoxyflavone (B190367)HeLaCervical Cancer>100[1]
4'-MethoxyflavoneSH-SY5YNeuroblastoma>100[1]
3',4'-Dimethoxyflavone (B191118)HeLaCervical Cancer9.94[1]
3',4'-DimethoxyflavoneSH-SY5YNeuroblastomaNot specified[1]
5,7-Dihydroxy-4'-methoxyflavone (Acacetin)VariousCancer~25[2][3]
5,3'-Dihydroxy-3,6,7,8,4'-PentamethoxyflavoneMCF-7Breast Cancer3.71[2]
5,3',4'-Trihydroxy-6,7,8-trimethoxyflavone (Sideritoflavone)MCF-7Breast Cancer4.9[2]
4',5'-Dihydroxy-5,7,3'-trimethoxyflavoneHCC1954Breast Cancer8.58[2][3]
5,3'-Dihydroxy-3,6,7,8,4'-PentamethoxyflavoneMDA-MB-231Breast Cancer21.27[2]
5,7,3',4'-TetramethoxyflavoneNCI-60 PanelVarious Cancers28[4]
7-Hydroxy-4'-methoxyflavoneHeLaCervical Cancer25.79 µg/mL[5]
7-Hydroxy-4'-methoxyflavoneWiDrColon Cancer83.75 µg/mL[5]
7-Hydroxy-4'-methoxyflavanoneHeLaCervical Cancer40.13 µg/mL[5]
7-Hydroxy-4'-methoxyflavanoneWiDrColon Cancer37.85 µg/mL[5]

Neuroprotection: Shielding the Nervous System

Beyond their anticancer properties, this compound and its analogs have demonstrated significant neuroprotective effects. Their ability to inhibit parthanatos, a form of programmed cell death, is a key mechanism in this protection.

CompoundCell Line/ModelProtective EffectEC50 (µM)Reference
4'-MethoxyflavoneHeLa, SH-SY5YInhibition of MNNG-induced parthanatos11.41[1]
3',4'-DimethoxyflavoneHeLa, SH-SY5YInhibition of MNNG-induced parthanatos9.94[1]
4'-MethoxyflavoneCortical NeuronsProtection against NMDA-induced neuronal deathNot specified[1]
3',4'-DimethoxyflavoneCortical NeuronsProtection against NMDA-induced neuronal deathNot specified[1]

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant capacities of these flavonoids contribute significantly to their overall therapeutic profile. The IC50 values for the inhibition of inflammatory mediators and the scavenging of free radicals provide a quantitative measure of their efficacy in these areas.

CompoundAssayActivityIC50 (µM)Reference
PatuletinsEH InhibitionAnti-inflammatory12.1[6]
HispidulinsEH InhibitionAnti-inflammatory22.2[6]
EupatinsEH InhibitionAnti-inflammatory42.6[6]
NepetinsEH InhibitionAnti-inflammatory40.9[6]
Isorhametin-3-O-glucosidesEH InhibitionAnti-inflammatory62.8[6]
6,3',4'-TrihydroxyflavoneCellular ROS ScavengingAntioxidant3.02[7]
7,3',4'-TrihydroxyflavoneCellular ROS ScavengingAntioxidant2.71[7]
6,3',4'-TrihydroxyflavoneNO Suppression (2D macrophages)Anti-inflammatory22.1[7]
7,3',4'-TrihydroxyflavoneNO Suppression (2D macrophages)Anti-inflammatory26.7[7]

Experimental Protocols: A Guide to Reproducible Research

To ensure the validity and comparability of research findings, detailed and standardized experimental protocols are paramount.

MTT Assay for Cytotoxicity (IC50 Determination)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • This compound analogs

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the flavonoid analogs in complete culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into insoluble purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from the wells. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and straightforward method to evaluate the free radical scavenging capacity of compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)

  • Methanol

  • Test compounds (flavonoid analogs)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well plate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound or positive control solution to a fixed volume of the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the signaling pathways affected by this compound and its analogs is crucial for elucidating their mechanism of action. The following diagrams, generated using the DOT language, visualize these complex interactions and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity Test Compounds antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) characterization->anti_inflammatory pathway Signaling Pathway Analysis (Western Blot, etc.) cytotoxicity->pathway Active Compounds enzyme Enzyme Inhibition Assays (e.g., PARP-1) pathway->enzyme

Caption: A generalized experimental workflow for the structure-activity relationship study of flavonoid analogs.

anticancer_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Promotes Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Flavonoids Methoxyflavonol Analogs Flavonoids->PI3K Inhibition Flavonoids->Ras Inhibition Apoptosis Apoptosis Flavonoids->Apoptosis Induces neuroprotection_pathway cluster_parthanatos Parthanatos Pathway DNA_damage DNA Damage PARP1_activation PARP-1 Overactivation DNA_damage->PARP1_activation PAR_accumulation PAR Polymer Accumulation PARP1_activation->PAR_accumulation AIF_translocation AIF Translocation to Nucleus PAR_accumulation->AIF_translocation Cell_Death Neuronal Cell Death AIF_translocation->Cell_Death Flavonoids 4'-Methoxyflavone & Analogs Flavonoids->PARP1_activation Inhibition

References

A Head-to-Head Comparison of Fisetin, Quercetin, and Luteolin in Targeting Cellular Senescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. Senescent cells accumulate in tissues over time, contributing to chronic inflammation and a decline in tissue function, largely through the secretion of a complex mix of pro-inflammatory cytokines, chemokines, and proteases known as the Senescence-Associated Secretory Phenotype (SASP). The selective elimination of these "zombie" cells by small molecules, termed senolytics, has emerged as a promising therapeutic strategy to extend healthspan. Among the most investigated natural senolytics are the flavonoids fisetin (B1672732), quercetin (B1663063), and luteolin (B72000). This guide provides a detailed, head-to-head comparison of their performance in targeting senescent cells, supported by experimental data, to inform research and drug development efforts.

Comparative Efficacy of Fisetin, Quercetin, and Luteolin

Quantitative analysis of the senolytic activity of these three flavonoids reveals significant differences in their potency and cellular targets. Fisetin consistently emerges as the most potent senolytic among the three in multiple studies.[1][2]

Table 1: Reduction of Senescence-Associated β-Galactosidase (SA-β-gal) Activity
CompoundCell TypeSenescence InducerConcentration% Reduction of SA-β-gal Positive CellsReference
Fisetin Murine Embryonic Fibroblasts (MEFs)Oxidative Stress5 µMMost effective among 10 flavonoids[1]
Human IMR90 FibroblastsEtoposide1-15 µMDose-dependent reduction[1]
Quercetin Murine Embryonic Fibroblasts (MEFs)Oxidative Stress5 µMIneffective at this dose[1]
Luteolin HEI-OC1 cellsHydrogen Peroxide (30 µM)Not specifiedFrom 65% to 17%[3]
Canine & Feline Vascular Endothelial CellsDoxorubicin0.625 µM~10% reduction in activity[4]
Human Nucleus Pulposus CellsTNF-αNot specifiedSignificant reversal of senescence[5]

Note: Direct comparative data for all three compounds under identical conditions is limited. The data presented is compiled from various studies and should be interpreted within the context of each experiment.

Table 2: Modulation of the Senescence-Associated Secretory Phenotype (SASP)
CompoundCell/Tissue TypeKey SASP Factors MeasuredEffectReference
Fisetin Human Adipose Tissue ExplantsIL-6, IL-8, MCP-1Significant reduction[1]
--Reduces SASP more effectively than Quercetin[6]
Quercetin --Anti-inflammatory effects by inhibiting NF-κB[6]
Luteolin Canine & Feline Vascular Endothelial CellsTNF-α, IL-1β, IL-6, IL-8, MMP-1, MMP-3, MCP-1Significant reduction[4]
NIH-3T3 FibroblastsIL-1β, IL-6Inhibition of expression[7]
Human Nucleus Pulposus CellsIL-1β, IL-6Decreased expression[5]

Mechanisms of Action: Targeting Pro-Survival Pathways

Fisetin, quercetin, and luteolin exert their senolytic effects by modulating key signaling pathways that are crucial for the survival of senescent cells. By inhibiting these pro-survival networks, these flavonoids selectively induce apoptosis in senescent cells while sparing healthy, non-senescent cells.

The primary mechanism for both fisetin and quercetin involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway.[6] This pathway is frequently upregulated in senescent cells and plays a critical role in promoting cell survival and inhibiting apoptosis. Fisetin is noted to be a more potent inhibitor of this pathway compared to quercetin.[6] Both flavonoids also target the BCL-2 family of anti-apoptotic proteins.[6][8]

Luteolin's mechanism involves the modulation of different but related pathways. Studies have shown that luteolin can upregulate Sirtuin 1 (SIRT1), a protein with a critical role in cellular regulation, including senescence and inflammation.[3][9][10] By activating SIRT1, luteolin can influence the p53 pathway, a key regulator of the cell cycle and apoptosis.[3][9][10] Furthermore, luteolin has been shown to suppress the NF-κB and JAK/STAT signaling pathways, which are heavily involved in the inflammatory response characteristic of the SASP.[1]

Senolytic_Signaling_Pathways cluster_fisetin_quercetin Fisetin & Quercetin cluster_luteolin Luteolin fq Fisetin / Quercetin pi3k PI3K fq->pi3k inhibits bcl2 Bcl-2 Family fq->bcl2 inhibits akt AKT pi3k->akt mtor mTOR akt->mtor apoptosis_fq Apoptosis mtor->apoptosis_fq inhibits bcl2->apoptosis_fq inhibits luteolin Luteolin sirt1 SIRT1 luteolin->sirt1 activates nfkb NF-κB luteolin->nfkb inhibits jak_stat JAK/STAT luteolin->jak_stat inhibits p53 p53 sirt1->p53 inhibits apoptosis_l Apoptosis p53->apoptosis_l induces sasp SASP nfkb->sasp jak_stat->sasp

Caption: Signaling pathways targeted by Fisetin, Quercetin, and Luteolin in senescent cells.

Experimental Protocols

Standardized methodologies are crucial for the evaluation and comparison of senolytic agents. Below are detailed protocols for key experiments cited in the assessment of fisetin, quercetin, and luteolin.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is the most widely used biomarker for identifying senescent cells in vitro and in vivo. It relies on the increased lysosomal content and activity of β-galactosidase in senescent cells, which can be detected at a suboptimal pH of 6.0.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS

  • Staining solution: 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.

Protocol:

  • Wash cultured cells twice with PBS.

  • Fix the cells with the fixation solution for 3-5 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the staining solution to the cells and incubate at 37°C without CO2 for 12-16 hours, protected from light.

  • Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

  • Quantify the percentage of blue, senescent cells by counting at least 200 cells in multiple fields.

SA_Beta_Gal_Workflow start Culture Cells wash1 Wash with PBS (2x) start->wash1 fix Fix with Formaldehyde/Glutaraldehyde (3-5 min) wash1->fix wash2 Wash with PBS (3x) fix->wash2 stain Add X-gal Staining Solution wash2->stain incubate Incubate at 37°C (12-16h) stain->incubate observe Microscopic Observation incubate->observe quantify Quantify Blue Cells observe->quantify end Results quantify->end

Caption: Experimental workflow for SA-β-gal staining.

Senescence-Associated Secretory Phenotype (SASP) Analysis by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly used method to quantify the levels of specific SASP components, such as interleukins (e.g., IL-6, IL-8) and chemokines (e.g., MCP-1), in the conditioned media of senescent cells.

Materials:

  • Conditioned cell culture media (serum-free)

  • Commercially available ELISA kit for the specific SASP factor of interest

  • Microplate reader

Protocol:

  • Induce senescence in the target cell population.

  • Culture the senescent cells in serum-free media for 24-48 hours to collect the conditioned media.

  • Centrifuge the collected media to remove cellular debris.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody specific to the SASP factor.

    • Adding the conditioned media samples and standards to the wells.

    • Incubating to allow the SASP factor to bind to the antibody.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

  • Measure the absorbance of the signal using a microplate reader.

  • Calculate the concentration of the SASP factor in the samples by comparing their absorbance to the standard curve.

SASP_ELISA_Workflow start Induce Senescence culture Culture in Serum-Free Media start->culture collect Collect Conditioned Media culture->collect centrifuge Centrifuge to Remove Debris collect->centrifuge elisa Perform ELISA centrifuge->elisa read Read Absorbance elisa->read calculate Calculate Concentration read->calculate end Results calculate->end

Caption: Experimental workflow for SASP analysis by ELISA.

Conclusion

The available experimental data indicates that fisetin is a more potent senolytic agent than quercetin and appears to be more broadly effective across different cell types. Luteolin also demonstrates significant senolytic and anti-SASP activity, operating through distinct signaling pathways involving SIRT1 and p53. The choice of flavonoid for further research and development may depend on the specific cellular context and the desired therapeutic outcome. While fisetin shows promise as a potent, single-agent senolytic, the broader anti-inflammatory and antioxidant properties of quercetin and the unique mechanism of luteolin also warrant continued investigation. Future head-to-head studies under identical experimental conditions are necessary to provide a more definitive comparative analysis of these promising natural compounds in the fight against cellular senescence and age-related diseases.

References

Validating the Inhibitory Effects of Methoxyflavonols on Phosphoinositide 3-Kinase (PI3K)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Introduction

4'-Methoxyflavonol and its derivatives, a class of naturally occurring flavonoids, have garnered interest for their potential therapeutic properties, including anti-inflammatory and anti-cancer effects. While extensive research has highlighted the role of the closely related compound 4'-Methoxyflavone as a potent inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), its direct effects on protein kinases are less characterized. This guide focuses on a structurally similar and well-studied methoxyflavone, Acacetin (5,7-dihydroxy-4'-methoxyflavone) , for which there is direct evidence of kinase inhibition. This document provides a comparative analysis of Acacetin's inhibitory action on the Phosphoinositide 3-kinase (PI3K) pathway, benchmarking it against established kinase inhibitors.

Recent studies have demonstrated that Acacetin can directly bind to and inhibit the activity of PI3K, a critical kinase in the PI3K/Akt/mTOR signaling pathway that governs cell proliferation, survival, and growth.[1][2] This guide presents quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in evaluating the potential of Acacetin as a specific kinase inhibitor for further investigation.

Comparative Inhibitory Activity Against PI3K

The inhibitory potential of Acacetin against PI3K is compared with two well-characterized inhibitors: LY294002, a broad-spectrum PI3K inhibitor, and Idelalisib, a highly selective inhibitor for the PI3Kδ isoform. While a precise IC50 value for Acacetin's direct inhibition of PI3K is not consistently reported across the literature, its ability to directly target the p110 catalytic subunit has been confirmed.[3]

CompoundTarget Kinase(s)IC50 ValueSelectivity Profile
Acacetin PI3KNot consistently reported; direct binding confirmedBroad effects on the PI3K/Akt pathway observed
LY294002 PI3Kα, PI3Kβ, PI3Kδ0.5 µM (α), 0.97 µM (β), 0.57 µM (δ)[4][5]Broad-spectrum inhibitor of Class I PI3Ks
Idelalisib PI3Kδ19 nM[6][7]Highly selective for PI3Kδ (over 100-fold vs. other isoforms)[7]

Table 1: Comparison of IC50 values for Acacetin and alternative PI3K inhibitors.

Experimental Protocols

In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for measuring the in vitro inhibitory activity of a compound against a purified PI3K enzyme by quantifying the amount of ADP produced.

Materials:

  • Purified, active PI3K enzyme (e.g., recombinant human PI3Kα/p85α)

  • Acacetin and other test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[8]

  • Lipid Substrate (e.g., Phosphatidylinositol 4,5-diphosphate (PI(4,5)P2))

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of Acacetin and control inhibitors (e.g., LY294002) in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the assay plate. Include DMSO-only wells as a negative control (100% activity).

  • Enzyme Preparation: Dilute the active PI3K enzyme to the desired working concentration in Kinase Assay Buffer.

  • Reaction Initiation: Add the diluted PI3K enzyme solution to the wells containing the compounds. To initiate the kinase reaction, add a solution containing the lipid substrate and ATP. The final reaction mixture may consist of the enzyme, substrate, ATP, and the test compound in the assay buffer.[8]

  • Incubation: Incubate the reaction plate at 30°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Stop the kinase reaction by adding ADP-Glo™ Reagent to each well. This reagent will terminate the reaction and deplete any remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[9]

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.[9]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Pathways and Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10][11] Acacetin has been shown to inhibit this pathway by directly targeting PI3K, which in turn suppresses the phosphorylation and activation of its downstream effector, Akt.[12]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Growth Cell Growth & Survival mTORC1->Growth Acacetin Acacetin Acacetin->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory point of Acacetin.

Experimental Workflow for Kinase Assay

The following diagram illustrates the key steps in the in vitro kinase inhibition assay described above.

Kinase_Assay_Workflow start Start plate 1. Compound Plating start->plate enzyme_add 2. Add Kinase & Substrate plate->enzyme_add atp_add 3. Initiate with ATP enzyme_add->atp_add incubate 4. Incubate (30°C, 60 min) atp_add->incubate stop 5. Add ADP-Glo™ Reagent incubate->stop detect 6. Add Detection Reagent stop->detect read 7. Measure Luminescence detect->read end End read->end

Caption: Workflow for a luminescent-based in vitro kinase inhibition assay.

References

Comparative study of methylated vs. unmethylated flavonoids' bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Methylation Enhances Flavonoid Bioavailability: A Comparative Analysis

A comprehensive guide for researchers on the improved intestinal absorption and metabolic stability of methylated flavonoids over their unmethylated counterparts, supported by experimental data.

The therapeutic potential of flavonoids, a diverse group of plant secondary metabolites, is often hampered by their low oral bioavailability. Extensive first-pass metabolism in the gut and liver, coupled with poor intestinal permeability, significantly reduces the systemic exposure to these otherwise potent bioactive compounds. A growing body of evidence, however, suggests that methylation of the free hydroxyl groups on the flavonoid backbone can dramatically improve their pharmacokinetic profile. This guide provides a comparative analysis of methylated versus unmethylated flavonoids, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological processes.

Quantitative Bioavailability Data

Methylation of flavonoids leads to a significant increase in their bioavailability. This is evident from both in vitro permeability studies and in vivo pharmacokinetic analyses. Methylated flavones exhibit enhanced intestinal absorption and greater metabolic stability compared to their unmethylated analogues. The structural modification from a hydroxyl to a methoxy (B1213986) group increases the lipophilicity of the flavonoids, which is thought to improve their affinity for the cell membrane and passive diffusion across the intestinal epithelium.[1]

Below is a summary of key pharmacokinetic and permeability parameters comparing several methylated and unmethylated flavonoids.

Flavonoid PairParameterUnmethylated ValueMethylated ValueFold IncreaseStudy ModelReference
Chrysin vs. 5,7-DimethoxyflavoneApparent Permeability (Papp)~3.0 x 10⁻⁶ cm/s~25.0 x 10⁻⁶ cm/s~8.3Caco-2 Cells[2]
Apigenin vs. 5,7,4'-TrimethoxyflavoneApparent Permeability (Papp)~4.5 x 10⁻⁶ cm/s~27.0 x 10⁻⁶ cm/s~6.0Caco-2 Cells[2]
7-Hydroxyflavone vs. 7-MethoxyflavoneApparent Permeability (Papp)~7.8 x 10⁻⁶ cm/s~27.6 x 10⁻⁶ cm/s~3.5Caco-2 Cells[2]
7,4'-Dihydroxyflavone vs. 7,4'-DimethoxyflavoneApparent Permeability (Papp)~3.2 x 10⁻⁶ cm/s~22.6 x 10⁻⁶ cm/s~7.1Caco-2 Cells[2]
Quercetin vs. Isorhamnetin (3'-O-methylquercetin)Cmax7470 ± 2630 ng/mL15.6 ± 2.9 ng/mL-Rat[3]
Quercetin vs. Isorhamnetin (3'-O-methylquercetin)Tmax0.9 ± 0.4 h0.58 ± 0.14 h-Rat[3]
Quercetin vs. Isorhamnetin (3'-O-methylquercetin)AUC2590.5 ± 987.9 mg/L*min26.3 ± 4.5 ng·h/mL-Rat[3]

Note: The data for Quercetin and Isorhamnetin are from studies with different oral doses (50 mg/kg for Quercetin and 1.0 mg/kg for Isorhamnetin), so a direct fold increase in Cmax and AUC cannot be calculated without dose normalization. However, the data is presented to show the type of pharmacokinetic parameters measured. The Caco-2 cell data clearly demonstrates a significant increase in permeability with methylation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of methylated and unmethylated flavonoid bioavailability.

In Vitro Permeability Assessment: Caco-2 Cell Monolayer Assay

This assay is a widely accepted model for predicting human intestinal absorption of compounds.

  • Cell Culture: Human colorectal adenocarcinoma Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Monolayer Formation: For transport studies, Caco-2 cells are seeded onto porous Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is monitored by measuring the Transepithelial Electrical Resistance (TEER) using a TEER meter. Monolayers are considered ready for transport studies when TEER values reach a stable plateau (typically >200 Ω·cm²).[4]

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-to-B) Transport (Absorption): The cell monolayers are washed twice with pre-warmed Hanks' Balanced Salt Solution (HBSS). Fresh HBSS is added to the basolateral (BL) chamber. The test flavonoid solution (prepared in HBSS) is added to the apical (AP) chamber.[4]

    • Basolateral to Apical (B-to-A) Transport (Efflux): The cell monolayers are washed twice with pre-warmed HBSS. Fresh HBSS is added to the AP chamber. The test flavonoid solution is added to the BL chamber.[4]

  • Sampling: The plates are incubated at 37°C with gentle shaking. At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the receiver chamber and immediately replaced with an equal volume of fresh, pre-warmed HBSS. At the end of the experiment, samples are collected from both the donor and receiver chambers.[4]

  • Sample Analysis: The concentration of the flavonoid in the collected samples is analyzed using a validated analytical method, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux of the flavonoid across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration of the flavonoid in the donor chamber.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the steps for determining the pharmacokinetic profile of a flavonoid after oral administration in a rat model.

  • Animal Model: Male Sprague-Dawley rats are typically used for these studies. The animals are housed in a controlled environment and fasted overnight before the experiment, with free access to water.

  • Drug Administration:

    • Intravenous (IV) Group: A single bolus dose of the flavonoid solution is administered via the tail vein or a catheter to determine absolute bioavailability.[4]

    • Oral (PO) Group: A single dose of the flavonoid suspension or solution is administered via oral gavage.[4]

  • Blood Sampling: Blood samples (e.g., 0.1-0.2 mL) are collected from the jugular vein, saphenous vein, or tail vein at predetermined time points. Typical time points for oral administration are 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. For intravenous administration, earlier time points are included (e.g., 0.083, 0.25, 0.5 h). Blood is collected into heparinized or EDTA tubes.[4]

  • Plasma Preparation: The blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is transferred to clean tubes and stored at -80°C until analysis.[4]

  • Plasma Sample Analysis: The plasma samples are prepared for analysis, which may involve protein precipitation (e.g., with methanol (B129727) or acetonitrile) or solid-phase extraction. The concentration of the flavonoid in the plasma samples is quantified using a validated UPLC-MS/MS method.[4]

  • Pharmacokinetic Data Analysis: The mean plasma concentration of the flavonoid is plotted against time for both the IV and PO groups. Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated using non-compartmental analysis.[4]

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key metabolic differences between unmethylated and methylated flavonoids and the typical workflow of an in vivo bioavailability study.

flavonoid_metabolism cluster_unmethylated Unmethylated Flavonoid Metabolism cluster_methylated Methylated Flavonoid Metabolism Unmethylated Flavonoid Unmethylated Flavonoid Phase II Metabolism Phase II Metabolism Unmethylated Flavonoid->Phase II Metabolism UGTs, SULTs Glucuronidated Metabolites Glucuronidated Metabolites Phase II Metabolism->Glucuronidated Metabolites Sulfated Metabolites Sulfated Metabolites Phase II Metabolism->Sulfated Metabolites Rapid Elimination Rapid Elimination Glucuronidated Metabolites->Rapid Elimination Sulfated Metabolites->Rapid Elimination Methylated Flavonoid Methylated Flavonoid Phase I Metabolism Phase I Metabolism Methylated Flavonoid->Phase I Metabolism CYP450s Oxidized Metabolites Oxidized Metabolites Phase I Metabolism->Oxidized Metabolites Slower Elimination Slower Elimination Oxidized Metabolites->Slower Elimination

Caption: Metabolic fate of unmethylated vs. methylated flavonoids.

bioavailability_workflow Oral Administration Oral Administration Blood Sampling Blood Sampling Oral Administration->Blood Sampling Time points Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Centrifugation Sample Analysis Sample Analysis Plasma Separation->Sample Analysis UPLC-MS/MS Pharmacokinetic Analysis Pharmacokinetic Analysis Sample Analysis->Pharmacokinetic Analysis Concentration data Data Interpretation Data Interpretation Pharmacokinetic Analysis->Data Interpretation Cmax, Tmax, AUC

Caption: In vivo bioavailability experimental workflow.

References

Assessing the Specificity of 4'-Methoxyflavonol as a Senolytic Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective elimination of senescent cells, a process known as senolysis, has emerged as a promising therapeutic strategy to combat age-related diseases and promote healthy aging. A variety of compounds, termed senolytics, are under intense investigation for their ability to induce apoptosis specifically in senescent cells while sparing healthy, proliferating cells. This guide provides a comparative assessment of the potential senolytic agent 4'-Methoxyflavonol, placed in context with established senolytic drugs: Dasatinib, Quercetin, Fisetin, and Navitoclax. Due to the limited direct experimental data on the senolytic activity of this compound, this guide incorporates data from its close structural analogs, 4-methoxychalcone (B190469) and 4,4'-dimethoxychalcone (B191108), to infer its potential efficacy and specificity.

Comparative Analysis of Senolytic Agents

The efficacy and specificity of senolytic agents are paramount for their therapeutic potential. The ideal senolytic would eliminate a broad range of senescent cell types with high potency, while exhibiting minimal toxicity towards non-senescent cells. The following tables summarize the available quantitative data for this compound analogs and comparator senolytics.

Table 1: Comparative Senolytic Activity of Selected Compounds

CompoundTarget Cell Type(s)Senolytic Concentration / IC50 (Senescent Cells)IC50 (Non-Senescent Cells)Selectivity Index (IC50 Non-Senescent / IC50 Senescent)Reference(s)
4-Methoxychalcone Human Aortic Endothelial Cells (HAEC)Increased cytotoxicity in senescent cells-Significant difference reported[1]
4,4'-Dimethoxychalcone (DMC) Replicative & DNA damage-induced senescent cellsSelectively eliminated senescent cells-High efficiency reported[2]
Dasatinib Human preadipocytes, various cancer cell linesMicromolar rangeMicromolar rangeVaries by cell type
Quercetin Senescent human umbilical vein endothelial cells (HUVECs), MEFsMicromolar rangeHigher micromolar rangeModerate[3]
Fisetin Senescent HUVECs, MEFsLower micromolar rangeHigher micromolar rangeHigh
Navitoclax (ABT-263) Senescent HUVECs, IMR90 human lung fibroblasts, MEFsNanomolar to micromolar rangeVaries, can be toxic to some non-senescent cellsCell-type dependent

Note: Specific IC50 values for 4-methoxychalcone and 4,4'-dimethoxychalcone in senescent versus non-senescent cells were not explicitly available in the reviewed literature, though their selective cytotoxicity towards senescent cells was highlighted.

Signaling Pathways and Mechanisms of Action

The specificity of senolytic agents is intrinsically linked to the unique pro-survival pathways that are upregulated in senescent cells. Different senolytics exploit distinct vulnerabilities.

The flavonoid 4,4'-dimethoxychalcone (DMC), an analog of this compound, has been shown to selectively eliminate senescent cells by inducing ferroptosis, an iron-dependent form of programmed cell death.[2] Mechanistically, DMC inhibits the enzyme ferrochelatase (FECH), which is highly expressed in senescent cells.[2] This inhibition leads to an accumulation of labile iron, triggering ferritinophagy and subsequent ferroptosis.[2]

DMC 4,4'-Dimethoxychalcone (DMC) FECH Ferrochelatase (FECH) (Highly expressed in senescent cells) DMC->FECH inhibits Ferritinophagy Ferritinophagy DMC->Ferritinophagy induces LabileIron Increased Labile Iron Pool Ferritinophagy->LabileIron leads to Ferroptosis Ferroptosis in Senescent Cells LabileIron->Ferroptosis triggers

Fig 1. Proposed senolytic mechanism of 4,4'-dimethoxychalcone.

In contrast, established senolytics target different pathways. The combination of Dasatinib and Quercetin (D+Q) acts on multiple pro-survival networks. Dasatinib is a tyrosine kinase inhibitor, while Quercetin can inhibit Bcl-2 family proteins.[4] Fisetin , another flavonoid, also targets the PI3K/AKT/mTOR and Bcl-2 family pathways. Navitoclax is a potent inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.

Experimental Protocols for Assessing Senolytic Specificity

To rigorously evaluate the specificity of a potential senolytic agent like this compound, a series of well-defined experimental protocols are essential.

cluster_0 Cell Culture & Senescence Induction cluster_1 Senolytic Treatment cluster_2 Assessment of Senolytic Activity & Specificity Induction Induce Senescence (e.g., replicative, stress-induced) Treatment Treat with this compound (and comparators) Induction->Treatment Control Non-Senescent Control Cells Control->Treatment SABgal SA-β-gal Assay (Senescence Marker) Treatment->SABgal Viability Cell Viability Assay (e.g., MTT, PrestoBlue) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo, Annexin V) Treatment->Apoptosis

Fig 2. Experimental workflow for assessing senolytic specificity.
Senescence-Associated β-Galactosidase (SA-β-gal) Assay

This is a hallmark cytochemical stain to identify senescent cells.

  • Principle: Senescent cells exhibit increased lysosomal mass and β-galactosidase activity at a suboptimal pH of 6.0.

  • Protocol:

    • Seed cells in a multi-well plate and induce senescence.

    • Wash cells with PBS and fix with a formaldehyde/glutaraldehyde solution.

    • Wash again with PBS.

    • Incubate cells with the SA-β-gal staining solution (containing X-gal) at 37°C without CO2 overnight.

    • Observe cells under a microscope for the development of a blue color, indicative of senescent cells.

    • Quantify the percentage of blue-staining cells.

Cell Viability Assays (e.g., MTT, PrestoBlue)

These assays measure the metabolic activity of cells, which correlates with cell viability.

  • Principle:

    • MTT: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

    • PrestoBlue: Resazurin-based reagent that is reduced by metabolically active cells to the fluorescent resorufin.

  • Protocol (General):

    • Plate senescent and non-senescent cells in a 96-well plate.

    • Treat with a range of concentrations of the test compound.

    • After the desired incubation period, add the viability reagent (MTT or PrestoBlue).

    • Incubate for a specified time.

    • For MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Apoptosis Assays (e.g., Caspase-Glo, Annexin V Staining)

These assays confirm that cell death is occurring via apoptosis.

  • Principle:

    • Caspase-Glo: Measures the activity of caspases (key executioners of apoptosis) through a luminescent signal.

    • Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. This can be detected by flow cytometry or fluorescence microscopy.

  • Protocol (General):

    • Treat senescent and non-senescent cells with the test compound.

    • For Caspase-Glo, add the reagent to the cell culture and measure luminescence.

    • For Annexin V staining, harvest cells, stain with fluorescently labeled Annexin V and a viability dye (like propidium (B1200493) iodide), and analyze by flow cytometry.

Comparative Specificity Profile

The ideal senolytic agent should exhibit a high degree of specificity, effectively killing senescent cells while having minimal impact on healthy, proliferating cells.

cluster_0 Senolytic Agents cluster_1 Targeted Cells Methoxyflavonol This compound (inferred from analogs) Senescent Senescent Cells Methoxyflavonol->Senescent High Specificity (Ferroptosis) NonSenescent Non-Senescent Cells Methoxyflavonol->NonSenescent Low Toxicity (inferred) DQ Dasatinib + Quercetin DQ->Senescent Broad Spectrum DQ->NonSenescent Potential for off-target effects Fisetin Fisetin Fisetin->Senescent High Specificity Fisetin->NonSenescent Low Toxicity Navitoclax Navitoclax Navitoclax->Senescent Potent, some off-target Navitoclax->NonSenescent Potential for toxicity (e.g., platelets)

Fig 3. Comparative specificity of senolytic agents.

Conclusion

While direct evidence for the senolytic activity of this compound is currently limited, data from its structural analogs, 4-methoxychalcone and 4,4'-dimethoxychalcone, suggest a promising and specific mechanism of action through the induction of ferroptosis in senescent cells. This mechanism, targeting the elevated levels of FECH in senescent cells, presents a potentially novel and highly specific approach to senolysis.

Compared to established senolytics, which often target broader pro-survival pathways like the Bcl-2 family or tyrosine kinases, a ferroptosis-based mechanism could offer a wider therapeutic window with fewer off-target effects. However, rigorous experimental validation is imperative. The experimental workflows and specific assays detailed in this guide provide a clear roadmap for the comprehensive assessment of this compound's senolytic potential. Future research should focus on determining its IC50 values in various senescent and non-senescent cell types, confirming its mechanism of action, and evaluating its efficacy and safety in preclinical models. Such studies will be crucial in determining whether this compound can be a valuable addition to the growing arsenal (B13267) of senotherapeutic agents.

References

The Double-Edged Sword: A Quantitative Comparison of Flavonoid Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective and selective anti-cancer agents is relentless. Among the vast arsenal (B13267) of natural compounds, flavonoids have emerged as prominent candidates, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a quantitative comparison of the cytotoxic properties of different flavonoids, supported by experimental data and detailed methodologies, to aid in the rational selection and development of flavonoid-based cancer therapies.

Flavonoids, a diverse group of polyphenolic compounds found in fruits, vegetables, and other plant-based foods, have long been recognized for their antioxidant properties. However, their therapeutic potential extends far beyond scavenging free radicals. A growing body of evidence highlights their ability to induce programmed cell death (apoptosis), halt the cell cycle, and inhibit proliferation in cancer cells, making them a focal point of oncological research.[1][2] This guide delves into the cytotoxic efficacy of several key flavonoids, presenting a comparative analysis of their performance and elucidating the molecular pathways they influence.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a flavonoid required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for various flavonoids across different human cancer cell lines, providing a quantitative basis for comparing their cytotoxic effects.

FlavonoidCancer Cell LineIC50 (µg/mL)Reference
Luteolin-7-methyl ether NCI-H187 (Human Lung Cancer)1.29[3]
KB (Human Oral Cavity Cancer)17.83[3]
Herbal Formulation Flavonoids ES-2 (Human Ovarian Cancer)6.923[3]
MCF-7 (Human Breast Cancer)24.948[3]
HepG2 (Human Liver Cancer)31.569[3]
Ginger Extract MCF-7 (Human Breast Cancer)25.7 - 34.8[3]
MDA-MB-231 (Human Breast Cancer)30.2 - 32.5[3]
Apigenin & Doxorubicin MCF-7 (Human Breast Cancer)1.15 µM DOX + 100 µM Api[4]
MDA-MB-231 (Human Breast Cancer)2.04 µM DOX + 100 µM Api[4]
Quercetin T47D (Human Breast Cancer)Varies[5]
Baicalein Caco-2 (Human Colon Cancer)39.7 +/- 2.3 µM[6]
HT-29 (Human Colon Cancer)39.7 +/- 2.3 µM[6]
Diosmin Caco-2 (Human Colon Cancer)203.6 +/- 15.5 µM[6]
HT-29 (Human Colon Cancer)203.6 +/- 15.5 µM[6]
Chrysin MCF-7 (Human Breast Cancer)<50 µM[7]
Apigenin MCF-7 (Human Breast Cancer)>50 µM[7]
Diosmetin MCF-7 (Human Breast Cancer)>50 µM[7]
Quercetin MCF-7 (Human Breast Cancer)>50 µM[7]
Dendrophthoe pentandra Flavonoids Myeloma Cell Line<2.491[8]
Equisetum arvense Extract MCF-7 (Human Breast Cancer)<100[9]
Caco-2 (Human Colon Cancer)<100[9]
HeLa (Human Cervical Cancer)<100[9]
Ginkgo bilobae folium Extract HPAEC (Human Pulmonary Artery Endothelial Cells)13.08[10]
Sophorae flos Extract HPAEC (Human Pulmonary Artery Endothelial Cells)68.61[10]
Calendulae flos Extract HPAEC (Human Pulmonary Artery Endothelial Cells)91.36[10]

Mechanisms of Action: Signaling Pathways to Cell Death

Flavonoids exert their cytotoxic effects through the modulation of various signaling pathways that govern cell survival, proliferation, and apoptosis.[11][12] Understanding these mechanisms is crucial for developing targeted therapies.

Intrinsic and Extrinsic Apoptotic Pathways

Many flavonoids, including apigenin, quercetin, and kaempferol, trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1][13] They can alter the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of caspases.[11][14]

General Apoptotic Pathway Induced by Flavonoids Flavonoids Flavonoids Extrinsic Extrinsic Pathway Flavonoids->Extrinsic activates Intrinsic Intrinsic Pathway Flavonoids->Intrinsic activates DeathReceptors Death Receptors (e.g., Fas, TRAIL-R) Extrinsic->DeathReceptors binds to Bcl2 Bcl-2 Family (Bax, Bak / Bcl-2, Bcl-xL) Intrinsic->Bcl2 modulates Caspase8 Caspase-8 DeathReceptors->Caspase8 activates Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC leads to Caspase3 Caspase-3 Caspase8->Caspase3 activates Bcl2->Mitochondria regulates Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: General overview of the intrinsic and extrinsic apoptotic pathways activated by flavonoids.

PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are critical regulators of cell survival and proliferation, and are often dysregulated in cancer.[12] Flavonoids like EGCG and luteolin (B72000) have been shown to inhibit these pathways, thereby suppressing tumor growth.[11][14]

Inhibition of Pro-Survival Pathways by Flavonoids Flavonoids Flavonoids PI3K PI3K Flavonoids->PI3K inhibits MAPK MAPK Pathway (ERK, JNK, p38) Flavonoids->MAPK inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes MAPK->Proliferation promotes

Caption: Flavonoids inhibit pro-survival signaling pathways like PI3K/Akt and MAPK.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for key experiments used to assess the cytotoxic effects of flavonoids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1x10^4 cells/well and incubated overnight to allow for cell attachment.[15]

  • Treatment: The cells are then treated with various concentrations of the flavonoid dissolved in a suitable solvent (e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 10 μL/well) is added to each well. The plate is then incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals.[10]

  • Solubilization: A solubilization solution (e.g., 100 μL/well) is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method is used to detect and quantify apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium (B1200493) iodide (PI) stains necrotic cells with compromised membranes.

  • Cell Treatment: Cells are treated with the flavonoid of interest for a designated time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The distribution of cells into viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) populations is determined.

Cell Cycle Analysis (Flow Cytometry with PI Staining)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the flavonoid and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is quantified.

General Experimental Workflow for Cytotoxicity Assessment Start Start: Cancer Cell Culture Treatment Flavonoid Treatment (Varying Concentrations & Durations) Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT FlowCytometry Flow Cytometry Treatment->FlowCytometry DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) FlowCytometry->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) FlowCytometry->CellCycleAssay ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis

Caption: A streamlined workflow for evaluating the cytotoxic effects of flavonoids on cancer cells.

References

Unraveling the Cell Death Mechanisms: A Comparative Guide to 4'-Methoxyflavonol and Other Apoptosis-Inducing Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cell death-inducing mechanisms of 4'-Methoxyflavonol and other prominent flavonoids. It is designed for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes the complex signaling pathways involved.

This compound: A Primary Inducer of Parthanatos, Not Classical Apoptosis

Recent studies indicate that this compound primarily induces a form of programmed cell death known as parthanatos, which is distinct from classical apoptosis. Parthanatos is a caspase-independent pathway mediated by the overactivation of Poly (ADP-ribose) polymerase-1 (PARP-1). This mechanism involves the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, leading to large-scale DNA fragmentation.

In contrast to its limited role in classical apoptosis, this compound has demonstrated neuroprotective effects by inhibiting parthanatos.

Comparative Analysis: this compound vs. Apoptosis-Inducing Flavonoids

While this compound's primary mechanism appears to be the induction of parthanatos, other flavonoids, such as Acacetin, Apigenin (B1666066), and Quercetin, are well-documented inducers of classical apoptosis. This process is characterized by the activation of caspases and the modulation of the Bcl-2 family of proteins.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of this compound and its counterparts in various cell lines. It is important to note that the values for this compound primarily reflect its activity in inhibiting parthanatos-induced cell death, whereas the values for the other flavonoids represent their potency in inducing apoptosis.

CompoundCell LineAssayIC50 / EC50 (µM)Reference
This compound HeLaMNNG-induced cell deathEC50: 11.41 ± 1.04[1]
SH-SY5YMNNG-induced cell deathEC50: 11.41 ± 1.04[1]
Acacetin MCF-7 (Breast Cancer)MTT AssayIC50: 26.4 ± 0.7 (24h)[2]
A549 (Lung Cancer)Trypan Blue AssayIC50: 28.31 (72h)[3]
H1299 (Lung Cancer)Trypan Blue AssayIC50: 31.24 (72h)[3]
SJSA (Osteosarcoma)CCK-8 AssayIC50: 28.91 (72h)[4]
HOS (Osteosarcoma)CCK-8 AssayIC50: 28.72 (72h)[4]
Apigenin MDA-MB-453 (Breast Cancer)MTT AssayIC50: 35.15 (72h)[5]
HuCCA-1 (Cholangiocarcinoma)MTT AssayIC50: 75 (48h)[6]
BxPC-3 (Pancreatic Cancer)Cytotoxicity AssayIC50: 12 (48h)[7]
PANC-1 (Pancreatic Cancer)Cytotoxicity AssayIC50: 41 (48h)[7]
Quercetin HL-60 (Leukemia)Apoptosis AssayInduces apoptosis at 25-100 µM[8]
MCF-7 (Breast Cancer)MTT AssayIC50: 37[9]
KON (Oral Cancer)Cell Viability AssayInduces apoptosis at 100-400 µg/mL[10]
HT-29 (Colon Cancer)Growth Inhibition AssayIC50: 81.65 ± 0.49 (48h)[11]
Mechanistic Comparison: Caspase Activation and Bcl-2 Family Modulation
CompoundCaspase-3 ActivationBax/Bcl-2 RatioReference
This compound Not reportedNot reported
Acacetin Activated in Jurkat and AGS cellsIncreased Bax, Decreased Bcl-2[12][13]
Apigenin Activated in MDA-MB-453 and leukemia cellsIncreased Bax, Decreased Bcl-2[5][14][15]
Quercetin Activated in HL-60 and MDA-MB-231 cellsIncreased Bax, Decreased Bcl-2[8][16][17]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.

This compound inhibits the Parthanatos pathway.

Apoptosis_Inducing_Flavonoids_Pathway cluster_flavonoids Apoptosis-Inducing Flavonoids cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspases Caspase Cascade Flavonoids Acacetin, Apigenin, Quercetin Bcl2 Bcl-2 (Anti-apoptotic) Expression Flavonoids->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Expression Flavonoids->Bax Upregulation Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow_Apoptosis cluster_assays Apoptosis Assays Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with Flavonoid Cell_Culture->Treatment Harvest Cell Harvesting Treatment->Harvest AnnexinV Annexin V/PI Staining (Flow Cytometry) Harvest->AnnexinV TUNEL TUNEL Assay (DNA Fragmentation) Harvest->TUNEL Caspase Caspase Activity Assay Harvest->Caspase WesternBlot Western Blot (Bcl-2 Family Proteins) Harvest->WesternBlot Data_Analysis Data Analysis & Interpretation AnnexinV->Data_Analysis TUNEL->Data_Analysis Caspase->Data_Analysis WesternBlot->Data_Analysis

References

A Researcher's Guide to Flavonoid Efficacy: Comparative IC50 Values in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of common flavonoids across various cancer cell lines. The objective is to offer a clear, data-driven resource for evaluating the cytotoxic potential of these natural compounds in cancer research. All data is compiled from peer-reviewed scientific literature and presented for comparative purposes.

Introduction to Flavonoids in Oncology

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants. Their consumption has been epidemiologically linked to a reduced risk of various chronic diseases, including cancer.[1] The anticancer properties of flavonoids are attributed to their ability to modulate various cellular signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[2][3] This guide focuses on the direct cytotoxic effects of selected flavonoids on cancer cells, quantified by their IC50 values, a measure of the concentration of a substance required to inhibit a biological process by 50%.

Comparative IC50 Values of Flavonoids

The following tables summarize the IC50 values of four well-studied flavonoids—Luteolin (B72000), Quercetin (B1663063), Apigenin, and Genistein—across a panel of common human cancer cell lines. The data is organized by flavonoid and includes the cancer type, cell line, IC50 value, and the duration of treatment.

Table 1: IC50 Values of Luteolin in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Duration of Treatment (hours)Reference
Colon CancerLoVo66.7024[4]
Colon CancerLoVo30.4772[4]
Lung CarcinomaA5493.1Not Specified[4]
Squamous Cell CancerA43119Not Specified[4]
T-cell LeukemiaCCRF-HSB-22.0Not Specified[4]
Gastric CancerTGBC11TKB1.3Not Specified[4]
LeukemiaHL6015Not Specified[4]

Table 2: IC50 Values of Quercetin in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Duration of Treatment (hours)Reference
Breast CancerMCF-720096[5]
Colon CancerHT-2952.448[6]
Colon CancerCaco-268.248[6]
Hepatocellular CarcinomaHepG228.16Not Specified[7]
Colon CancerHCT-11623.45Not Specified[7]
Breast CancerMDA-MB-231>160Not Specified[7]

Table 3: IC50 Values of Apigenin in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Duration of Treatment (hours)Reference
Breast CancerMDA-MB-2316.5Not Specified[7]
Colon CancerHCT-11612.4Not Specified[7]
Hepatocellular CarcinomaHepG225.8Not Specified[7]
Oral Squamous CarcinomaSCC-2543.348[8]
Canine Malignant HistiocyticDH82>20072[9]

Table 4: IC50 Values of Genistein in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Duration of Treatment (hours)Reference
Breast CancerMCF-7>5000>24[2]
Oral Squamous CarcinomaSCC-2535.748[8]
Canine Malignant HistiocyticDH82>20072[9]
Colon CancerHT-29102.348[6]
Colon CancerCaco-2114.848[6]

Experimental Protocols

The determination of IC50 values is crucial for assessing the cytotoxic potential of compounds. The two most common methods cited in the literature for flavonoids are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Compound Treatment: Prepare serial dilutions of the flavonoid in a suitable solvent (e.g., DMSO) and then in culture medium. Replace the existing medium with the medium containing the various concentrations of the flavonoid. Include a solvent control.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[4]

  • Data Analysis: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with various concentrations of the flavonoid as described above.

  • Cell Fixation: After the treatment period, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates several times with water to remove the TCA and excess medium.

  • SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to solubilize the protein-bound dye.

  • Data Analysis: Measure the absorbance at 565 nm using a microplate reader. The IC50 value is calculated similarly to the MTT assay.

Signaling Pathways and Experimental Workflows

Flavonoids exert their anticancer effects by modulating various signaling pathways. Below are diagrams illustrating a common experimental workflow for IC50 determination and key signaling pathways often targeted by flavonoids.

Experimental_Workflow_for_IC50_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding flavonoid_prep Flavonoid Stock Preparation & Dilution treatment Treatment with Flavonoid Concentrations flavonoid_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation viability_assay Cell Viability Assay (MTT/SRB) incubation->viability_assay read_absorbance Read Absorbance viability_assay->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining flavonoid IC50 values in cancer cell lines.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Flavonoids Flavonoids Flavonoids->PI3K Flavonoids->Akt

Caption: Flavonoid inhibition of the PI3K/Akt signaling pathway.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Flavonoids Flavonoids Caspase8 Caspase-8 Flavonoids->Caspase8 Bax Bax Flavonoids->Bax Bcl2 Bcl-2 Flavonoids->Bcl2 DeathReceptor Death Receptors (e.g., Fas, TNFR) DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Flavonoid-induced apoptosis via intrinsic and extrinsic pathways.

References

Safety Operating Guide

Proper Disposal of 4'-Methoxyflavonol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring personal safety, environmental protection, and regulatory compliance. This guide outlines the essential procedures for the proper disposal of 4'-Methoxyflavonol, a flavonoid compound used in various research applications.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.[1]

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, immediately rinse the affected area with plenty of water for at least 15 minutes.[1][2][3]

  • Spill Management: If a spill occurs, carefully sweep up the solid material to avoid generating dust. The spilled substance should be collected in a designated and sealed container for disposal.[4][5][6]

Waste Characterization and Segregation

The first and most critical step in the disposal process is to classify the waste stream. While specific toxicity data for this compound may not always be readily available, it is prudent to manage it as a chemical waste.[1][4] Your institution's Environmental Health and Safety (EHS) department can provide a formal hazard assessment.

Waste Segregation is Mandatory:

  • Solid Waste: Collect all solid forms of this compound, including unused product and contaminated materials like weighing paper and gloves, in a clearly labeled, sealed container.[1][4]

  • Liquid Waste: If the compound has been dissolved in a solvent, the entire solution must be treated as chemical waste.[1][4] Do not mix this waste with other waste streams unless explicitly authorized by your institution's EHS guidelines.[1][7] Halogenated and non-halogenated solvent wastes should typically be segregated.[8]

  • Contaminated Labware: Glassware or other labware contaminated with this compound should be decontaminated if possible or disposed of as hazardous waste.[9][10] Empty containers that held the chemical should be triple-rinsed with a suitable solvent; this rinsate must be collected and treated as hazardous waste.[8][10]

Step-by-Step Disposal Protocol

The following table provides a procedural overview for the safe disposal of this compound.

StepProcedureKey Considerations
1. Waste Collection Use a compatible, leak-proof container for waste accumulation.[1][7] The container must be kept closed except when adding waste.[7][10]Ensure the container material is compatible with the waste (e.g., no degradation). Store in secondary containment.[10]
2. Labeling The container must be clearly and accurately labeled. The label should include "Hazardous Waste," the full chemical name "this compound," and any known hazard information.[1][10][11] Chemical abbreviations are not acceptable.[10]Proper labeling is critical for identification and safe handling by waste management personnel.[11]
3. Storage Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general laboratory traffic, and designed to minimize the risk of spills or breakage.[1][11] Incompatible wastes must be segregated.[7][10]Follow all institutional and regulatory guidelines for the storage of hazardous materials.
4. Professional Disposal Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.[4][11]Never dispose of this compound down the drain or in the regular trash.[5][10] Disposal must be handled by a licensed waste disposal service to ensure compliance with all federal, state, and local regulations.[11]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of laboratory chemicals like this compound.

cluster_0 Disposal Workflow for this compound A Identify Waste: Unused this compound, Contaminated materials, or Solutions B Consult Safety Data Sheet (SDS) & Institutional EHS Guidelines A->B C Is waste considered hazardous? B->C D Segregate Waste: Solid vs. Liquid Halogenated vs. Non-Halogenated C->D Yes I Follow general non-hazardous waste disposal guidelines C->I No (per EHS assessment) J Treat as Hazardous Waste (Default Precautionary Action) C->J Uncertain E Select Compatible & Leak-Proof Container D->E F Label Container: 'Hazardous Waste' Full Chemical Name Hazard Information E->F G Store in Designated Satellite Accumulation Area F->G H Arrange Pickup by Licensed Waste Disposal Service (via EHS Department) G->H J->D

References

Personal protective equipment for handling 4'-Methoxyflavonol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for 4'-Methoxyflavonol, a flavonoid compound utilized in various research applications. Adherence to these protocols is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential hazards. Based on data for similar compounds, it is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2][3][4] Inhalation of the powder may also lead to respiratory tract irritation.

First Aid Procedures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[2][5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][5]

  • Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth.[5][6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical safety goggles.[7][8]Chemical-resistant gloves (e.g., nitrile).[9]NIOSH-approved N95 respirator.[9][10]Laboratory coat.[11]
Preparing Solutions Chemical splash goggles.[12]Chemical-resistant gloves (e.g., nitrile).[7]Work in a certified chemical fume hood.[9]Laboratory coat.
Conducting Experiments Chemical splash goggles.[12]Chemical-resistant gloves appropriate for the solvents being used.[7]Work in a certified chemical fume hood.[9]Laboratory coat.
Waste Disposal Chemical splash goggles.[12]Chemical-resistant gloves.Work in a well-ventilated area.Laboratory coat.
Spill Cleanup Chemical splash goggles or a full-face shield.[12]Heavy-duty, chemical-resistant gloves.NIOSH-approved respirator with appropriate cartridges.Chemical-resistant suit or apron.[13]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Planning:

  • Review the Safety Data Sheet (SDS) for this compound before starting any work.

  • Ensure all necessary PPE is available and in good condition.

  • Designate a specific work area, preferably within a certified chemical fume hood.[9]

  • Have all necessary equipment and reagents prepared before handling the compound.

2. Handling the Solid Compound:

  • Perform all weighing and aliquoting of solid this compound within a chemical fume hood or a powder containment hood to minimize dust inhalation.[9]

  • Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.

  • Handle the compound gently to avoid creating dust.[8]

3. Solution Preparation:

  • Slowly add the solid this compound to the solvent to prevent splashing.

  • If heating or sonication is required to dissolve the compound, ensure this is done in a well-ventilated area or within a fume hood.

  • Keep containers with this compound solutions closed when not in use.

4. Experimental Use:

  • Conduct all experiments involving this compound within a certified chemical fume hood to avoid exposure to vapors or aerosols.[9]

  • Wash hands thoroughly after handling.[5]

Disposal Plan

Proper disposal of this compound and associated chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of all waste containing this compound in a designated, labeled hazardous waste container. This should be sent to an approved waste disposal plant.[5][6]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent.[14] The rinsate should be collected and disposed of as hazardous chemical waste. After rinsing, the container can be disposed of according to institutional guidelines.[14]

Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal ReviewSDS Review SDS GatherPPE Gather Appropriate PPE ReviewSDS->GatherPPE Proceed PrepareWorkArea Prepare Fume Hood GatherPPE->PrepareWorkArea Proceed WeighSolid Weigh Solid in Hood PrepareWorkArea->WeighSolid Start PrepareSolution Prepare Solution in Hood WeighSolid->PrepareSolution If applicable ConductExperiment Conduct Experiment in Hood WeighSolid->ConductExperiment PrepareSolution->ConductExperiment DisposeWaste Dispose of Chemical Waste ConductExperiment->DisposeWaste End of Experiment Decontaminate Decontaminate Glassware & Surfaces DisposeWaste->Decontaminate DisposeConsumables Dispose of Contaminated Consumables Decontaminate->DisposeConsumables

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Methoxyflavonol
Reactant of Route 2
4'-Methoxyflavonol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.